Technical Deep Dive: Adenosine 5'-(α,β-methylene)diphosphate (AOPCP)
Mechanism of Action, Kinetic Profiling, and Experimental Application [1][2][3] Executive Summary Adenosine 5'-(α,β-methylene)diphosphate (commonly abbreviated as AOPCP or AMP-CP ) is the gold-standard reference inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Mechanism of Action, Kinetic Profiling, and Experimental Application [1][2][3]
Executive Summary
Adenosine 5'-(α,β-methylene)diphosphate (commonly abbreviated as AOPCP or AMP-CP ) is the gold-standard reference inhibitor for ecto-5'-nucleotidase (CD73) .[2][3] By replacing the bridging oxygen between the α- and β-phosphates with a methylene group, AOPCP resists enzymatic hydrolysis while retaining high affinity for the CD73 active site.
This guide details the specific mechanism of AOPCP, its critical off-target effects on P2X receptors, and validated protocols for its use in immuno-oncology and purinergic signaling research.
Molecular Architecture & Stability
The defining structural feature of AOPCP is the methylene bridge (-CH₂-) connecting the alpha and beta phosphates.[3] In natural nucleotides (ADP), this position is occupied by an oxygen atom (phosphoanhydride bond), which is highly susceptible to cleavage by nucleotidases.[2]
Chemical Stability: The P-C-P bond is chemically stable and resistant to hydrolysis by CD39 (NTPDase) and CD73.[3]
Structural Mimicry: AOPCP mimics the transition state of ADP. Although CD73 primarily hydrolyzes AMP, ADP is a potent natural competitive inhibitor (feedback inhibition).[2] AOPCP locks this inhibitory conformation in place, preventing the enzyme from processing AMP into adenosine.
Key Physicochemical Properties:
Property
Value
CAS Number
3768-14-7
Molecular Formula
C₁₁H₁₇N₅O₉P₂
Molecular Weight
425.23 g/mol
Solubility
Water (50 mg/mL); Aqueous buffers (pH > 7.[2][3]0)
CD73 is a GPI-anchored ecto-enzyme that catalyzes the final step of extracellular adenosine production: the dephosphorylation of AMP to Adenosine.
Mode of Inhibition: AOPCP acts as a competitive inhibitor .[2][3][4] It binds to the catalytic site of CD73, competing directly with the substrate (AMP).
Kinetic Signature:
(Michaelis Constant): Increases significantly in the presence of AOPCP (affinity for AMP appears lower).[2][3]
(Maximum Velocity): Remains unchanged (high concentrations of AMP can outcompete AOPCP).[2][3]
≈ 88 nM (Note: Potency can vary based on assay conditions; derivatives like PSB-12379 are more potent).[2][3]
Secondary Pharmacology: The P2X1 Agonist Trap
CRITICAL WARNING: While widely cited as a CD73 inhibitor, AOPCP is not pharmacologically inert at other purinergic receptors.
P2X1 Receptor Agonism: AOPCP is a potent agonist of the P2X1 ion channel (
nM).[2][3] It activates the channel and subsequently induces rapid desensitization.[3][5]
Implication: In complex tissue assays (e.g., vascular smooth muscle or platelet aggregation), effects attributed to "CD73 inhibition" may actually be due to P2X1 activation.[2]
Mitigation: Use P2X1 antagonists (e.g., NF449) or desensitize the receptor if P2X1 interference is suspected.[2]
Visualization: Pathway & Mechanism
Figure 1: The Purinergic Signaling Cascade & AOPCP Intervention
This diagram illustrates the sequential hydrolysis of ATP to Adenosine and identifies exactly where AOPCP exerts its blockade.
Caption: AOPCP competitively blocks CD73, preventing the conversion of AMP to Adenosine. Note the off-target agonism of P2X1 receptors.
Protocol B: Controlling for P2X1 Artifacts in Cell Assays
When using AOPCP in complex cellular systems (e.g., T-cell assays or vascular studies):
Desensitization Step: Pre-treat cells with a low dose of AOPCP (100 nM) for 5-10 minutes, then wash.[2][3] This may desensitize P2X1 while retaining CD73 inhibition (though washing removes the reversible inhibitor, so this is tricky).[2]
Antagonist Co-treatment: Better approach: Co-incubate with NF449 (selective P2X1 antagonist) to isolate the CD73-specific effect.[2][3]
Quantitative Data Summary
Target
Interaction Type
Potency Parameter
Value (Human)
CD73 (Soluble)
Competitive Inhibitor
88.4 nM
CD73 (Membrane)
Competitive Inhibitor
~100 - 300 nM
P2X1 Receptor
Agonist
99 nM
P2Y Receptors
Inactive/Weak
-
> 10 µM
NTPDase (CD39)
Resistant Substrate
-
Stable
References
Bhattarai, S., et al. (2015).[1][2][3][8] "α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors." Journal of Medicinal Chemistry. [1][2][3][8]
Geis, C., et al. (2010).[2][3] "Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action."[4][9] mAbs.
Burnstock, G., & Kennedy, C. (1985).[2][10] "Is there a basis for distinguishing two types of P2-purinoceptor?" General Pharmacology. (Foundational text on P2X/P2Y classification and AOPCP specificity).
Gucwa, M., et al. (2024).[2][3] "Structural insights into the human P2X1 receptor and ligand interactions." bioRxiv.[2][3] [2][3]
Lee, S.Y., et al. (2017).[2][3] "P2X1 receptor agonist properties of the CD73 inhibitor AOPCP." Purinergic Signalling.[2][3][4][9][11]
A Technical Guide to Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP): Function, Mechanism, and Application
Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP), a pivotal tool in biochemical and pharmacolog...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP), a pivotal tool in biochemical and pharmacological research. AMP-CP, also known as AOPCP, is a structurally stable analog of adenosine monophosphate (AMP) primarily recognized for its function as a competitive inhibitor of ecto-5'-nucleotidase (CD73). By blocking the terminal step in the generation of extracellular adenosine, AMP-CP serves as a critical agent for investigating the multifaceted roles of the adenosinergic signaling pathway. This document delves into the molecular underpinnings of AMP-CP's mechanism of action, its broad applications in fields such as immuno-oncology and neurobiology, and detailed protocols for its experimental use. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound to explore and modulate the intricate network of purinergic signaling.
Part 1: The Adenosinergic Signaling Pathway: The Context for AMP-CP
Extracellular purinergic signaling, mediated by nucleotides like adenosine triphosphate (ATP) and its derivatives, is a fundamental communication system regulating a vast array of physiological and pathological processes. Within this system, the generation of adenosine is a critical control point, largely governed by a cascade of cell-surface enzymes known as ectonucleotidases.
The canonical pathway begins with the release of ATP into the extracellular space, often as a result of cellular stress, damage, or active secretion. This extracellular ATP is a potent signaling molecule but is rapidly hydrolyzed by ectonucleoside triphosphate diphosphohydrolase-1 (NTPDase1, also known as CD39) into adenosine diphosphate (ADP) and subsequently into adenosine monophosphate (AMP).[1][2] The final and rate-limiting step is the dephosphorylation of AMP into adenosine, a reaction catalyzed by ecto-5'-nucleotidase (CD73).[3][4]
Adenosine exerts a powerful influence on the cellular environment, primarily by engaging with four G-protein coupled adenosine receptors (A1, A2A, A2B, and A3). In the context of cancer, the accumulation of adenosine in the tumor microenvironment is profoundly immunosuppressive, inhibiting the function of cytotoxic T cells and natural killer (NK) cells, thereby allowing tumors to evade immune destruction.[1][5] It is this crucial role of the CD39/CD73 axis in producing immunosuppressive adenosine that establishes CD73 as a major therapeutic target in immuno-oncology.[1][6]
Caption: The Canonical Adenosinergic Pathway.
Part 2: Molecular Profile of AMP-CP
Chemical Structure and Properties
Adenosine 5'-(alpha,beta-methylene)diphosphate is a synthetic analog of AMP.[7] Its defining structural feature is the replacement of the oxygen atom bridging the alpha and beta phosphate groups with a methylene (-CH2-) group. This substitution renders the phosphonate bond highly resistant to hydrolysis by nucleotidases, including CD73.[3][8][9] This inherent stability is the cornerstone of its function; unlike the natural substrate AMP, AMP-CP can bind to the active site of enzymes without being converted into a product, allowing it to act as a persistent inhibitor or a stable probe for structural studies.[9][10]
Mechanism of Action: The Core Function
The primary and most widely exploited function of AMP-CP is its role as a competitive inhibitor of ecto-5'-nucleotidase/CD73.[11][12][13] By mimicking the endogenous substrate AMP, AMP-CP binds to the active site of the CD73 enzyme. However, due to its non-hydrolyzable α,β-methylene bridge, the enzyme cannot catalyze the removal of the terminal phosphate. This effectively blocks the enzyme's catalytic cycle, preventing the conversion of any present AMP to adenosine.[11]
While potent, it is important to consider its selectivity. Studies have shown that some non-hydrolyzable ATP/ADP analogs can interact with other ectonucleotidases. For instance, certain analogs have been characterized as inhibitors of nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1), although AMP-CP itself has been noted to have only very low potency against related enzymes.[14][15] Furthermore, there is evidence that by causing a buildup of AMP, AMP-CP may indirectly inhibit the activity of CD39 (NTPDase).[15] This highlights the importance of careful experimental design to isolate the effects of CD73 inhibition from potential secondary effects on the purinergic cascade.
Part 3: Applications in Scientific Research
The ability of AMP-CP to potently block adenosine production has made it an invaluable tool across multiple research domains.
Immuno-Oncology
In the field of cancer research, AMP-CP is extensively used to dissect the role of the adenosine axis in tumor progression and immune evasion.
Reversing Immunosuppression: By inhibiting CD73, AMP-CP reduces the concentration of immunosuppressive adenosine in the tumor microenvironment, which can restore the function of anti-tumor immune cells.[1][6]
Inhibiting Metastasis: Studies have demonstrated that AMP-CP can inhibit the invasion, migration, and adhesion of human breast cancer cells in a dose-dependent manner, suggesting that CD73 activity is directly linked to metastatic potential.[16]
Overcoming Drug Resistance: In certain multidrug-resistant (MDR) cell lines that overexpress CD73, AMP-CP has been shown to reverse resistance to chemotherapeutic agents like doxorubicin.[11][12]
Neurobiology and Inflammation
The CD73/adenosine pathway is also a key regulator in the central nervous system and in inflammatory processes.
Blood-Brain Barrier Regulation: AMP-CP has been used in studies showing that interferon-beta can regulate CD73 and adenosine expression at the blood-brain barrier.[11]
Inflammatory Models: In a rodent model of pleurisy, AMP-CP was used to investigate the role of the CD73/adenosine pathway in inflammation, where it was found to exacerbate the inflammatory response, highlighting the generally anti-inflammatory role of adenosine.[12][15]
Vascular Function: AMP-CP has been described as a vasoconstrictor, indicating its utility in studying purinergic control of vascular tone.[11]
As a Pharmacological Tool
AMP-CP serves as a foundational lead structure for the development of next-generation CD73 inhibitors.[3] Research groups have synthesized and tested numerous derivatives of AMP-CP to identify compounds with significantly improved potency and selectivity, with some derivatives exhibiting Ki values in the low nanomolar range.[3]
Part 4: Experimental Protocols and Data
Protocol 1: In Vitro CD73 Enzyme Inhibition Assay
This protocol provides a method to determine the inhibitory activity of AMP-CP on recombinant or cell-surface CD73 by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP.
Materials:
Recombinant human CD73 enzyme
AMP (substrate)
AMP-CP (inhibitor)
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM CaCl2, 1 mM MgCl2
Prepare Reagents: Prepare serial dilutions of AMP-CP in the assay buffer. Prepare a stock solution of AMP in assay buffer.
Assay Setup: In a 96-well plate, add the following to each well:
Assay Buffer
Specified concentration of AMP-CP (or vehicle for control wells).
Recombinant CD73 enzyme.
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Initiate Reaction: Add AMP to all wells to initiate the enzymatic reaction. The final concentration of AMP should ideally be close to its Km value for the enzyme.
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
Stop Reaction & Detection: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) generated by AMP hydrolysis to produce a colorimetric signal.
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green) using a microplate reader.
Data Analysis: Calculate the percentage of inhibition for each AMP-CP concentration relative to the control (no inhibitor) wells. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[17]
Caption: Workflow for a CD73 Inhibition Assay.
Quantitative Data Summary
The following table summarizes key quantitative data related to the inhibitory effects of AMP-CP and its more potent derivatives.
Adenosine 5'-(alpha,beta-methylene)diphosphate remains a cornerstone pharmacological tool for the study of purinergic signaling. Its primary function as a competitive inhibitor of CD73 provides a robust method for blocking the production of extracellular adenosine, enabling detailed investigation into the downstream consequences of this pathway in health and disease. While newer, more potent, and selective derivatives have since been developed, AMP-CP continues to be widely used as a reference compound and a reliable inhibitor for a multitude of in vitro and in vivo studies.
The continued exploration of the CD73-adenosine axis, particularly in the context of the tumor microenvironment, ensures that AMP-CP and its analogs will remain relevant. Future research will likely focus on leveraging the insights gained from using these tools to develop clinically effective CD73-targeting therapies that can overcome adenosine-mediated immunosuppression and improve outcomes for cancer patients.
References
ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC. National Center for Biotechnology Information. Available at: [Link]
ATP analogues at a glance. Journal of Cell Science. Available at: [Link]
Nonhydrolyzable ATP Analogues as Selective Inhibitors of Human NPP1: A Combined Computational/Experimental Study. ACS Publications. Available at: [Link]
Nonhydrolyzable ATP analogues as selective inhibitors of human NPP1: a combined computational/experimental study. PubMed. Available at: [Link]
α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors. PubMed. Available at: [Link]
Adenosine 5'-(α,β-methylene)diphosphate disodium salt. Bio-Techne. Available at: [Link]
Purine and Pyrimidine (P2) Receptors as Drug Targets - PMC. National Center for Biotechnology Information. Available at: [Link]
Pharmacological profile of a novel cyclic AMP-linked P2 receptor on undifferentiated HL-60 leukemia cells. PubMed. Available at: [Link]
Adenosine 5'-(α,β-methylene)diphosphate disodium salt | NTPDase Inhibitors. Bio-Techne. Available at: [Link]
Ecto-5′-nucleotidase promotes invasion, migration and adhesion of human breast cancer cells - PMC. National Center for Biotechnology Information. Available at: [Link]
Alpha,beta-methylene adenosine 5'-diphosphate. PubChem. Available at: [Link]
Determination of membrane bound CD73 and effect of its inhibitor... ResearchGate. Available at: [Link]
The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat. Frontiers. Available at: [Link]
Identification of allosteric inhibitors of the ecto-5'-nucleotidase (CD73) targeting the dimer interface. PLOS. Available at: [Link]
Computational Investigation of Adenosine 5′- (α, β- methylene)- diphosphate (AMPCP) Derivatives as. SciSpace. Available at: [Link]
Physiological roles for ecto-5 -nucleotidase (CD73). SpringerLink. Available at: [Link]
What are Purinergic P2 receptor agonists and how do they work?. Patsnap Synapse. Available at: [Link]
Summarized structure−activity relationships of the AMPCP-derived CD73 inhibitors. ResearchGate. Available at: [Link]
measuring enzyme inhibition by drugs. YouTube. Available at: [Link]
Adenosine 5'-(alpha,beta-methylene)diphosphate: A Foundational Tool for Interrogating the CD73-Adenosine Axis
An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract In the intricate landscape of the tumor microenvironment (TME), the generation of extracellular adenosine has emerged as a critical...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the intricate landscape of the tumor microenvironment (TME), the generation of extracellular adenosine has emerged as a critical mechanism of immune evasion.[1] The ectoenzyme CD73 (ecto-5'-nucleotidase) is the lynchpin in this pathway, catalyzing the final step of converting adenosine monophosphate (AMP) to the highly immunosuppressive adenosine.[2][3] Consequently, inhibiting CD73 has become a focal point for novel cancer immunotherapy strategies.[4][5] Adenosine 5'-(alpha,beta-methylene)diphosphate (A,B-Me-ADP), also commonly referred to as APCP, is a non-hydrolyzable analog of adenosine diphosphate (ADP) that serves as a classical and widely utilized competitive inhibitor of CD73.[6][7] This guide provides an in-depth technical overview of A,B-Me-ADP, its mechanism of action, and its application as a critical research tool for scientists and drug development professionals investigating the CD73-adenosine axis. We will explore the biochemical principles behind its inhibitory action, provide detailed protocols for its use in enzymatic and cell-based assays, and discuss its role in advancing our understanding of tumor immunology.
The Scientific Imperative: Targeting the CD73-Adenosine Axis in Immuno-Oncology
The TME is characterized by a state of chronic inflammation and hypoxia, conditions that lead to the abundant release of adenosine triphosphate (ATP) from dying cells.[8] While extracellular ATP can act as a pro-inflammatory "danger signal," it is rapidly catabolized by a cascade of ectoenzymes. First, CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) hydrolyzes ATP and ADP into AMP. Subsequently, CD73, a glycosylphosphatidylinositol (GPI)-anchored protein on the cell surface, dephosphorylates AMP to produce adenosine.[3][9]
This accumulation of extracellular adenosine profoundly reshapes the immune landscape within the TME.[4] By binding to A2A and A2B receptors on various immune cells, including T cells, NK cells, and dendritic cells, adenosine triggers a potent immunosuppressive signaling cascade.[10][11] This leads to dampened cytotoxic T-lymphocyte activity, impaired NK cell-mediated killing, and the promotion of regulatory T cells (Tregs), ultimately allowing tumor cells to evade immune surveillance.[2][12]
Targeting this pathway, therefore, represents a promising therapeutic strategy to restore anti-tumor immunity.[13] By blocking CD73, the production of immunosuppressive adenosine is curtailed, which can enhance the efficacy of other immunotherapies, including immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4.[7][14]
Caption: The extracellular adenosine signaling pathway in the TME and the point of intervention for A,B-Me-ADP.
Profile of a Foundational Inhibitor: Adenosine 5'-(alpha,beta-methylene)diphosphate (A,B-Me-ADP)
A,B-Me-ADP is a structural analog of AMP where the oxygen atom linking the alpha and beta phosphorus atoms is replaced by a methylene (-CH2-) group. This substitution renders the phosphodiester bond resistant to hydrolysis by CD73, making it an effective competitive inhibitor.[15] It occupies the active site of the enzyme, preventing the binding and subsequent dephosphorylation of the natural substrate, AMP.[16]
Causality in Molecular Design: The choice of a methylene bridge is critical. It maintains a similar spatial conformation and charge distribution to the original phosphate linkage, allowing for high-affinity binding to the CD73 active site. However, the carbon-phosphorus bond is enzymatically stable, effectively "jamming" the catalytic machinery. This makes A,B-Me-ADP an invaluable tool for specifically studying the consequences of CD73 inhibition without being consumed by the enzyme.
Table 1: Key Properties of A,B-Me-ADP
Property
Value / Description
Rationale & Implications for Researchers
Synonyms
APCP, AOPCP
Consistency in literature searches is key; APCP is a common and convenient shorthand.
Mechanism of Action
Competitive Inhibitor of ecto-5'-nucleotidase (CD73)
Inhibition can be overcome by high substrate (AMP) concentrations, a key consideration for assay design.[16]
Chemical Nature
Non-hydrolyzable analog of ADP/AMP
Provides stable, sustained inhibition in experimental systems without degradation by the target enzyme.[6]
Inhibitory Potency (Kᵢ)
Varies by species; reported in the nanomolar to low micromolar range for rat and human CD73.[17]
Serves as a benchmark for comparing novel inhibitors. Potency can differ between recombinant and native enzymes.
Formulation
Typically supplied as a sodium salt
The salt form enhances solubility and stability. Prepare stock solutions in high-quality aqueous buffers (e.g., Tris, HEPES).
Solution Stability
Stable when frozen. Avoid multiple freeze-thaw cycles. Prepare aliquots.[18]
Like its parent nucleotide ADP, the phosphodiester bonds are susceptible to hydrolysis over time in aqueous solution at non-frozen temperatures, especially in the presence of divalent cations.[18]
A robust and reproducible assay is the cornerstone of inhibitor characterization. The most common methods for measuring CD73 activity rely on detecting one of its reaction products: inorganic phosphate (Pi) or adenosine.
Workflow for a CD73 Enzymatic Assay
Caption: A generalized workflow for determining the IC50 of A,B-Me-ADP using a colorimetric CD73 activity assay.
This protocol is a synthesized methodology based on principles from commercially available kits that quantify the inorganic phosphate (Pi) released from AMP hydrolysis.[19][20][21]
Principle: CD73 hydrolyzes AMP into adenosine and Pi. The released Pi is detected using a reagent like Malachite Green, which forms a colored complex with free phosphate, measurable by absorbance spectroscopy. The intensity of the color is directly proportional to CD73 activity.
Prepare a 10 mM stock solution of A,B-Me-ADP in assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM final concentration).
Prepare a 10 mM stock solution of AMP in assay buffer. Dilute to the desired working concentration (e.g., 2X the final desired concentration, typically near the enzyme's Km for AMP).
Dilute the recombinant CD73 enzyme in ice-cold assay buffer to a working concentration that yields a robust signal within the linear range of the assay.
Assay Setup (in a 96-well plate):
Test Wells: Add 25 µL of assay buffer and 5 µL of your A,B-Me-ADP serial dilutions.
Positive Control (100% Activity): Add 30 µL of assay buffer (no inhibitor).
Negative Control (Background): Add 50 µL of assay buffer (no enzyme will be added).
Rationale (Self-Validation): The positive control defines the maximum signal, while the negative control accounts for any non-enzymatic substrate degradation or reagent background.
Enzyme Addition & Pre-incubation:
Add 20 µL of the diluted CD73 enzyme to the Test Wells and the Positive Control well.
Mix gently and pre-incubate the plate for 10-15 minutes at room temperature.
Rationale (Expertise): Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is crucial for accurately determining the potency of competitive and slow-binding inhibitors.
Reaction Initiation and Incubation:
Initiate the enzymatic reaction by adding 25 µL of the 2X AMP substrate solution to all wells. The total volume is now 75 µL.
Incubate the plate for 20-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear phase (typically <20% substrate conversion).
Reaction Termination and Detection:
Stop the reaction by adding 75 µL of the Phosphate Detection Reagent. This reagent is often acidic and contains stabilizers that halt enzymatic activity and initiate color development.
Incubate for an additional 15-20 minutes at room temperature to allow for full color development.[22]
Data Acquisition and Analysis:
Measure the absorbance at the appropriate wavelength for your detection reagent (typically ~620-670 nm).[20]
Subtract the average absorbance of the Negative Control from all other readings.
Calculate the percent inhibition for each A,B-Me-ADP concentration:
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
Plot the % Inhibition against the log of the A,B-Me-ADP concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Advancing Research: Applications and Future Directions
A,B-Me-ADP remains a cornerstone tool for several research applications:
Assay Validation: It serves as a standard positive control for validating new CD73 enzymatic and cell-based assays and for high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors.[12]
Mechanism of Action Studies: It is used to confirm that a biological effect observed in cell culture (e.g., restoration of T-cell proliferation) is specifically due to the inhibition of CD73's enzymatic activity.[6]
Preclinical Model Exploration: In in vitro and ex vivo studies using immune cells and tumor cell co-cultures, A,B-Me-ADP helps elucidate the downstream consequences of blocking adenosine production.[23]
While A,B-Me-ADP is an excellent research tool, its properties (e.g., charged phosphate groups limiting cell permeability and in vivo bioavailability) make it unsuitable as a therapeutic agent. It has served as a critical lead structure for the development of more potent, selective, and drug-like small molecule inhibitors and therapeutic antibodies that are now in clinical trials.[7][14][15][24] The foundational knowledge gained from decades of research using A,B-Me-ADP has directly paved the way for these next-generation cancer immunotherapies.
References
The progress and prospects of targeting the adenosine pathway in cancer immunotherapy. (Source: vertexaisearch.cloud.google.com, URL: )
Targeting adenosine for cancer immunotherapy. (Source: vertexaisearch.cloud.google.com, URL: )
Adenosine in cancer immunotherapy: Taking off on a new plane - PubMed. (Source: pubmed.ncbi.nlm.nih.gov, URL: )
Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed. (Source: pubmed.ncbi.nlm.nih.gov, URL: )
Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - Frontiers. (Source: frontiersin.org, URL: )
Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy | Journal of Medicinal Chemistry - ACS Public
The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat - Frontiers. (Source: frontiersin.org, URL: )
The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat - PMC. (Source: ncbi.nlm.nih.gov, URL: )
Development of Cellular Assays to Monitor Enzymatic and Biological Activity of CD73: A Key Modulator of Anti-Tumor Immune - Rowan Digital Works. (Source: rdw.rowan.edu, URL: )
α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors - PubMed. (Source: pubmed.ncbi.nlm.nih.gov, URL: )
Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - Taylor & Francis. (Source: tandfonline.com, URL: )
The Clinical Significance of CD73 in Cancer - PMC. (Source: ncbi.nlm.nih.gov, URL: )
Using a CD73 Activity Assay to Study the Adenosine Pathway and Cancer - BellBrook Labs. (Source: bellbrooklabs.com, URL: )
An Exceptionally Potent Inhibitor of Human CD73 | Biochemistry - ACS Public
The Clinical Significance of CD73 in Cancer - MDPI. (Source: mdpi.com, URL: )
Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP): The Definitive Guide to CD73 Inhibition in Purinergic Signaling
[1] Executive Summary Adenosine 5'-(alpha,beta-methylene)diphosphate (commonly abbreviated as AOPCP , AMP-CP , or APCP ) is a non-hydrolyzable ADP analog that serves as the gold-standard tool for investigating the termin...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Adenosine 5'-(alpha,beta-methylene)diphosphate (commonly abbreviated as AOPCP , AMP-CP , or APCP ) is a non-hydrolyzable ADP analog that serves as the gold-standard tool for investigating the terminal step of the extracellular purinergic signaling cascade. Its primary utility lies in its potent, competitive inhibition of ecto-5'-nucleotidase (CD73) , the enzyme responsible for converting AMP into the immunosuppressive nucleoside adenosine.
By blocking this specific conversion, AOPCP allows researchers to decouple the pro-inflammatory effects of ATP/ADP from the anti-inflammatory and immunosuppressive effects of adenosine. This guide provides a technical deep-dive into the mechanism, stability, and experimental application of AOPCP, specifically designed for drug discovery workflows in oncology and immunology.
Chemical & Mechanistic Foundation[1]
Structural Integrity
The defining feature of AOPCP is the isosteric replacement of the bridging oxygen atom between the
and phosphates with a methylene () group.
Chemical Formula:
Mechanism of Stability: The
bond is resistant to enzymatic cleavage by phosphohydrolases that typically target the phosphoanhydride () bond.
Enzymatic Specificity: Unlike generic phosphatase inhibitors, AOPCP is highly selective for CD73. It acts as a competitive inhibitor, binding to the active site of CD73 and preventing the entry and hydrolysis of its natural substrate, AMP.
The "Adenosine Halo" Effect
In the tumor microenvironment (TME), CD73 is often overexpressed, creating a local zone of high adenosine concentration known as the "adenosine halo." This halo suppresses T-cell and NK-cell activity. AOPCP is the primary pharmacological tool used to experimentally disrupt this halo in vitro and in vivo, thereby restoring immune surveillance.
The Purinergic Signaling Cascade[2]
To understand the impact of AOPCP, one must visualize the extracellular nucleotide hydrolysis chain. The cascade moves from pro-inflammatory ATP to anti-inflammatory Adenosine.
Signaling Pathway Diagram[1]
Figure 1: The extracellular purinergic cascade. AOPCP specifically targets CD73, blocking the final conversion of AMP to Adenosine.
Experimental Protocols
In Vitro CD73 Inhibition Assay
This protocol validates the efficacy of AOPCP in blocking AMP hydrolysis in cell lines (e.g., MDA-MB-231 or U87 MG).
Reagents Required:
AOPCP (Sodium salt), 10 mM stock in sterile water.
cells/well) in a 96-well plate. Allow adhesion overnight.
Wash: Wash cells
with phosphate-free assay buffer to remove background phosphate from culture media.
Inhibitor Pre-incubation: Add AOPCP at varying concentrations (0.1 nM – 100 µM) to the wells. Incubate for 15 minutes at 37°C.
Note: Pre-incubation ensures the inhibitor occupies the active site before substrate competition begins.
Substrate Addition: Add AMP to a final concentration of 50–100 µM.
Reaction: Incubate for 30–60 minutes at 37°C.
Quantification: Transfer supernatant to a fresh plate. Add Malachite Green reagent to quantify free inorganic phosphate (
) released.
Analysis: Plot absorbance vs. log[AOPCP] to determine
.
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the Malachite Green CD73 inhibition assay.
Technical Data & Stability Profile
Key Pharmacological Parameters
The following table summarizes the quantitative characteristics of AOPCP. Researchers should note that while AOPCP is potent, modern derivatives (e.g., PSB compounds) may offer sub-nanomolar potency. However, AOPCP remains the standard reference compound.
Soluble in PBS; pH sensitive (stable at neutral pH).
In Vivo Half-life
Short (~60 min in blood)
Rapidly cleared; requires frequent dosing or continuous infusion [8].
Selectivity
High for CD73 vs. CD39
Does not inhibit P2X receptors (unlike -methylene-ATP).
Handling & Storage[1]
Lyophilized Powder: Store at -20°C. Desiccate to prevent hydrolysis.
In Solution: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The methylene bridge provides stability against chemical hydrolysis, but bacterial contamination can introduce enzymes that degrade the adenine moiety.
Therapeutic Implications
Oncology (Immune Checkpoint)
Tumors utilize CD73 to generate an immunosuppressive adenosine barrier. AOPCP is used in pre-clinical models to:
Block metastasis by inhibiting adenosine-mediated cellular migration.
Inflammation & Ischemia
In models of hypoxia (e.g., stroke or cardiac ischemia), CD73 is protective because adenosine is vasorelaxant and tissue-protective.
Caution: In these models, AOPCP can exacerbate injury by blocking the protective adenosine surge [2]. This dichotomy makes AOPCP a critical tool for defining whether a pathway is deleterious (cancer) or protective (ischemia).
References
Caiazzo, E., et al. (2019). The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat.[3][4] Frontiers in Pharmacology.[5]
[Link]
Bhattarai, S., et al. (2015). α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5′-Nucleotidase (CD73) Inhibitors.[6] Journal of Medicinal Chemistry.[7]
[Link]
Zimmermann, H. Profound Impact of Purinergic Signaling on the Immune System.
[Link]
Kutryb-Zajac, B., et al. The metabolism of ecto-5'-nucleotidase (CD73) inhibitor-α,β-methylene adenosine diphosphate in BALB/c mice.
[Link]
A Senior Application Scientist's Guide to Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP): From Discovery to Application
Abstract Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP), also known as AOPCP, is a structurally elegant and functionally critical analog of adenosine 5'-diphosphate (ADP). By replacing the physiologically labile...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP), also known as AOPCP, is a structurally elegant and functionally critical analog of adenosine 5'-diphosphate (ADP). By replacing the physiologically labile phosphoanhydride oxygen between the alpha and beta phosphates with a chemically robust methylene bridge, AMP-CP serves as a non-hydrolyzable mimetic. This modification has made it an indispensable tool for dissecting the complex roles of extracellular nucleotides and their metabolic enzymes. This guide provides an in-depth exploration of the historical context of its discovery, the chemical principles and modern protocols for its synthesis, and its application as a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), a key enzyme in purinergic signaling. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key concepts to empower researchers in pharmacology, biochemistry, and drug development.
The Imperative for Stability: Understanding AMP-CP's Design
To appreciate the significance of AMP-CP, one must first consider the molecule it mimics: Adenosine Triphosphate (ATP) and its derivatives. In extracellular signaling, ATP is rapidly hydrolyzed by a cascade of cell-surface enzymes called ectonucleotidases. This process terminates ATP-mediated signaling while generating other active molecules like ADP and adenosine.[1] A primary enzyme in this pathway is ecto-5'-nucleotidase (CD73), which catalyzes the final step: the hydrolysis of AMP to adenosine.[2]
This rapid degradation, while crucial for physiological regulation, poses a significant challenge for researchers seeking to study the sustained effects of nucleotide signaling or the enzymes involved. The core problem was the lability of the P-O-P (phosphoanhydride) bond. The solution was to create an analog where this bond was replaced with a non-hydrolyzable P-C-P linkage. This is the foundational principle of AMP-CP.
A Legacy of Innovation: The Discovery and Synthesis of Nucleotide Analogs
The intellectual groundwork for molecules like AMP-CP was laid by the pioneering work of H. Gobind Khorana and John G. Moffatt in the mid-20th century. Their research into the synthesis of nucleoside polyphosphates established fundamental methodologies for creating these complex molecules.[3][4][5] A key innovation was the use of carbodiimides as activating agents to form phosphoramidates (specifically, phosphoromorpholidates), which could then react with phosphate anions to create the desired pyrophosphate linkages.[3][4] This approach provided a controlled and efficient way to build the phosphate chain of nucleotides.
While Khorana and Moffatt focused on synthesizing natural nucleotides and their coenzymes, their methods paved the way for creating modified analogs.[6] The specific synthesis of alpha,beta-methylene analogs involved adapting this chemistry to incorporate methylenebis(phosphonic acid) instead of a simple phosphate group, thus creating the stable P-C-P bridge.
Modern Synthesis of AMP-CP: A Validated Protocol
The synthesis of AMP-CP and its derivatives typically involves the coupling of a protected adenosine nucleoside with methylenebis(phosphonic acid). The following protocol outlines a general, modern approach based on established chemical principles.
Scientist's Note: The core of this synthesis is a coupling reaction. We need to "activate" one component to make it susceptible to attack by the other. In this case, we activate the phosphonate groups to react with the 5'-hydroxyl group of adenosine.
Experimental Protocol: Synthesis of AMP-CP
Preparation of Starting Materials:
Adenosine Protection: The 2' and 3' hydroxyl groups of the adenosine ribose sugar must be protected to prevent side reactions. A common method is to react adenosine with 2,2-dimethoxypropane in the presence of an acid catalyst to form 2',3'-O-isopropylideneadenosine. This protecting group is stable under the reaction conditions but can be easily removed later.
Methylenebis(phosphonic acid) activation: The phosphonic acid is converted into a more reactive derivative, such as a dichlorophosphonate, using reagents like thionyl chloride or oxalyl chloride.
The Coupling Reaction:
The protected adenosine is dissolved in an anhydrous aprotic solvent (e.g., dry pyridine or DMF).
The activated methylenebis(phosphonic acid) derivative is added slowly to the adenosine solution at a controlled, low temperature (e.g., 0°C or -20°C) to manage the reaction's exothermicity and improve selectivity.
The reaction is allowed to proceed for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Deprotection:
The reaction is quenched by the slow addition of a buffer solution.
The solvent is removed under reduced pressure.
The isopropylidene protecting group is removed by acid hydrolysis (e.g., with dilute trifluoroacetic acid or formic acid).
Purification:
The crude product is purified using anion-exchange chromatography. The highly charged phosphonate groups of AMP-CP will bind strongly to the column, allowing for separation from unreacted starting materials and byproducts.
A salt gradient (e.g., triethylammonium bicarbonate buffer) is used to elute the product from the column.
The fractions containing the pure product are collected, pooled, and lyophilized to yield AMP-CP as a stable salt.[7]
Structural Validation and Data
The identity and purity of the synthesized AMP-CP must be rigorously confirmed. The primary methods are HPLC, Mass Spectrometry, and NMR Spectroscopy.
Shows two distinct phosphorus signals coupled to each other, confirming the P-C-P structure.
Provides definitive structural evidence of the methylene bridge.
¹H NMR
Shows characteristic peaks for the adenosine base and ribose sugar, confirming the nucleoside portion.
Validates the integrity of the adenosine moiety.
Mechanism of Action and Core Applications
AMP-CP's primary utility stems from its ability to act as a competitive inhibitor of enzymes that process AMP.[8] Its most significant target is ecto-5'-nucleotidase (CD73).
Inhibition of Ecto-5'-Nucleotidase (CD73)
CD73 is a crucial checkpoint in purinergic signaling, controlling the conversion of pro-inflammatory extracellular ATP/AMP into anti-inflammatory adenosine.[9] By generating adenosine, CD73 plays a role in suppressing immune responses, which can be detrimental in contexts like cancer but beneficial in autoimmune diseases.[1][9]
AMP-CP binds to the active site of CD73 but, due to its P-C-P bond, cannot be hydrolyzed. This effectively blocks the enzyme from converting its natural substrate, AMP, into adenosine.[2] This blockade makes AMP-CP an invaluable tool for studying the physiological and pathological roles of the CD73-adenosine axis.
Application Protocol: CD73 Activity Assay
To quantify the inhibitory effect of AMP-CP on CD73, a common method is to measure the production of adenosine from AMP in the presence and absence of the inhibitor.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of AMP-CP for CD73.
Methodology:
Assay Preparation:
Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4, with MgCl₂).
Prepare a stock solution of the substrate, Adenosine 5'-monophosphate (AMP).
Prepare serial dilutions of AMP-CP.
Use a source of CD73 enzyme, either recombinant or from cell lysates (e.g., U138MG glioma cells are known to express CD73).[10]
Enzymatic Reaction:
In a 96-well plate, add the reaction buffer, the CD73 enzyme source, and the various concentrations of AMP-CP (and a vehicle control).
Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the AMP substrate to all wells.
Incubate for a fixed time (e.g., 30-60 minutes) at 37°C.
Detection and Analysis:
Stop the reaction (e.g., by adding a quenching agent).
Quantify the amount of adenosine produced. A common method is to use an adenosine detection kit, often based on a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
Plot the rate of adenosine production against the concentration of AMP-CP.
Fit the data to a dose-response curve to calculate the IC₅₀ value.
Trustworthiness Check: The protocol is self-validating. The "no inhibitor" control establishes the baseline 100% enzyme activity. A "no enzyme" control ensures that adenosine is not being generated non-enzymatically. The resulting dose-response curve should be sigmoidal, confirming a specific inhibitory interaction.
Conclusion and Future Directions
Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP) stands as a testament to the power of rational chemical design in biological research. Born from foundational work in nucleotide synthesis, its core innovation—the replacement of a hydrolyzable P-O-P bond with a stable P-C-P linkage—created a powerful molecular tool. As a potent inhibitor of CD73, AMP-CP has been instrumental in elucidating the intricate roles of the purinergic signaling pathway in immunology, neuroscience, and oncology. Future research will likely focus on leveraging the structural scaffold of AMP-CP to develop even more potent and selective inhibitors of ectonucleotidases, potentially leading to new therapeutic agents for a range of diseases.
References
Frontiers in Cellular Neuroscience (2023). Purinoreceptors and ectonucleotidases control ATP-induced calcium waveforms and calcium-dependent responses in microglia: Roles of P2 receptors and CD39 in ATP-stimulated microglia. [Link]
Oxford Academic (2022). Physiologic roles of P2 receptors in leukocytes. [Link]
MDPI (2022). P2 Receptors: Novel Disease Markers and Metabolic Checkpoints in Immune Cells. [Link]
bioRxiv (2021). Purinoreceptors and ectonucleotidases control ATP-induced calcium waveforms and calcium-dependent responses in microglia. [Link]
PMC (2022). Role of Nucleotide P2 Receptors in the Immune System: Focus on Effector T Cells. [Link]
Garfield Library (1984). Moffat J G & Khorana H G. Nucleoside polyphosphates. X.The synthesis and some reactions of nucleoside-5 phosphoromorpholidat. [Link]
ResearchGate (2025). Crystal structure of human vaccinia‐related kinase 1 in complex with AMP‐PNP, a non‐hydrolyzable ATP analog. [Link]
MDPI (2024). Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. [Link]
ACS Publications (1958). Nucleoside Polyphosphates. XI.1 An Improved General Method for the Synthesis of Nucleotide Coenzymes. Syntheses of Uridine-5', Cytidine-5' and Guanosine-5' Diphosphate Derivatives. [Link]
AWS (2026). Supporting Information α,β-Methylene-ADP (AOPCP) derivatives and analogs. [Link]
Semantic Scholar (1961). Nucleoside Polyphosphates. X.1 The Synthesis and Some Reactions of Nucleoside-5' Phosphoromorpholidates and Related Compounds. Improved Methods for the Preparation of Nucleoside-5' Polyphosphates1. [Link]
ACS Publications (1961). Nucleoside Polyphosphates. X.1 The Synthesis and Some Reactions of Nucleoside-5' Phosphoromorpholidates and Related Compounds. Improved Methods for the Preparation of Nucleoside-5' Polyphosphates1. [Link]
PubMed (2015). Nonhydrolyzable ATP analog 5'-adenylyl-imidodiphosphate (AMP-PNP) does not inhibit ATP-dependent scanning of leader sequence of mRNA. [Link]
MDPI (2025). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. [Link]
Springer (2014). Adenylyl-imidodiphosphate (AMP-PNP) Does Not Inhibit ATP-Dependent Scanning of Leader Sequence of mRNA. [Link]
PubMed (2022). Practical and concise synthesis of nucleoside analogs. [Link]
Frontiers (2019). The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat. [Link]
Targeting the Purinergic Halo: A Technical Guide to Adenosine 5'-(α,β-methylene)diphosphate (AOPCP)
Executive Summary This technical guide provides a rigorous analysis of Adenosine 5'-(α,β-methylene)diphosphate (commonly abbreviated as AOPCP or APCP ), a potent, non-hydrolyzable analog of ADP.[1] AOPCP serves as a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous analysis of Adenosine 5'-(α,β-methylene)diphosphate (commonly abbreviated as AOPCP or APCP ), a potent, non-hydrolyzable analog of ADP.[1] AOPCP serves as a critical pharmacological tool for dissecting the purinergic signaling cascade, specifically by inhibiting ecto-5'-nucleotidase (CD73) .[1][2][3]
By preventing the hydrolysis of AMP into adenosine, AOPCP effectively "locks" the extracellular environment in a pro-inflammatory state (high AMP/ATP), preventing the shift toward the immunosuppressive "adenosine halo." This guide details the molecular mechanism, validated experimental protocols for quantifying adenosine suppression, and data interpretation frameworks for drug development professionals.
Part 1: Molecular Architecture & Pharmacodynamics[1]
The Molecule: AOPCP
Adenosine 5'-(α,β-methylene)diphosphate is structurally distinct from natural ADP due to the substitution of the oxygen atom bridging the
bond renders the molecule resistant to hydrolysis by nucleotidases that typically cleave phosphate ester bonds.[1]
Target Specificity: AOPCP is a highly selective, competitive inhibitor of CD73 (ecto-5'-nucleotidase) .[1]
Mechanism of Action: AOPCP mimics the transition state of the substrate (AMP) or the product (Adenosine/Phosphate complex) within the CD73 active site. It binds with nanomolar affinity (
), effectively blocking the catalytic pocket and preventing the conversion of AMP to adenosine.
The "Purinergic Halo" Effect
In the tumor microenvironment (TME) and inflamed tissues, extracellular ATP (eATP) is rapidly degraded. This degradation creates a "halo" of immunosuppressive adenosine around the cell.
AOPCP Intervention: By blocking Step 2, AOPCP causes an accumulation of extracellular AMP and a depletion of Adenosine, thereby sustaining immune activation (via P2 receptors) and preventing immunosuppression (via P1/A2A receptors).[1]
Part 2: The Purinergic Signaling Cascade (Visualization)
The following diagram illustrates the canonical purinergic pathway and the precise point of AOPCP intervention.
Figure 1: The Purinergic Cascade.[1] AOPCP competitively inhibits CD73, blocking the rate-limiting step of Adenosine generation and causing AMP accumulation.
Part 3: Experimental Framework
To rigorously validate the effect of AOPCP on adenosine production, researchers should utilize a dual-approach: HPLC for direct metabolite quantification and Malachite Green for high-throughput enzymatic activity screening.
Protocol A: HPLC Quantification of Extracellular Adenosine
Objective: Direct measurement of AMP-to-Adenosine conversion rates in cell culture supernatants.[1]
Reagents:
AOPCP (Sigma/Tocris), stock 10 mM in water.
AMP (Substrate), stock 10 mM.
HPLC Mobile Phase: 10 mM
(pH 5.5) with Methanol gradient.
Workflow:
Cell Seeding: Seed CD73-positive cells (e.g., MDA-MB-231 or U87 MG) at
cells/well in 12-well plates. Incubate overnight.
Wash: Wash cells
with Tyrode’s buffer (phosphate-free if possible, though critical for Malachite Green, less so for HPLC) or serum-free media to remove background nucleotides.
Treatment:
Control: Buffer + AMP (
).
Experimental: Buffer + AMP (
) + AOPCP (Titration: ).
Incubation: Incubate at 37°C for 30 minutes. Note: Keep time short to measure initial velocity.
Termination: Collect
supernatant. Immediately heat-inactivate (80°C for 5 min) or add equal volume of ice-cold acetonitrile to precipitate proteins.
Analysis: Centrifuge (12,000g, 10 min). Inject supernatant into HPLC (C18 column). Detect absorbance at 254 nm.
Protocol B: Malachite Green Phosphate Assay (High Throughput)
Objective: Indirect measurement of CD73 activity by quantifying inorganic phosphate (
gently with HEPES-buffered saline.[1] Ensure cell viability >95% to prevent intracellular ATP/phosphate leak.
Issue 2: Incomplete Inhibition
Cause: High endogenous ATP/AMP concentrations competing with AOPCP.[1]
Solution: AOPCP is a competitive inhibitor.[1][5][6] If substrate (AMP) concentration is very high (
), the of AOPCP will shift rightward.[1] Maintain AMP substrate near () for accurate inhibition curves.
Issue 3: "AOPCP" vs "AMP-CP" Confusion
Clarification: Ensure the reagent is Adenosine 5'-(α,β-methylene)diphosphate .[1][2][3][7] Some vendors sell
-methylene-ATP or other analogs.[1][8] Verify the CAS number (e.g., 3768-14-7 ) to ensure you are using the diphosphate analog specific for CD73.
References
Zimmermann, H. (1992).[1] "5'-Nucleotidase: molecular structure and functional aspects." Biochemical Journal, 285(Pt 2), 345–365. Link
Bhattarai, S., et al. (2015).[1][3] "α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors." Journal of Medicinal Chemistry, 58(15), 6248–6263.[8][9] Link
Yegutkin, G. G. (2008).[1] "Nucleotide- and nucleoside-converting ectoenzymes: Important modulators of purinergic signalling cascade." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(5), 673-694. Link
Stagg, J., & Smyth, M. J. (2010).[1] "Extracellular adenosine ATP and adenosine in cancer." Oncogene, 29(39), 5346–5358.[1] Link
Cayman Chemical. "Adenosine 5'-methylenediphosphate (hydrate) Product Information." Link
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Adenosine 5'-(alpha,beta-methylene)diphosphate Derivatives as CD73 Inhibitors
Abstract The ecto-5'-nucleotidase (CD73) is a critical enzyme in the adenosinergic signaling pathway, responsible for the hydrolysis of extracellular adenosine monophosphate (AMP) into immunosuppressive adenosine. This p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The ecto-5'-nucleotidase (CD73) is a critical enzyme in the adenosinergic signaling pathway, responsible for the hydrolysis of extracellular adenosine monophosphate (AMP) into immunosuppressive adenosine. This process is a key mechanism of immune evasion in the tumor microenvironment, making CD73 a high-priority target in oncology. Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP, also known as AOPCP) is a stable, non-hydrolyzable analog of AMP and serves as a foundational scaffold for potent competitive inhibitors of CD73. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of AMP-CP derivatives, synthesizing data from seminal studies to inform rational drug design. We will explore key structural modifications, detail the computational and experimental workflows used for their evaluation, and explain the causal relationships between chemical structure and inhibitory potency.
The Central Role of CD73 in the Adenosinergic Pathway
To understand the rationale for developing AMP-CP derivatives, one must first appreciate the biological context of their target. The adenosinergic pathway is a crucial regulator of immune responses, particularly within the tumor microenvironment (TME).[1] In this pathway, extracellular ATP and ADP are hydrolyzed to AMP by ectonucleotidases like CD39. CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme, then catalyzes the final, rate-limiting step: the conversion of AMP to adenosine.[2][3]
This extracellular adenosine subsequently binds to A2A and A2B receptors on immune cells (e.g., T cells, NK cells), triggering cyclic AMP-dependent signaling that suppresses their anti-tumor functions.[1] Many cancers overexpress CD73, leading to an accumulation of immunosuppressive adenosine that helps the tumor evade immune destruction.[3][4] Therefore, inhibiting CD73 is a promising strategy in cancer immunotherapy, aiming to reduce adenosine levels and restore anti-tumor immunity.[4]
The core challenge is that the natural substrate, AMP, is metabolically labile. This is where AMP-CP, the lead structure for many inhibitors, becomes essential. The α,β-methylene bridge replacing the scissile oxygen atom between the phosphates renders the molecule resistant to hydrolysis by nucleotidases, making it an ideal starting point for inhibitor design.
Figure 1: The Adenosinergic Pathway and the inhibitory action of AMP-CP derivatives on CD73.
Core Principles of AMP-CP Structure-Activity Relationship
The development of highly potent CD73 inhibitors from the AMP-CP scaffold has been driven by systematic modifications at several key positions of the adenosine molecule. The goal is to enhance binding affinity and selectivity without introducing off-target activities, such as agonism at adenosine or P2Y receptors.[4]
N6-Position: The Epicenter of Potency Enhancement
The most significant gains in inhibitory potency have been achieved through substitutions at the N6-position of the adenine ring.[5][6] Early studies identified that introducing (ar)alkylamino groups could dramatically improve affinity compared to the parent AOPCP molecule.
Causality Behind Experimental Choices: The rationale for exploring the N6-position stems from the binding pocket of CD73. This region can accommodate bulky, lipophilic groups, allowing for additional hydrophobic and van der Waals interactions that stabilize the enzyme-inhibitor complex. The key insight was that monosubstitution at the N6-position was superior to symmetrical N6,N6-disubstitution, suggesting a specific orientation and space limitation within the binding site.[6]
Quantitative data reveals a clear trend:
N6-benzyl and N6-phenylethyl groups provide a substantial increase in potency, with Ki values in the low nanomolar range.[6]
Adding electron-withdrawing groups to the aromatic ring, such as a chlorine atom at the para-position (N6-(4-chlorobenzyl) ), further enhances potency.[5][6] This suggests that electronic effects, in addition to sterics and hydrophobicity, play a role in optimizing the interaction.
Table 1: SAR of key N6-substituted AMP-CP derivatives, demonstrating the dramatic increase in potency achieved with (ar)alkylamino modifications.
C2-Position: Fine-Tuning Affinity
Modifications at the C2-position of the adenine ring have also yielded highly potent inhibitors. The introduction of small, electronegative, or lipophilic residues can enhance binding.
Causality Behind Experimental Choices: The C2-position points into a different sub-pocket of the active site. Introducing substituents here can capture additional interactions. X-ray crystallography studies have shown that the size and nature of the 2-substituent can alter the binding mode of the entire molecule, highlighting the plasticity of the enzyme's active site.[3]
2-chloro- and 2-iodo-AOPCP derivatives are among the most potent inhibitors discovered, with Ki values in the single-digit nanomolar range towards human CD73.[3]
Alternative Scaffolds: Beyond the Purine Ring
A significant breakthrough in the field was the discovery that the adenine base is not strictly required for high-affinity binding. This finding is crucial for developing inhibitors with greater selectivity and potentially different pharmacological profiles.
Causality Behind Experimental Choices: A major liability of adenosine-based inhibitors is the potential for off-target effects at adenosine receptors (A1, A2A, A2B, A3) or P2Y purinergic receptors.[4] Furthermore, in vivo metabolism could release adenosine or its analogs, activating these receptors. By replacing the adenine core with a different heterocycle, such as a pyrimidine, researchers aimed to eliminate these off-target interactions while retaining affinity for CD73.
N4-substituted 3-methylcytidine-5'-α,β-methylenediphosphonates have emerged as exceptionally potent CD73 inhibitors.[1]
For example, introducing a 4-iodo substitution on the N4-benzyloxy group resulted in a compound with a Ki of 0.436 nM, demonstrating that the pyrimidine scaffold can be even more effective than the purine one.[1] These compounds do not produce adenosine metabolites, making them potentially safer therapeutic candidates.[1]
Methodologies for SAR Elucidation
A robust SAR campaign relies on a synergistic combination of computational modeling, chemical synthesis, and biological evaluation.
Computational Workflow for Rational Design
Modern inhibitor design heavily leverages in silico methods to predict binding affinities and guide synthetic efforts. This approach saves significant time and resources by prioritizing compounds with the highest likelihood of success.
Workflow Logic: The process begins by building a three-dimensional quantitative structure-activity relationship (3D-QSAR) model from a set of known inhibitors.[2][3] This model statistically correlates the 3D properties of the molecules (e.g., steric and electrostatic fields) with their biological activity. Molecular docking is then used to predict the binding pose of new, virtual compounds within the CD73 active site. Finally, molecular dynamics (MD) simulations assess the stability of the predicted enzyme-inhibitor complex over time, providing a more dynamic and realistic view of the binding interaction.[2][3]
Figure 2: A typical computational workflow for the rational design of CD73 inhibitors.
Experimental Protocol: Synthesis of an N6-Substituted AMP-CP Derivative
This section provides a generalized, self-validating protocol for the synthesis of a representative inhibitor, such as N6-benzyl-AOPCP.
Expertise & Trustworthiness: The choice of reactions and purification methods is critical for ensuring the final compound is pure and correctly identified. The multi-step synthesis involves protection, substitution, and phosphorylation, with validation at each key stage.
Step-by-Step Methodology:
Starting Material: Begin with a commercially available 6-chloropurine riboside.
N6-Substitution:
Rationale: A nucleophilic substitution reaction is employed to introduce the desired group at the 6-position.
Procedure: Dissolve 6-chloropurine riboside in a suitable solvent (e.g., ethanol). Add an excess of the desired amine (e.g., benzylamine) and a non-nucleophilic base like triethylamine. Reflux the mixture for several hours until TLC or LC-MS analysis shows complete consumption of the starting material.
Validation: Purify the resulting N6-benzyladenosine by silica gel chromatography. Characterize the product using 1H NMR and mass spectrometry to confirm its structure and purity.
Protection of Ribose Hydroxyls:
Rationale: The 2' and 3' hydroxyl groups of the ribose must be protected to ensure the subsequent phosphorylation occurs selectively at the 5' position. Acetone with an acid catalyst is commonly used to form an isopropylidene (acetonide) protecting group.
Procedure: Suspend the N6-benzyladenosine in acetone and add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until the reaction is complete.
Validation: Purify the protected nucleoside and confirm its structure by NMR.
Phosphorylation at the 5' Position:
Rationale: This is the key step to introduce the phosphonate moiety. A common method is the reaction of the protected nucleoside with a phosphonating agent followed by coupling with another phosphate source. A more direct approach involves reacting the 5'-hydroxyl group with methylenebis(phosphonic dichloride) after activation.
Procedure: A detailed, multi-step procedure as described in the literature is required, often involving the generation of a 5'-tosylate intermediate followed by reaction with the sodium salt of methylenebis(phosphonic acid).[7]
Deprotection:
Rationale: The final step is to remove the isopropylidene protecting group from the ribose hydroxyls.
Procedure: Treat the protected nucleotide with an acidic aqueous solution (e.g., trifluoroacetic acid in water) until deprotection is complete.
Validation: Purify the final product, N6-benzyl-AOPCP, using preparative HPLC. The final structure and purity (>95%) must be confirmed by 1H, 13C, and 31P NMR, as well as high-resolution mass spectrometry.[5][7]
Experimental Protocol: In Vitro CD73 Inhibition Assay
To determine the inhibitory potency (Ki or IC50) of the synthesized compounds, a robust and reproducible biochemical assay is essential.
Expertise & Trustworthiness: The most common method measures the enzymatic activity of soluble recombinant human CD73 (hCD73) by quantifying the amount of inorganic phosphate (Pi) released from the substrate, AMP. The use of a malachite green-based colorimetric assay is a well-established, sensitive, and reliable method.
Step-by-Step Methodology:
Reagents and Materials:
Recombinant soluble human CD73 enzyme.
AMP (substrate).
Test compounds (AMP-CP derivatives) dissolved in a suitable buffer.
Malachite green reagent for phosphate detection.
Assay buffer (e.g., Tris-HCl with MgCl2).
Assay Procedure:
Prepare a series of dilutions of the test compound.
In a 96-well plate, add the assay buffer, the CD73 enzyme, and the test compound at various concentrations.
Control Wells: Include positive controls (enzyme + substrate, no inhibitor) and negative controls (enzyme only, no substrate) to establish baseline and maximum activity.
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C to allow for binding equilibrium.
Initiate the enzymatic reaction by adding AMP to all wells. Incubate for a fixed time (e.g., 20-30 minutes) at 37°C, ensuring the reaction remains in the linear range.
Detection and Data Analysis:
Stop the reaction by adding the malachite green reagent. This reagent forms a colored complex with the inorganic phosphate released by the enzyme.[8]
Measure the absorbance at a specific wavelength (e.g., ~620 nm) using a plate reader.
Subtract the background absorbance (from negative controls).
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.
The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of the enzyme for AMP is known under the assay conditions.
Conclusion and Future Directions
The structure-activity relationship of Adenosine 5'-(α,β-methylene)diphosphate derivatives is a well-elucidated field that has produced some of the most potent CD73 inhibitors known to date.[6] The key takeaways for rational drug design are clear:
N6-Position: Large, hydrophobic (ar)alkyl groups are highly favorable for potency.
C2-Position: Small, lipophilic, or halogenated substituents can significantly enhance affinity.
Scaffold Hopping: Replacing the adenine core with a pyrimidine base is a validated strategy to improve potency and eliminate potential off-target purinergic receptor activity.
Future efforts in this area will likely focus on optimizing the pharmacokinetic properties of these potent inhibitors, including oral bioavailability and metabolic stability, to translate these highly active compounds into effective clinical therapeutics for cancer immunotherapy.[3] The combination of continued SAR exploration, advanced computational modeling, and a deep understanding of the target's biological context will be paramount to achieving this goal.
References
Computational Investigation of Adenosine 5′- (α, β- methylene)- diphosphate (AMPCP) Derivatives as Ecto-5′-nucleotidase (CD73) Inhibitors. (2021). SciSpace. Available at: [Link]
Computational investigation of adenosine 5′-(α,β-methylene)-diphosphate (AMPCP) derivatives as ecto-5′-nucleotidase (CD73) inhibitors by using 3D-QSAR, molecular docking, and molecular dynamics simulations. (2021). ResearchGate. Available at: [Link]
Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. (2022). National Center for Biotechnology Information. Available at: [Link]
α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5′-Nucleotidase (CD73) Inhibitors. (2015). ACS Publications. Available at: [Link]
Supporting Information α,β-Methylene-ADP (AOPCP) derivatives and analogs. (n.d.). Amazon AWS. Available at: [Link]
α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors. (2015). PubMed. Available at: [Link]
Structure–Activity Relationship of Adenosine 5′-diphosphoribose at the Transient Receptor Potential Melastatin 2 (TRPM2) Channel: Rational Design of Antagonists. (2013). ACS Publications. Available at: [Link]
Potent Nucleotide Inhibitors of Ecto-5'-Nucleotidase (CD73). (2025). National Institute of Diabetes and Digestive and Kidney Diseases. Available at: [Link]
Therapeutic potential of adenosine analogues and conjugates. (2011). PubMed. Available at: [Link]
The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat. (2019). Frontiers in Pharmacology. Available at: [Link]
An In-depth Technical Guide to Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP)
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Adenosine 5'-(alpha,beta-methylene)diphosphate, commonly known as AMP-CP or APCP, is a structurally engineered analog of adenosine 5'-dip...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 5'-(alpha,beta-methylene)diphosphate, commonly known as AMP-CP or APCP, is a structurally engineered analog of adenosine 5'-diphosphate (ADP).[1][2] Its defining feature is the substitution of the labile oxygen atom linking the alpha and beta phosphates with a non-hydrolyzable methylene (-CH2-) group. This modification confers significant resistance to enzymatic cleavage, particularly by nucleotidases.[3] Consequently, AMP-CP has become an indispensable tool in biochemical and pharmacological research, primarily serving as a potent and highly selective competitive inhibitor of ecto-5'-nucleotidase (CD73).[1][4][5] This guide provides a comprehensive overview of the biochemical properties of AMP-CP, its mechanism of action, and its critical applications in dissecting purinergic signaling pathways, with a focus on cancer immunology, neuroscience, and drug development.
Core Molecular Profile and Physicochemical Properties
AMP-CP's utility is grounded in its unique chemical structure and stability. As an analog of ADP, it mimics the natural substrate's binding characteristics but resists degradation, making it a stable probe for enzyme-substrate interactions.
1.1. Structural Identity
The key to AMP-CP's function is the α,β-methylene bridge. This phosphonate linkage is isosteric to the pyrophosphate bond in ADP but is resistant to the nucleophilic attack catalyzed by phosphohydrolases. This inherent stability is the cornerstone of its use as a competitive inhibitor.
1.2. Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of AMP-CP, providing essential information for its handling, storage, and use in experimental settings.
Mechanism of Action: Selective Inhibition of Ecto-5'-Nucleotidase (CD73)
The primary and most well-characterized biochemical function of AMP-CP is the potent and selective inhibition of ecto-5'-nucleotidase (CD73). Understanding this interaction requires an appreciation of the purinergic signaling cascade.
2.1. The Adenosinergic Pathway: A Critical Regulatory Axis
Extracellular nucleotides like ATP and ADP are key signaling molecules released during cellular stress, damage, or inflammation. Their signaling effects are tightly controlled by a cascade of cell-surface enzymes known as ectonucleotidases.
ATP/ADP Hydrolysis: Ectonucleotidases like CD39 (NTPDase1) sequentially hydrolyze extracellular ATP to ADP and then to AMP.[9]
AMP to Adenosine Conversion: CD73, a glycosylphosphatidylinositol (GPI)-anchored protein, catalyzes the final and rate-limiting step: the dephosphorylation of AMP to produce extracellular adenosine.[9]
Extracellular adenosine is a powerful signaling molecule that, by engaging P1 (adenosine) receptors, exerts profound immunosuppressive and anti-inflammatory effects, which can be detrimental in the context of cancer but protective in others.[10][11]
2.2. AMP-CP as a Molecular Roadblock
AMP-CP functions as a classic competitive inhibitor of CD73.[10] It effectively binds to the enzyme's active site due to its structural similarity to the natural substrate, AMP. However, because its α,β-methylene bridge is not susceptible to hydrolysis, the enzyme is locked in an inactive state, unable to convert AMP to adenosine.[5] This action effectively halts the production of extracellular adenosine from the AMP pathway.
Caption: The purinergic pathway and the inhibitory action of AMP-CP on CD73.
2.3. Kinetic Profile and Selectivity
The inhibitory potency of AMP-CP is high, with reported inhibition constant (Ki) values against human CD73 typically in the low nanomolar range. This high affinity underscores its effectiveness as a research tool.
Crucially, studies have demonstrated that AMP-CP is highly selective for CD73, showing minimal to no inhibitory activity against a range of other enzymes, including various kinases, which also bind adenine nucleotides.[4] This selectivity is paramount, as it ensures that observed biological effects can be confidently attributed to the inhibition of CD73-mediated adenosine production.
Core Applications in Research and Development
By providing precise control over a key enzymatic checkpoint, AMP-CP has enabled significant advances in several fields.
3.1. Cancer Immunology and Therapy
The tumor microenvironment is often characterized by high levels of extracellular ATP, which is rapidly converted to immunosuppressive adenosine by overexpressed CD39 and CD73 on cancer cells and immune cells. This "adenosine halo" suppresses the activity of cytotoxic T cells and natural killer (NK) cells, allowing the tumor to evade immune destruction.
AMP-CP is used extensively in preclinical models to:
Block Adenosine Production: Inhibit the generation of immunosuppressive adenosine within the tumor microenvironment.[12]
Enhance Anti-Tumor Immunity: Restore the function of anti-tumor immune cells, such as CD8+ T cells.[7]
Overcome Drug Resistance: Reverse resistance to chemotherapies like doxorubicin in cancer cell lines that overexpress CD73.[5]
Evaluate Combination Therapies: Assess the synergistic potential of CD73 inhibition with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1).
3.2. Neuroscience and Neuromodulation
In the central nervous system, adenosine is a critical neuromodulator that regulates synaptic transmission and neuronal excitability. AMP-CP is a valuable tool for investigating the specific contribution of CD73-derived adenosine in processes such as:
Neuroinflammation
Synaptic plasticity
The regulation of blood-brain barrier permeability
Pathologies like Alzheimer's disease, where it has been shown to reduce memory loss in mouse models[5]
3.3. Cardiovascular and Inflammatory Research
The adenosine pathway is integral to vascular tone and inflammatory responses. AMP-CP has been used to study its role in:
Vasoconstriction: AMP-CP itself has been identified as a vasoconstrictor.[5]
Inflammation: By blocking adenosine formation, it helps elucidate the pro-inflammatory vs. anti-inflammatory roles of different purinergic signals. For example, inhibiting CD73 with AMP-CP can abolish the anti-inflammatory effects of upstream nucleotides that would otherwise be converted to adenosine.[11]
Experimental Protocol: In Vitro Determination of CD73 IC50 using AMP-CP
This protocol provides a validated workflow for quantifying the inhibitory potency of AMP-CP on recombinant human CD73. The principle relies on measuring the amount of AMP consumed by the enzyme, where a higher signal corresponds to lower enzyme activity.
4.1. Rationale and Self-Validation
This assay is designed to be self-validating. The inclusion of "no enzyme" and "no inhibitor" controls ensures that the measured activity is enzyme-dependent and that the baseline activity is robust. The dose-response curve generated provides a clear IC50 value, a standard measure of inhibitory potency. The choice of a non-hydrolyzable inhibitor like AMP-CP is causal to the experiment's success; a hydrolyzable inhibitor would be consumed, confounding the kinetic measurements.
Caption: Experimental workflow for determining the IC50 of AMP-CP against CD73.
Detection Kit (e.g., AMP-Glo™ Assay System, which measures remaining AMP)
Procedure:
Inhibitor Preparation: Prepare a 10-point 3-fold serial dilution of AMP-CP in assay buffer, starting from a high concentration (e.g., 100 µM). Include a buffer-only control for 0% inhibition.
Reaction Setup: To the wells of the microplate, add:
Assay Buffer
AMP-CP from the dilution series.
A fixed amount of recombinant human CD73 (e.g., 0.1 ng per reaction).[4]
Control wells: Include "no enzyme" controls to measure background signal and "no inhibitor" controls to measure 100% enzyme activity.
Enzyme Pre-incubation: Gently mix and pre-incubate the plate for 10 minutes at room temperature (23°C) to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Start the enzymatic reaction by adding AMP substrate to all wells to a final concentration of 10 µM.[4]
Reaction Incubation: Incubate the plate for a fixed time, ensuring the reaction remains in the linear range. A typical time is 5-20 minutes at 23°C.[4]
Signal Detection:
Stop the reaction according to the detection kit manufacturer's instructions.
For the AMP-Glo™ system, this involves adding a reagent that terminates the CD73 reaction and simultaneously initiates the detection reaction.
Allow the detection reaction to proceed as specified (e.g., 60 minutes at room temperature).
Data Measurement: Measure the luminescence using a plate reader. The signal will be inversely proportional to CD73 activity (higher luminescence = more AMP remaining = higher inhibition).
Data Analysis:
Subtract the "no enzyme" background from all data points.
Normalize the data by setting the "no inhibitor" control as 0% inhibition and the highest inhibitor concentration (or a suitable baseline) as 100% inhibition.
Plot the normalized percent inhibition against the logarithm of the AMP-CP concentration.
Fit the data to a four-parameter logistic equation to calculate the IC50 value, which is the concentration of AMP-CP required to inhibit 50% of CD73 activity.
Concluding Remarks
Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP) is more than a mere chemical reagent; it is a precision tool that has unlocked critical insights into the complex world of purinergic signaling. Its defining characteristic—resistance to hydrolysis—provides researchers with a reliable method to specifically silence CD73, the gatekeeper of extracellular adenosine production. This capability has proven invaluable in oncology, neuroscience, and immunology, transforming our understanding of how adenosine modulates health and disease. As research into targeted therapies continues, the foundational knowledge gained from using AMP-CP will undoubtedly continue to guide the development of next-generation therapeutics aimed at the adenosinergic axis.
References
Bhatt, S. et al. (2021). Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39. PLOS One. Available at: [Link]
Centre for Metabolism, Obesity, and Diabetes Research (MODR). (2019). AMP-activated protein kinase: the current landscape for drug development. McMaster University. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Alpha,beta-methylene adenosine 5'-diphosphate. PubChem Compound Database. Available at: [Link]
Krajcikova, D. et al. (2020). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. International Journal of Molecular Sciences. Available at: [Link]
Jena Bioscience. (2024). (AMPCP) Adenosine-5'-[(α,β)-methyleno]diphosphate, Sodium salt. Product Information Sheet. Available at: [Link]
BIOLOG Life Science Institute. (n.d.). AMP-CP. Product Information. Available at: [Link]
Stone, T. W. (1983). The mechanism of action of AMP-induced inhibition of sympathetic neurotransmission in the isolated vas deferens of the rat and guinea-pig. British Journal of Pharmacology. Available at: [Link]
ResearchGate. (2025). General mechanism of action of AMPs. Scientific Diagram. Available at: [Link]
Royal Society of Chemistry. (2023). Progress and future of the computational design of antimicrobial peptides (AMPs): bio-inspired functional molecules. RSC Chemical Biology. Available at: [Link]
MDPI. (2025). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. Molecules. Available at: [Link]
PubMed. (2025). Progression of ampC amplification during de novo amoxicillin resistance development in E. coli. Journal of Medical Microbiology. Available at: [Link]
Perrier, Q. et al. (2021). Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives. PLOS Computational Biology. Available at: [Link]
ResearchGate. (n.d.). List of selected AMPs in clinical phase of development. Table. Available at: [Link]
ResearchGate. (n.d.). P2 receptors and purinergic signaling. Scientific Diagram. Available at: [Link]
American Physiological Society. (2016). The beneficial effects of AMP kinase activation against oxidative stress are associated with prevention of PPARα-cyclophilin D interaction in cardiomyocytes. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]
ResearchGate. (n.d.). Pharmacodynamic curves of AMPs. Scientific Diagram. Available at: [Link]
Nature. (2026). Ecto-5ʹ-nucleotidase/CD73 reduces COX-2 expression in activated macrophages. Scientific Reports. Available at: [Link]
Jackson, A. M. et al. (2021). Assessment of ATP metabolism to adenosine by ecto-nucleotidases carried by tumor-derived small extracellular vesicles. Scientific Reports. Available at: [Link]
Frontiers Media. (2021). Ectonucleotidases in Acute and Chronic Inflammation. Frontiers in Immunology. Available at: [Link]
ResearchGate. (n.d.). Synthesis of adenosine-5′-(phosphoryl)methylene-sulfonate, 8, and... Scientific Diagram. Available at: [Link]
MDPI. (2024). Investigation of the Mechanism of Action of AMPs from Amphibians to Identify Bacterial Protein Targets for Therapeutic Applications. International Journal of Molecular Sciences. Available at: [Link]
NIH National Center for Biotechnology Information. (2016). Antimicrobial Peptides: Mechanisms of Action and Resistance. Journal of Dental Research. Available at: [Link]
ResearchGate. (2017). How can I quantify an enzymatic kinetics that converts ATP to AMP? What techniques besides HPLC can I use?. Q&A Forum. Available at: [Link]
NIH National Center for Biotechnology Information. (2003). Heteromeric association creates a P2Y-like adenosine receptor. Proceedings of the National Academy of Sciences. Available at: [Link]
Frontiers Media. (2023). Purinoreceptors and ectonucleotidases control ATP-induced calcium waveforms and calcium-dependent responses in microglia: Roles of P2 receptors and CD39 in ATP-stimulated microglia. Frontiers in Molecular Neuroscience. Available at: [Link]
NIH National Center for Biotechnology Information. (2013). Enzymes Involved in AMPylation and deAMPylation. Protein Science. Available at: [Link]
ResearchGate. (n.d.). [ATP] sensitivity of P2X and P2Y receptor families. Scientific Diagram. Available at: [Link]
Patsnap. (2025). How to Measure Enzyme Kinetics Using Spectrophotometry. Patsnap Synapse. Available at: [Link]
NIH National Center for Biotechnology Information. (1991). Adenosine 5'-[alpha beta-methylene]triphosphate potentiates the oscillatory cytosolic Ca2+ responses of hepatocytes to ATP, but not to ADP. The Biochemical Journal. Available at: [Link]
NIH National Center for Biotechnology Information. (2018). Keeping the home fires burning: AMP-activated protein kinase. Essays in Biochemistry. Available at: [Link]
ResearchGate. (2015). What is the stability of Adenosine diphosphate (ADP) in water solution?. Q&A Forum. Available at: [Link]
Reddit. (2026). 2/13 brain dump anyone?. r/Mcat. Available at: [Link]
MDPI. (2021). Kinetic and Interaction Studies of Adenosine-5′-Triphosphate (ATP) Hydrolysis with Polyoxovanadates. Inorganics. Available at: [Link]
The Dual Role of Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP) in Immune Regulation: A Technical Guide
Foreword: Navigating the Purinergic Signaling Landscape in Immunity In the intricate theater of the immune response, cellular communication is paramount. Beyond the well-trodden paths of cytokine and chemokine signaling,...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Purinergic Signaling Landscape in Immunity
In the intricate theater of the immune response, cellular communication is paramount. Beyond the well-trodden paths of cytokine and chemokine signaling, lies the nuanced and powerful world of purinergic signaling. Here, extracellular nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine, act as critical signaling molecules, shaping the behavior of immune cells in both health and disease. ATP, often released during cellular stress or injury, typically acts as a pro-inflammatory "danger signal," activating a range of immune cells through P2 receptors.[1][2][3][4] Conversely, its breakdown product, adenosine, is a potent immunosuppressive agent, binding to P1 receptors and dampening excessive inflammation. The enzyme ecto-5'-nucleotidase (CD73) is a lynchpin in this process, catalyzing the final step of converting adenosine monophosphate (AMP) to adenosine.
This guide provides an in-depth exploration of Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP), a non-hydrolyzable analog of AMP and a widely used inhibitor of CD73.[5][6] We will dissect its mechanism of action, its multifaceted effects on various immune cell populations, and provide detailed protocols for its application in immunological research. Our focus will be on not just the "what" but the "why," offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals seeking to unravel the complexities of the purinergic signaling axis in immunity.
The Central Role of CD73 in Adenosinergic Immunosuppression
To comprehend the significance of AMP-CP, one must first appreciate the function of its primary target, CD73. This glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme is a critical regulator of extracellular adenosine levels.[7] By dephosphorylating AMP to adenosine, CD73 acts as a gatekeeper, converting a pro-inflammatory environment rich in ATP to an anti-inflammatory one dominated by adenosine.[8] This adenosinergic halo can potently suppress the activity of effector T cells, natural killer (NK) cells, and other immune sentinels, creating an immunosuppressive microenvironment that is often exploited by tumors to evade immune destruction.
The inhibition of CD73, therefore, represents a compelling therapeutic strategy to reinvigorate anti-tumor immunity. By blocking the production of adenosine, CD73 inhibitors like AMP-CP can effectively "cut the brake lines" of this immunosuppressive pathway, allowing for a more robust and sustained immune attack against cancer cells.
Mechanism of Action of AMP-CP: A Competitive Inhibitor
AMP-CP is a structural analog of AMP where the oxygen atom between the alpha and beta phosphorus atoms is replaced by a methylene group (-CH2-).[9] This modification makes the phosphonate bond resistant to hydrolysis by CD73.[10] AMP-CP acts as a competitive inhibitor, binding to the active site of CD73 without being converted to adenosine.[1] This competitive inhibition effectively blocks the enzyme's ability to process its natural substrate, AMP, leading to a reduction in adenosine production.
The Immunomodulatory Landscape of AMP-CP: A Cell-by-Cell Analysis
The impact of AMP-CP on the immune response is a direct consequence of its ability to prevent adenosine-mediated immunosuppression. This effect manifests differently across various immune cell populations.
T-Lymphocytes: Unleashing Effector Functions
Adenosine, acting primarily through the A2A receptor on T cells, is a potent inhibitor of T-cell receptor (TCR) signaling, proliferation, and cytokine production.[11] By preventing adenosine generation, AMP-CP can restore the effector functions of CD8+ and CD4+ T cells. This includes enhanced production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), and increased cytolytic activity against target cells.[12]
Experimental Protocol: In Vitro Human T-Cell Activation Assay with AMP-CP
This protocol details a method to assess the effect of AMP-CP on the activation of human T-cells.
1. Materials:
Human Peripheral Blood Mononuclear Cells (PBMCs)
RosetteSep™ Human T Cell Enrichment Cocktail (STEMCELL Technologies)
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
Isolate T-cells from healthy donor PBMCs using the RosetteSep™ enrichment cocktail according to the manufacturer's instructions.
Resuspend purified T-cells in complete RPMI-1640 medium.
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL in sterile PBS) for 2 hours at 37°C. Wash the plate three times with sterile PBS.
Prepare a stock solution of AMP-CP in sterile water. Perform serial dilutions to obtain working concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
Seed the T-cells at a density of 2 x 10^5 cells/well in the anti-CD3 coated plate.
Add soluble anti-CD28 antibody (1 µg/mL) to all wells.
Add the different concentrations of AMP-CP to the respective wells. Include the following controls:
Unstimulated T-cells (no anti-CD3/CD28)
Stimulated T-cells (anti-CD3/CD28) without AMP-CP
Stimulated T-cells with AMP (100 µM) to induce immunosuppression
Stimulated T-cells with AMP (100 µM) and varying concentrations of AMP-CP
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
After incubation, collect the cell culture supernatants.
Measure the concentrations of IFN-γ and IL-2 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
3. Expected Outcome:
AMP-CP is expected to dose-dependently reverse the AMP-induced suppression of IFN-γ and IL-2 production by activated T-cells.
Regulatory T-Cells (Tregs): A Complex Interplay
Regulatory T-cells (Tregs) are critical for maintaining immune homeostasis and are characterized by the expression of the transcription factor Foxp3.[9][10] Tregs can suppress effector T-cell responses through various mechanisms, including the production of adenosine via CD73.[9][13] By inhibiting CD73, AMP-CP can potentially diminish the suppressive capacity of Tregs. However, the overall effect is complex, as Tregs themselves are regulated by the purinergic signaling environment. High levels of extracellular ATP can be detrimental to Treg function, while adenosine can promote their stability and suppressive activity. Therefore, the impact of AMP-CP on Treg function is context-dependent and warrants further investigation in specific disease models.
Macrophages: Shifting the Polarization Paradigm
Macrophages exhibit remarkable plasticity and can be broadly categorized into pro-inflammatory M1 and anti-inflammatory M2 phenotypes. Adenosine, acting through A2A and A2B receptors, can promote the polarization of macrophages towards the M2 phenotype, which is associated with tissue repair and immunosuppression.[6] In the context of cancer, M2-like tumor-associated macrophages (TAMs) often contribute to an immunosuppressive tumor microenvironment.
By blocking adenosine production, AMP-CP has the potential to skew macrophage polarization towards a more pro-inflammatory M1 phenotype, characterized by the production of cytokines like TNF-α and IL-12. However, some studies suggest that CD73 activity is dispensable for the polarization of M2 macrophages, indicating that the role of AMP-CP in this process may be nuanced and dependent on the specific inflammatory milieu.[14]
Experimental Protocol: In Vitro Macrophage Polarization Assay
This protocol provides a framework for investigating the effect of AMP-CP on the polarization of human monocyte-derived macrophages.
1. Materials:
Human CD14+ Monocytes (isolated from PBMCs)
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
Recombinant Human M-CSF (for M0 differentiation)
Recombinant Human IFN-γ and LPS (for M1 polarization)
Recombinant Human IL-4 and IL-13 (for M2 polarization)
AMP-CP
Human TNF-α and IL-10 ELISA kits
Antibodies for flow cytometry: anti-CD80 (M1 marker), anti-CD206 (M2 marker)
24-well culture plates
2. Procedure:
Culture human CD14+ monocytes in complete RPMI-1640 medium supplemented with 50 ng/mL M-CSF for 6 days to generate M0 macrophages. Replace the medium every 2-3 days.
On day 6, replace the medium with fresh complete RPMI-1640.
To induce M1 polarization, treat the M0 macrophages with 100 ng/mL LPS and 20 ng/mL IFN-γ.
To induce M2 polarization, treat the M0 macrophages with 20 ng/mL IL-4 and 20 ng/mL IL-13.
In parallel, set up wells where M0 macrophages are treated with the polarizing stimuli in the presence of varying concentrations of AMP-CP (e.g., 10 µM, 50 µM, 100 µM).
Include appropriate controls: M0 macrophages (no polarization), M1 polarized (no AMP-CP), M2 polarized (no AMP-CP).
Incubate for 24-48 hours.
Cytokine Analysis: Collect supernatants and measure TNF-α (M1 cytokine) and IL-10 (M2 cytokine) levels by ELISA.
Flow Cytometry Analysis: Gently scrape the cells, wash with PBS, and stain with fluorescently labeled anti-CD80 and anti-CD206 antibodies. Analyze the expression of these markers by flow cytometry to determine the percentage of M1 and M2 polarized cells.
3. Expected Outcome:
AMP-CP may enhance the production of TNF-α in M1-polarizing conditions and reduce the expression of the M2 marker CD206 in M2-polarizing conditions, although the effects can be subtle and context-dependent.
Dendritic Cells: Modulating Antigen Presentation and T-Cell Priming
Dendritic cells (DCs) are professional antigen-presenting cells that play a crucial role in initiating adaptive immune responses. The function of DCs is also tightly regulated by purinergic signaling. High concentrations of extracellular ATP can act as a maturation signal for DCs, enhancing their ability to present antigens and activate T-cells. Conversely, adenosine can impair DC maturation and function, leading to a more tolerogenic phenotype.[3][15][16] By inhibiting adenosine production, AMP-CP can potentially enhance the immunostimulatory capacity of DCs, leading to more effective T-cell priming.
Neutrophils: A Dichotomous Role in Inflammation
The effect of AMP-CP on neutrophils reveals the complexity of purinergic signaling. While the inhibition of adenosine production would be expected to promote inflammation, some studies have shown that extracellular AMP can directly suppress neutrophil activation, including degranulation and reactive oxygen species (ROS) production, in an A1 receptor-dependent manner.[5] This suggests that AMP itself may have signaling properties independent of its conversion to adenosine.
Conversely, in a model of carrageenan-induced pleurisy, treatment with AMP-CP exacerbated the inflammatory response, increasing cell accumulation and pro-inflammatory cytokine levels.[17] This pro-inflammatory effect is likely due to the prevention of adenosine-mediated dampening of inflammation. The seemingly contradictory roles highlight the importance of the specific inflammatory context and the balance of different purinergic receptor signaling pathways. It is also plausible that AMP-CP has off-target effects, for instance, on other ectonucleotidases or P2 receptors, that contribute to its in vivo activity.[18] For example, some non-hydrolyzable ATP analogs can act as antagonists at P2X1 receptors, which are involved in neutrophil activation and platelet aggregation.[18][19]
Quantitative Insights and Methodological Considerations
For the rigorous application of AMP-CP in research, a clear understanding of its quantitative parameters and the appropriate methodologies is essential.
Note: Ki and IC50 values can vary depending on the assay conditions, such as substrate concentration.
Detailed Protocol: CD73 Enzymatic Activity Assay
This protocol describes a colorimetric method to measure CD73 activity and its inhibition by AMP-CP. This assay is based on the detection of inorganic phosphate released from the hydrolysis of AMP.
1. Materials:
Recombinant human CD73 enzyme
AMP solution (substrate)
AMP-CP (inhibitor)
Malachite Green Phosphate Assay Kit
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
96-well clear, flat-bottom plate
2. Procedure:
Prepare a working solution of recombinant human CD73 in the assay buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range.
Prepare serial dilutions of AMP-CP in the assay buffer.
In a 96-well plate, add the following to each well:
Assay Buffer
AMP-CP at various concentrations (or vehicle control)
CD73 enzyme solution
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the AMP substrate solution to each well. The final concentration of AMP should be close to its Km for CD73 (typically in the low micromolar range).
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.
Stop the reaction by adding the Malachite Green reagent from the assay kit.
Incubate at room temperature for 15-20 minutes to allow color development.
Measure the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.
Create a standard curve using the phosphate standards provided in the kit.
Calculate the amount of phosphate released in each well and determine the percentage of inhibition for each concentration of AMP-CP.
Plot the percentage of inhibition against the logarithm of the AMP-CP concentration to determine the IC50 value.
Visualizing the Pathways: Signaling and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
The Purinergic Signaling Cascade and the Role of AMP-CP
Caption: Workflow for assessing AMP-CP's effect on T-cell activation.
Conclusion and Future Perspectives
Adenosine 5'-(alpha,beta-methylene)diphosphate remains an invaluable pharmacological tool for dissecting the intricate role of the CD73-adenosine axis in immune regulation. Its ability to potently and selectively inhibit CD73 allows researchers to probe the consequences of blocking this critical immunosuppressive pathway in a variety of in vitro and in vivo models. As this guide has detailed, the effects of AMP-CP are pleiotropic, impacting a wide range of immune cells and highlighting the pervasive influence of purinergic signaling in immunity.
While newer, more potent, and orally bioavailable CD73 inhibitors are now entering clinical trials for cancer immunotherapy, the foundational research conducted with AMP-CP has been instrumental in validating CD73 as a therapeutic target.[8][12][20][21] For the research scientist, a thorough understanding of AMP-CP's mechanism of action, its quantitative parameters, and its application in well-designed experiments is crucial for generating robust and reproducible data.
The future of research in this field will likely focus on unraveling the context-dependent effects of CD73 inhibition, exploring the interplay between purinergic signaling and other immunomodulatory pathways, and developing novel therapeutic strategies that target this axis with greater precision and efficacy. The principles and protocols outlined in this guide provide a solid foundation for these future endeavors, empowering researchers to continue to shed light on the complex and fascinating world of purinergic immunomodulation.
References
Burnstock, G. (2007). Purine and pyrimidine receptors. Cellular and Molecular Life Sciences, 64(12), 1471-1483.
Di Virgilio, F., Chiozzi, P., Ferrari, D., Falzoni, S., Sanz, J. M., Morelli, A., ... & Baricordi, O. R. (2001). Nucleotide receptors: an emerging family of regulatory molecules in blood cells. Blood, 97(3), 587-600.
Idzko, M., Hammad, H., van Nimwegen, M., Kool, M., Müller, T., Soullié, T., ... & Lambrecht, B. N. (2007). Extracellular ATP triggers and maintains asthmatic airway inflammation by activating dendritic cells.
LaSala, D., Ferrari, D., & Di Virgilio, F. (2003). P2X7 receptor-dendritic cell partnership in the regulation of T-cell responses. Purinergic Signalling, 1(1), 45-51.
Sáez, P. J., Shoji, K. F., & Harcha, P. A. (2017). Purinergic signaling in the battlefield of viral infections. Frontiers in cellular and infection microbiology, 7, 426.
Caiazzo, E., Ialenti, A., Cicala, C., & Santagada, V. (2019).
Wolf, C., Rosefort, C., Fallah, G., & Kassack, M. U. (2011). The P2X1 receptor as a therapeutic target. Expert opinion on therapeutic targets, 15(1), 51-64.
Hua, Y., Jin, H., Zhang, Y., Chen, J., & Li, L. (2021). Extracellular AMP Suppresses Endotoxemia-Induced Inflammation by Alleviating Neutrophil Activation. Frontiers in Immunology, 12, 768582.
Bodor, J., Bopp, T., Vaeth, M., Klein, M., Serfling, E., Hünig, T., ... & Schmitt, E. (2012). Cyclic AMP underpins suppression by regulatory T cells. European journal of immunology, 42(6), 1375-1384.
Thaker, A. I., Rao, M. S., Bishnupuri, K. S., & Houchen, C. W. (2012). Neutrophil extracellular traps and its implications in inflammation: an overview. Journal of cellular physiology, 227(11), 3554-3561.
Charles River Laboratories. (n.d.). M1 Macrophage Polarization Assay. Retrieved from [Link]
Pier-Luc, T., & John, S. (2019). Cellular Metabolic Regulation in the Differentiation and Function of Regulatory T Cells. International Journal of Molecular Sciences, 20(4), 955.
Antonioli, L., Pacher, P., Vizi, E. S., & Haskó, G. (2013). CD39 and CD73 in immunity and inflammation. Trends in molecular medicine, 19(6), 355-367.
Zarek, P. W., Huang, C. T., Lutz, E. R., Kowalski, J., Jaffee, E. M., & Drake, C. G. (2008). A2A receptor signaling promotes peripheral tolerance by facilitating the generation of human CD4+ CD25 high FOXP3+ T regulatory cells. The Journal of Immunology, 181(9), 5929-5937.
Creative Diagnostics. (n.d.). In Vitro Polarization of Murine Macrophage Protocol. Retrieved from [Link]
Deaglio, S., Dwyer, K. M., Gao, W., Friedman, D., Usheva, A., Erat, A., ... & Robson, S. C. (2007). Adenosine generation catalyzed by CD39 and CD73 expressed on regulatory T cells mediates immune suppression. The Journal of experimental medicine, 204(6), 1257-1265.
Sakaguchi, S., Miyara, M., Costantino, C. M., & Hafler, D. A. (2010). FOXP3+ regulatory T cells in the human immune system. Nature Reviews Immunology, 10(7), 490-500.
Panther, E., Dürk, T., Ferrari, D., Di Virgilio, F., Grimm, M., Sorichter, S., ... & Idzko, M. (2012). AMP affects intracellular Ca2+ signaling, migration, cytokine secretion and T cell priming capacity of dendritic cells. PloS one, 7(5), e37560.
Roberts, J. A., Allsopp, R. C., El-Ajouz, S., & Evans, R. J. (2012). Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop. British journal of pharmacology, 167(5), 1033-1044.
Stagg, J., & Allard, B. (2013). Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays. Methods in molecular biology (Clifton, N.J.), 979, 209-219.
Allard, B., Longhi, M. S., Robson, S. C., & Stagg, J. (2017). The ectonucleotidases CD39 and CD73 on T cells: the next-generation checkpoint inhibitors. Cancer immunology, immunotherapy, 66(2), 129-139.
Perrot, I., Michaud, H. A., Giraud-Gatineau, A., & Estornes, Y. (2019). CD73 inhibitors as immunotherapeutic drugs. Cancers, 11(6), 853.
Sträter, N. (2021). 7PB5: Crystal structure of CD73 in complex with UMP in the open form. RCSB PDB. [Link]
Young, A., Ngiow, S. F., Barkauskas, D. S., Sult, E., Hay, C., Blake, S. J., ... & Smyth, M. J. (2016). Co-inhibition of CD73 and A2AR adenosine signaling improves anti-tumor immune responses. Cancer cell, 30(3), 391-403.
Hay, C. M., Sult, E., Huang, Q., Mulgrew, K., Fuhrmann, S. R., McGlinchey, K. A., ... & Sachsenmeier, K. F. (2016). Targeting CD73 in the tumor microenvironment with a therapeutic antibody. Oncoimmunology, 5(8), e1208875.
CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. [Link]
Eichin, D., Laurila, J. P., Jalkanen, S., & Salmi, M. (2015). CD73 activity is dispensable for the polarization of M2 macrophages. PloS one, 10(8), e0134721.
Gao, Z. G., & Jacobson, K. A. (2007). Emerging adenosine receptor agonists. Expert opinion on emerging drugs, 12(3), 479-492.
Warnke, C., von Geldern, G., Markwiad, S., Dehmel, T., & Meyer-Franke, A. (2013). Neutrophil extracellular traps modulate inflammatory markers and uptake of oxidized LDL by human and murine macrophages. PloS one, 8(11), e80394.
Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological reviews, 53(4), 527-552.
Németh, Z. H., Lutz, C. S., Csóka, B., Deitch, E. A., Leibovich, S. J., Gause, W. C., ... & Haskó, G. (2005). Adenosine and its receptors in the regulation of dendritic cell differentiation and function. The Journal of Immunology, 175(1), 421-429.
Ohta, A., & Sitkovsky, M. (2001). Role of G-protein-coupled adenosine receptors in down-regulation of inflammation and protection from tissue damage.
Corn, J. (2017, July 12). Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9. Berkeley News. [Link]
Hu, G., & Chen, J. F. (2006). IFN-gamma suppresses IL-10 production and synergizes with TLR2 by regulating GSK3 and CREB/AP-1 proteins. The Journal of Immunology, 176(10), 6061-6068.
Beez, S., Schoon, H. A., & Wessler, I. (2008). IL-10 interferes directly with TCR-induced IFN-γ but not IL-17 production in memory T cells. European journal of immunology, 38(8), 2245-2254.
St Hilaire, C., Ziegler, S. G., Markello, T. C., Brusco, A., Groden, C., Gill, F., ... & Gahl, W. A. (2009). A derivative of ADP, AMPCP (Ki of 0.87 μM), was the first promising CD73 inhibitor. Journal of Biological Chemistry, 284(41), 27952-27960.
de la Fuente, H., Cruz-Adalia, A., Martínez-Bonet, M., Carrasco, A., & Fresno, M. (2011). IL-10 inhibits human T cell proliferation and IL-2 production. The Journal of Immunology, 148(4), 1077-1082.
Lagraoui, M., Gagnon, J., & Fülöp, T. (1998). Regulation of IL-17, IFN-gamma and IL-10 in human CD8(+) T cells by cyclic AMP-dependent signal transduction pathway. International journal of immunopharmacology, 20(12), 669-680.
de Jong, E. C., Vieira, P. L., Kalinski, P., & Kapsenberg, M. L. (2000). Kinetics of IL-10 and IFN-γ production by T cells. The Journal of Immunology, 165(7), 3627-3633.
Technical Guide: Adenosine 5'-(alpha,beta-methylene)diphosphate (APCP) in Ectopic Calcification Modeling
Topic: Adenosine 5'-(alpha,beta-methylene)diphosphate and its role in ectopic calcification Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Adenosine 5'-(alpha,beta-methylene)diphosphate and its role in ectopic calcification
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This technical guide details the utility of Adenosine 5'-(alpha,beta-methylene)diphosphate (commonly abbreviated as APCP , AOPCP , or MethADP ) in elucidating the mechanisms of ectopic calcification. APCP is a non-hydrolyzable analog of ADP that acts as a potent, competitive inhibitor of CD73 (ecto-5'-nucleotidase) .
In the context of vascular biology, APCP is the "gold standard" tool compound for modeling Arterial Calcification due to Deficiency of CD73 (ACDC) . By blocking the conversion of AMP to adenosine, APCP disrupts the purinergic signaling axis that normally suppresses osteogenic differentiation in vascular smooth muscle cells (VSMCs). This guide provides the mechanistic rationale, validated experimental protocols, and data interpretation frameworks required to use APCP effectively in calcification research.
Mechanistic Foundation: The Purinergic Calcification Axis
To use APCP effectively, one must understand the enzymatic cascade it disrupts. Ectopic calcification is largely governed by the ratio of Pyrophosphate (PPi) , a crystallization inhibitor, to Phosphate (Pi) , a crystallization promoter.
The CD73-Adenosine-TNAP Link
ATP Release: Cells release ATP, which is hydrolyzed by ENPP1 to AMP and PPi.
Adenosine Generation:CD73 hydrolyzes AMP to Adenosine and Pi.[1][2][3][4][5]
Protective Signaling: Adenosine binds to A2B Adenosine Receptors (A2BAR) on VSMCs, increasing intracellular cAMP.
TNAP Suppression: High cAMP levels suppress the expression and activity of Tissue-Nonspecific Alkaline Phosphatase (TNAP) .
The APCP Effect: APCP inhibits CD73
Low Adenosine Low cAMP High TNAP .
Calcification: Unchecked TNAP hydrolyzes the protective PPi into pro-calcific Pi, driving hydroxyapatite deposition in the arterial media.
Pathway Visualization
The following diagram illustrates the enzymatic cascade and the specific blockade point of APCP.
Figure 1: The Purinergic Signaling Pathway regulating ectopic calcification. APCP inhibits CD73, breaking the adenosine brake on TNAP, leading to PPi loss and mineralization.
Compound Specifications & Handling
To ensure experimental reproducibility, the chemical integrity of APCP is paramount.
Water or PBS (>10 mM). Solutions are pH sensitive.[6]
Stability
Stable at -20°C as powder. Aqueous solutions should be aliquoted and stored at -20°C. Avoid freeze-thaw cycles.
Critical Note
Unlike ATP/ADP, the methylene bridge prevents hydrolysis by nucleotidases, ensuring sustained inhibition during long-term cell culture.
Experimental Protocol: Modeling ACDC In Vitro
This protocol describes how to induce calcification in Human Coronary Artery Smooth Muscle Cells (HCASMCs) using APCP to mimic the CD73-deficient phenotype.
Reagents & Materials[6][7][8][9]
Cells: Primary HCASMCs (Passage 3–6).
Basal Medium: Smooth Muscle Cell Growth Medium (SmGM-2) or DMEM with 10% FBS.
Calcification Medium (CM): Basal medium supplemented with 2.0 mM Sodium Phosphate (NaH₂PO₄/Na₂HPO₄, pH 7.4).
Note: Do not use
-glycerophosphate (BGP) for this specific mechanism unless studying TNAP substrate availability directly. Inorganic phosphate (Pi) is preferred to isolate the PPi/Adenosine variable.
Rescue: Adenosine (10–100 µM) or 2-Chloroadenosine (stable analog).
TNAP Inhibitor: Levamisole (non-specific) or SBI-425 (specific) to prove TNAP dependency.
Step-by-Step Workflow
Figure 2: Workflow for APCP-induced calcification in VSMCs.
Detailed Steps:
Seeding: Plate HCASMCs in 24-well plates. Allow to reach 100% confluence (quiescence is required for calcification models).
Pre-treatment: 24 hours prior to adding phosphate, treat cells with 50 µM APCP in basal medium. This ensures CD73 is inhibited and adenosine levels drop before the calcific stressor is introduced.
Induction (Day 0): Switch to Calcification Medium (CM) containing 2.0 mM Pi + 50 µM APCP .
Maintenance: Change media every 2–3 days. Critical: APCP must be added fresh with every media change.
Duration: Calcification typically manifests between Day 14 and Day 21.
Validation Assays (Self-Validating System)
To confirm the mechanism is working, you must measure three distinct endpoints:
Functional Blockade (Day 3):
Assay: HPLC or Fluorometric Adenosine Assay.
Expectation: Supernatant adenosine levels should be significantly lower in APCP-treated cells compared to Vehicle.
Expectation: TNAP activity should be elevated in APCP-treated cells (loss of adenosine suppression).
Phenotypic Endpoint (Day 14-21):
Assay: Alizarin Red S staining (visual) and Calcium quantification (o-cresolphthalein complexone method).
Expectation: Significant increase in mineral deposition in APCP group.
Data Interpretation & Reference Values
The following table summarizes expected quantitative trends when modeling ACDC with APCP.
Readout
Control (Basal)
Phosphate Only (2mM)
Phosphate + APCP (50µM)
Phosphate + APCP + Adenosine (Rescue)
Extracellular Adenosine
Baseline
Low/Baseline
Very Low (<10% of Baseline)
High (Exogenous)
TNAP Activity
Low
Moderate Increase
High (2-3x Control)
Reduced to Baseline
Intracellular cAMP
Baseline
Variable
Decreased
Restored
Calcium Deposition
Negligible
Mild/Moderate
Severe (Significant Increase)
Attenuated
Key Insight: If APCP increases calcification without increasing TNAP activity, the mechanism may be off-target (e.g., direct chelation or ENPP1 inhibition, though APCP is selective for CD73 over ENPP1 at 50µM).
References
St. Hilaire, C., et al. (2011). NT5E Mutations and Arterial Calcifications.[2] New England Journal of Medicine.
Moorhead, J., et al. (2022). Regulation of Vascular Calcification by Adenosine Signaling. University of Pittsburgh/NIH Grant K22HL117917.
Bhattarai, S., et al. (2015). Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. Journal of Medicinal Chemistry. (Note: Discusses APCP structural analogs).
Tohoku, J. (2019). Adenosine Attenuates Aortic Smooth Muscle Cell Calcification through A3 Adenosine Receptor. The Tohoku Journal of Experimental Medicine.
Khaidakov, M., et al. (2024). Vascular Calcification: A Passive Process That Requires Active Inhibition. International Journal of Molecular Sciences.
Villa-Bellosta, R. (2015). Critical Parameters of the In Vitro Method of Vascular Smooth Muscle Cell Calcification. PLOS ONE.
Exploring off-target effects of Adenosine 5'-(alpha,beta-methylene)diphosphate
The Pharmacological Fidelity of Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP): A Technical Guide to Off-Target Mitigation Executive Summary Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP, also known as AM...
Author: BenchChem Technical Support Team. Date: February 2026
The Pharmacological Fidelity of Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP): A Technical Guide to Off-Target Mitigation
Executive Summary
Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP, also known as AMPCP) is the gold-standard pharmacological tool for inhibiting ecto-5'-nucleotidase (CD73). By replacing the oxygen bridge between the alpha and beta phosphates with a methylene group, AOPCP resists hydrolysis while mimicking the structural conformation of ADP/AMP.
However, in complex biological systems, "specific" is a relative term. AOPCP acts as a structural analog of ADP, the endogenous ligand for P2Y1, P2Y12, and P2Y13 receptors. Furthermore, its efficacy as a CD73 inhibitor is frequently compromised by the presence of Tissue Nonspecific Alkaline Phosphatase (TNAP), which provides a compensatory pathway for adenosine generation. This guide details the mechanistic nuances of AOPCP, quantifies its off-target risks, and provides self-validating protocols to ensure data integrity.
The Primary Mechanism: CD73 Inhibition
CD73 is a GPI-anchored dimer that catalyzes the hydrolysis of AMP to adenosine and inorganic phosphate. This is the rate-limiting step in the generation of immunosuppressive extracellular adenosine.
Mechanism: AOPCP functions as a competitive inhibitor of CD73. It binds to the active site, preventing the entry of the natural substrate, AMP.
Potency: The
for AOPCP at human CD73 is approximately 59–88 nM .
Selectivity Basis: Unlike CD39 (NTPDase1), which hydrolyzes ATP/ADP, CD73 is specific to monophosphates. AOPCP’s diphosphate structure allows it to bind CD73 (which has an ADP-binding pocket) without being rapidly degraded, but it does not significantly inhibit CD39, preserving the upstream supply of AMP.
The Off-Target Landscape
The utility of AOPCP is threatened by three primary vectors: Receptor Cross-Talk, Enzymatic Bypass, and Chemical Impurity.
A. The ADP Mimicry Problem (P2Y Receptors)
AOPCP is structurally an ADP analog. While the methylene bridge alters bond angles, the molecule retains significant affinity for ADP-sensing G-protein coupled receptors (GPCRs).
Target
Endogenous Ligand
AOPCP Interaction Risk
Consequence
P2Y1
ADP
Weak Agonist / Partial Agonist
Can induce calcium mobilization and platelet shape change, confounding "adenosine-dependent" data.
P2Y12
ADP
Potential Antagonist
May interfere with ADP-induced cAMP reduction, particularly in platelet or thrombosis studies.
P2Y13
ADP
Low Affinity
Less characterized, but structural homology suggests potential interference at high (>100 µM) concentrations.
P2X1
ATP
Impurity Risk
AOPCP itself is a diphosphate, but commercial synthesis often leaves traces of -methylene-ATP, a potent P2X1/P2X3 agonist.
B. The TNAP Bypass (The "False Negative" Generator)
This is the most common cause of experimental failure. Tissue Nonspecific Alkaline Phosphatase (TNAP) is a promiscuous ecto-enzyme often co-expressed with CD73 (e.g., in liver, bone, and specific tumor microenvironments).
The Problem: TNAP hydrolyzes AMP to adenosine with high efficiency.
The Interaction: AOPCP inhibits TNAP with significantly lower potency than CD73.
Visualizing the Pathway and Interventions
The following diagram illustrates the purinergic signaling cascade, highlighting where AOPCP intervenes and where the TNAP bypass occurs.
Caption: The Purinergic Cascade. AOPCP blocks CD73, but TNAP can bypass this blockade to generate Adenosine. AOPCP also risks cross-reactivity with ADP receptors (P2Y).
Experimental Mitigation Protocols
To ensure scientific integrity, every use of AOPCP must be accompanied by controls that rule out off-target effects.
Protocol A: The "Triple-Block" Validation (Controlling for TNAP)
Purpose: To confirm that residual adenosine production is not due to TNAP activity.
Reagents:
AOPCP (50 µM)
TNAP Inhibitor: Levamisole (1-2 mM) or SBI-425 (10 µM) - Note: Levamisole is less specific than SBI-425.
Substrate: AMP (10-50 µM)
Workflow:
Seed Cells: Plate cells (e.g., HUVEC, MDA-MB-231) in low-phosphate medium.
Pre-incubation (30 min):
Group 1: Vehicle
Group 2: AOPCP (50 µM)
Group 3: AOPCP (50 µM) + SBI-425 (10 µM)
Reaction: Add AMP (50 µM) to all wells.
Analysis: Collect supernatant at t=0, 15, 30, 60 min. Measure Phosphate release (Malachite Green assay) or Adenosine production (HPLC/LC-MS).
Interpretation:
If Group 2 shows partial inhibition compared to Group 1, but Group 3 shows complete inhibition, TNAP is active and must be co-inhibited in all future experiments.
Protocol B: The Calcium Flag (Controlling for P2Y1)
Purpose: To determine if your batch of AOPCP activates P2Y1 receptors.
Reagents:
Load: Load cells expressing P2Y1 (e.g., platelets, endothelial cells) with Fluo-4 AM for 30 min.
Baseline: Measure baseline fluorescence for 30 seconds.
Challenge: Inject AOPCP (e.g., 100 µM).
Observation:
Spike: If AOPCP induces a calcium spike, it is acting as a P2Y1 agonist (or contains ATP impurities).
Blockade: Repeat by adding MRS2179 (10 µM) before AOPCP. If the spike disappears, the effect is P2Y1-mediated.
Decision Logic for AOPCP Usage
Use this logic flow to determine the necessary controls for your specific experimental context.
Caption: Experimental decision tree. TNAP co-inhibition is frequently overlooked but critical for accurate data.
References
Bhattarai, S., et al. (2015). "α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors." Journal of Medicinal Chemistry. Link
Zimmermann, H. (2000). "Extracellular metabolism of ATP and other nucleotides." Naunyn-Schmiedeberg's Archives of Pharmacology. Link
Street, S. E., et al. (2013). "Tissue-Nonspecific Alkaline Phosphatase Acts Redundantly with PAP and NT5E to Generate Adenosine in the Dorsal Spinal Cord." Journal of Neuroscience. Link
Cattaneo, M. (2015). "P2Y12 receptors: structure and function." Journal of Thrombosis and Haemostasis. Link
Kauffenstein, G., et al. (2014). "The ecto-nucleotidase NTPDase1 (CD39) controls plasma adenosine levels and nociception." Purinergic Signalling.[4] Link
Application Note: Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP) in Cell Culture
Introduction & Mechanism of Action Adenosine 5'-(alpha,beta-methylene)diphosphate (commonly abbreviated as AMP-CP or AOPCP ) is a potent, metabolically stable analog of ADP. In the context of cell culture and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanism of Action
Adenosine 5'-(alpha,beta-methylene)diphosphate (commonly abbreviated as AMP-CP or AOPCP ) is a potent, metabolically stable analog of ADP. In the context of cell culture and drug development, it is the "Gold Standard" inhibitor for ecto-5'-nucleotidase (CD73) .
The Biological Context: The ATP-Adenosine Axis
In the tumor microenvironment (TME) and hypoxic tissues, extracellular ATP is rapidly converted into immunosuppressive Adenosine via a two-step enzymatic cascade.
Adenosine then binds to A2A/A2B receptors on immune cells (T-cells, NK cells), effectively "braking" the immune response. AMP-CP specifically blocks the second step (CD73), preventing the formation of the adenosine halo and restoring immune surveillance.
Critical Distinction: AMP-CP vs. AMP-PCP
Do not confuse these two molecules.
AMP-CP (alpha,beta-methylene): Inhibits CD73 .[5][6][7] Used to study adenosine generation.[1][2][3][8][9]
AMP-PCP (beta,gamma-methylene): A non-hydrolyzable ATP analog. Used to study P2X/P2Y receptor activation without hydrolysis.
Pathway Visualization
Caption: The Purinergic Signaling Cascade. AMP-CP specifically targets CD73, halting the conversion of AMP to Adenosine.
Pre-Experimental Planning: Handling & Stability
AMP-CP is a phosphate salt. Its handling differs significantly from hydrophobic small molecules.
Solubility & Reconstitution
Parameter
Specification
Notes
Solvent
Ultrapure Water or PBS
Do NOT use DMSO as a primary solvent; solubility is poor.
Max Solubility
~25 - 50 mg/mL
Depends on the specific salt form (Disodium is common).
Stock Conc.
10 mM or 50 mM
High concentration stocks minimize volume added to culture.
pH Sensitivity
Acid Labile
The methylene bridge is stable, but the molecule prefers neutral pH (7.2–7.5).
Storage Protocol
Weigh powder in a static-free environment.
Dissolve in sterile PBS or water. Vortex gently.
Sterile Filter: Pass through a 0.22 µm PES syringe filter.
Aliquot: specific volumes (e.g., 50 µL) into sterile microcentrifuge tubes to avoid freeze-thaw cycles.
Store: -20°C (stable for 6 months) or -80°C (stable for >1 year).
Objective: Quantify CD73 activity on live cells by measuring the release of inorganic phosphate (Pi) from AMP, and demonstrate inhibition by AMP-CP.
Mechanism: CD73 cleaves the phosphate from AMP.[1][2][10][4][11][12] Malachite Green reagent turns green in the presence of free phosphate.
Reagents Required[13][14]
Buffer: Phosphate-Free Buffer (e.g., Tris-buffered saline or specialized Phosphate-Free DMEM). CRITICAL: Standard DMEM/RPMI contains high phosphate and will saturate the assay immediately.
Substrate: Adenosine Monophosphate (AMP), 10 mM stock.
Inhibitor: AMP-CP, 10 mM stock.
Detection: Malachite Green Phosphate Detection Kit.
Step-by-Step Procedure
Cell Seeding: Seed CD73-positive cells (e.g., MDA-MB-231 or U87 MG) in a 96-well plate at 10,000 cells/well. Allow adherence overnight.
Washing (The "Make or Break" Step):
Aspirate culture media completely.
Wash cells 3 times with 200 µL of warm Phosphate-Free Buffer .
Why? Even trace amounts of serum or standard media will cause a false positive signal.
Transfer 50 µL of supernatant to a fresh transparent 96-well plate.
Add 100 µL Malachite Green Reagent.
Incubate 10–20 mins at room temperature (protected from light).
Readout: Measure Absorbance at 620 nm.
Expected Result: The "Control" wells will show high absorbance (high Pi). The "AMP-CP" wells should show absorbance near baseline (inhibition of Pi release).
Protocol B: T-Cell Restoration Assay (Immunology)
Objective: Demonstrate that AMP-CP can rescue T-cell proliferation that is being suppressed by tumor-derived adenosine.
Experimental Workflow Visualization
Caption: Experimental design to validate AMP-CP mediated rescue of anti-tumor immunity.
Step-by-Step Procedure
Tumor Cell Prep: Seed CD73+ tumor cells in a 24-well plate (e.g., 50,000 cells/well). Allow to adhere.
T-Cell Isolation: Isolate CD8+ T-cells from PBMC or mouse spleen.
Labeling: Label T-cells with CFSE (or CellTrace Violet) to track proliferation.
Co-Culture: Add T-cells to the tumor wells (Ratio 1:1 or 5:1 T-cell:Tumor). Add anti-CD3/CD28 beads to stimulate T-cells.[9]
Induction of Suppression: Add AMP (50–100 µM) to the media.
Mechanism:[4][12][13][14][15] Tumor CD73 converts this AMP to Adenosine, which suppresses the T-cells.[10][4][12]
Rescue Treatment: Add AMP-CP (50–100 µM) to the "Rescue" wells.
Note: Add AMP-CP before or simultaneously with AMP to prevent initial adenosine burst.
Incubation: Culture for 72 hours at 37°C.
Analysis: Harvest non-adherent cells (T-cells) and analyze via Flow Cytometry.
Readout: High CFSE intensity = Suppression (No division). Low CFSE intensity = Proliferation (Rescue).
Troubleshooting & Optimization
Issue
Probable Cause
Solution
High Background (Protocol A)
Phosphate in buffer or plastics
Use certified Phosphate-Free buffers. Wash cells 3x.[8] Use phosphate-free plastics if possible.
No Inhibition Observed
AMP concentration too high
AMP-CP is a competitive inhibitor. If [AMP] >>> [AMP-CP], inhibition is lost. Maintain 1:1 or 1:10 Substrate:Inhibitor ratio.
Cell Toxicity
High concentration (>500 µM)
AMP-CP is generally non-toxic up to 100 µM. Perform a dose-response curve (1, 10, 100 µM).
Inconsistent T-Cell Data
Adenosine Deaminase (ADA)
Serum contains ADA which degrades Adenosine. Use serum-free media or add an ADA inhibitor (EHNA) to stabilize Adenosine levels in controls.
References
Mechanism of CD73 Inhibition
Bhattarai, S., et al. (2015). "
-Methylene-ADP (AOPCP) derivatives and analogues: synthesis and structure-activity relationships for the inhibition of ecto-5'-nucleotidase (CD73)." Journal of Medicinal Chemistry.
Immunological Application (T-Cell Rescue)
Stagg, J., et al. (2010). "Anti-CD73 antibody therapy inhibits breast tumor growth and metastasis." Proceedings of the National Academy of Sciences (PNAS). (Demonstrates the biological relevance of blocking the AMP->Adenosine step).
Protocol Validation (Malachite Green)
Antonioli, L., et al. (2013).[4] "CD73-mediated adenosine generation: A new therapeutic target in cancer."[16] Trends in Pharmacological Sciences.
Application Notes & Protocols: Utilizing Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP) for In Vitro Enzyme Assays
Introduction: The Role of AMP-CP in Dissecting Purinergic Signaling Adenosine 5'-(alpha,beta-methylene)diphosphate, commonly abbreviated as AMP-CP or ApCp, is a structural analog of Adenosine 5'-monophosphate (AMP). Its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Role of AMP-CP in Dissecting Purinergic Signaling
Adenosine 5'-(alpha,beta-methylene)diphosphate, commonly abbreviated as AMP-CP or ApCp, is a structural analog of Adenosine 5'-monophosphate (AMP). Its unique chemical feature is the substitution of the oxygen atom between the alpha and beta phosphates with a methylene bridge (-CH₂-). This modification renders the molecule highly resistant to hydrolysis by phosphatases, particularly ecto-5'-nucleotidase (CD73).
In the intricate landscape of purinergic signaling, extracellular nucleotides like ATP, ADP, and AMP are sequentially hydrolyzed by cell-surface enzymes known as ectonucleotidases. A key enzyme in this cascade is CD73, which catalyzes the final step: the conversion of extracellular AMP into adenosine.[1] Adenosine is a potent signaling molecule that interacts with its own receptors to mediate a wide range of physiological and pathological processes, including neurotransmission, inflammation, and immunosuppression, particularly within the tumor microenvironment.[1][2]
The resistance of AMP-CP to enzymatic cleavage makes it an invaluable tool for researchers. It functions as a potent and selective competitive inhibitor of CD73.[3] By binding to the active site of CD73 without being converted to adenosine, AMP-CP effectively blocks the production of this critical signaling molecule.[2] This allows for the precise investigation of CD73's function and the downstream consequences of adenosine signaling in a variety of in vitro systems. These application notes provide a comprehensive guide to the mechanism, applications, and detailed protocols for using AMP-CP in biochemical and cell-based assays.
Mechanism of Action: Competitive Inhibition of CD73
The primary utility of AMP-CP in vitro stems from its ability to selectively inhibit the enzymatic activity of ecto-5'-nucleotidase (CD73).
Standard Enzymatic Reaction: Under normal physiological conditions, CD73 binds to its substrate, extracellular AMP, and hydrolyzes the phosphate bond to produce adenosine and inorganic phosphate (Pi).
Inhibition by AMP-CP: AMP-CP mimics the structure of AMP, allowing it to bind to the catalytic site of the CD73 enzyme. However, the stable α,β-methylene phosphonate bond cannot be cleaved by the enzyme. This occupation of the active site prevents the native substrate, AMP, from binding, thereby competitively inhibiting the production of adenosine.
One of the significant advantages of AMP-CP is its selectivity. Studies have demonstrated that AMP-CP effectively inhibits the membrane-bound ecto-enzyme CD73 while showing minimal to no inhibition of structurally distinct cytosolic 5'-nucleotidases, such as cN-II.[3] This selectivity is crucial for distinguishing the specific contribution of cell-surface adenosine production in complex biological samples like cell lysates or co-culture systems.
Caption: Workflow for IC₅₀ determination of AMP-CP.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of AMP-CP (e.g., 10 mM in water) and perform serial dilutions in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).
Prepare the substrate solution by diluting AMP in assay buffer to a final concentration that is near its Michaelis-Menten constant (Kₘ) for CD73 (e.g., 5-10 µM).
[3] * Prepare the enzyme solution by diluting recombinant CD73 in assay buffer to the desired concentration (e.g., 0.1 ng per reaction).
[3]
Assay Setup (96-well plate format):
Add 5 µL of each AMP-CP dilution (or buffer for control wells) to the appropriate wells.
Prepare a master mix of the CD73 enzyme and AMP substrate.
Initiate the reaction by adding 45 µL of the enzyme/substrate master mix to each well.
Include the following controls:
100% Activity Control: Enzyme + Substrate + Buffer (no inhibitor).
Background Control: Substrate + Buffer (no enzyme).
Incubation:
Shake the plate gently to mix the contents.
Incubate the plate at a controlled temperature (e.g., 23°C or 37°C) for a fixed period (e.g., 5-30 minutes). The time should be within the linear range of the reaction.
Detection:
Stop the enzymatic reaction and measure the remaining AMP according to the detection kit manufacturer's instructions. For the AMP-Glo™ system, this involves sequential addition of reconstitution buffer and detection solution.
Incubate as required by the kit protocol.
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Subtract the background control signal from all other readings.
Calculate the percentage of inhibition for each AMP-CP concentration using the formula:
% Inhibition = 100 * (1 - (Signal_inhibitor / Signal_100%_Activity))
Plot the % Inhibition versus the logarithm of the AMP-CP concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value. The IC₅₀ for AMP-CP on CD73 is typically in the sub-micromolar range.
[3]
Parameter
Recommended Range
Notes
Recombinant CD73
0.05 - 0.2 ng/reaction
Titrate for optimal signal window.
AMP Concentration
5 - 15 µM
Should be near the Kₘ for the enzyme.
AMP-CP Conc. Range
1 pM - 100 µM
A 10-point, 3-fold dilution series is common.
Incubation Time
5 - 30 minutes
Ensure the reaction is in the linear phase.
| Incubation Temp. | 23°C - 37°C | Keep consistent across all experiments. |
Protocol 2: Cell-Based Assay for CD73 Activity Inhibition
This protocol measures the activity of native CD73 on the surface of cultured cells and its inhibition by AMP-CP. Here, we measure the production of adenosine, a downstream product.
Materials and Reagents:
CD73-expressing cell line (e.g., MDA-MB-231 breast cancer cells)
Cell culture medium and supplements
AMP-CP and AMP
Wash Buffer (e.g., HBSS or PBS)
Adenosine detection kit (fluorometric or colorimetric)
96-well cell culture plates
Step-by-Step Methodology:
Cell Culture:
Seed the CD73-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
Incubate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Assay Preparation:
On the day of the assay, gently aspirate the culture medium from the wells.
Wash the cell monolayer twice with pre-warmed wash buffer to remove any residual medium and extracellular nucleotides.
Add 50 µL of wash buffer containing the desired serial dilutions of AMP-CP to the wells. Include "no inhibitor" control wells.
Pre-incubate the plate at 37°C for 15-30 minutes.
Enzymatic Reaction:
Prepare a 2X AMP substrate solution in wash buffer.
Initiate the reaction by adding 50 µL of the 2X AMP solution to each well (final concentration typically 20-50 µM).
Incubate the plate at 37°C for 30-120 minutes.
Sample Collection and Detection:
After incubation, carefully collect the supernatant from each well without disturbing the cell monolayer.
Measure the concentration of adenosine in the supernatant using a suitable assay kit, following the manufacturer's protocol.
Data Analysis:
Generate a standard curve for adenosine.
Calculate the concentration of adenosine produced in each well.
Determine the percentage of inhibition for each AMP-CP concentration relative to the "no inhibitor" control.
Plot the data and calculate the IC₅₀ value as described in Protocol 1.
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of data generated using AMP-CP, every experiment must be a self-validating system. This is achieved through the inclusion of rigorous controls:
No-Enzyme Control: This control (substrate and buffer only) establishes the baseline signal and ensures that the substrate is not degrading non-enzymatically.
No-Substrate Control: This control (enzyme and buffer only) accounts for any endogenous substrate or interfering signals from the enzyme preparation or cell system.
Positive Control (No Inhibitor): This sample represents 100% enzymatic activity and serves as the reference against which all inhibition is calculated.
Vehicle Control: If AMP-CP is dissolved in a solvent like DMSO, the vehicle control wells should contain the same final concentration of the solvent to account for any effects it may have on enzyme activity.
By consistently including these controls, researchers can be confident that the observed effects are directly attributable to the specific, concentration-dependent inhibition of CD73 by AMP-CP.
References
Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39. PLOS One. [Link]
Assessment of ATP metabolism to adenosine by ecto-nucleotidases carried by tumor-derived small extracellular vesicles - PMC. National Center for Biotechnology Information. [Link]
Adenosine 5'-(α,β-methylene)diphosphate disodium salt (8173). Bio-Techne. [Link]
ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC. National Center for Biotechnology Information. [Link]
A Mechanism of Intracellular P2X Receptor Activation - PMC - NIH. National Center for Biotechnology Information. [Link]
Applications of Adenosine 5'-(α,β-methylene)diphosphate in Pharmacology: A Technical Guide
This guide provides an in-depth exploration of Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP), a critical tool for researchers in pharmacology, immunology, and neuroscience. We will delve into its core mechanisms of ac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP), a critical tool for researchers in pharmacology, immunology, and neuroscience. We will delve into its core mechanisms of action, offer detailed protocols for its application in various experimental settings, and provide insights into data interpretation.
Introduction: Understanding the Molecular Dynamics of AMP-CP
Adenosine 5'-(α,β-methylene)diphosphate, also known as AMPCP or APCP, is a structurally stable analog of adenosine 5'-diphosphate (ADP).[1] Its key feature is the replacement of the oxygen atom between the alpha and beta phosphates with a methylene group. This modification renders the molecule resistant to hydrolysis by ectonucleotidases, enzymes that would typically cleave the phosphodiester bond.[2]
This inherent stability is the foundation of its primary pharmacological application: the competitive inhibition of ecto-5'-nucleotidase (CD73).[3] CD73 is a crucial cell-surface enzyme that catalyzes the dephosphorylation of adenosine 5'-monophosphate (AMP) to adenosine.[4] By competitively binding to the active site of CD73, AMP-CP effectively blocks this conversion, leading to a reduction in extracellular adenosine levels.[5]
The accumulation of extracellular adenosine is a significant signaling event in various physiological and pathological processes, including immune suppression in the tumor microenvironment, regulation of cardiovascular function, and neuronal activity.[4][6] Therefore, AMP-CP serves as an invaluable pharmacological tool to dissect the roles of the CD73-adenosine axis.
Core Applications in Pharmacological Research
The unique properties of AMP-CP lend it to a wide array of applications across different fields of pharmacological research.
Cancer Immunotherapy: Disrupting the Immunosuppressive Tumor Microenvironment
In the tumor microenvironment, cancer cells often overexpress CD73, leading to high concentrations of adenosine.[4] This adenosine binds to A2A receptors on immune cells, such as T cells and natural killer (NK) cells, triggering an immunosuppressive cascade that allows cancer cells to evade immune destruction.[7]
AMP-CP is instrumental in studying and counteracting this immunosuppressive shield. By inhibiting CD73, AMP-CP prevents the production of adenosine, thereby restoring the anti-tumor activity of immune cells.[8] This makes it a cornerstone reagent for in vitro and in vivo studies aimed at developing novel cancer immunotherapies.
Cardiovascular Research: Investigating Purinergic Signaling in Cardiac and Vascular Function
Purinergic signaling, mediated by extracellular nucleotides like ATP and their breakdown products, plays a critical role in cardiovascular homeostasis and pathophysiology. CD73-generated adenosine is involved in processes such as vasodilation, protection against ischemia-reperfusion injury, and the regulation of heart rate.[6]
Researchers utilize AMP-CP to investigate the specific contribution of the CD73-adenosine pathway in these processes. For instance, in models of myocardial ischemia, AMP-CP can be used to determine the extent to which endogenous adenosine production via CD73 contributes to cardioprotection.[9]
Neuroscience: Elucidating the Role of Adenosine in Synaptic Plasticity and Neuromodulation
In the central nervous system, adenosine is a key neuromodulator that influences synaptic transmission and plasticity, processes fundamental to learning and memory.[10] CD73 is expressed on both neurons and glial cells, contributing to the regulation of extracellular adenosine levels in the synaptic cleft.
AMP-CP is employed to probe the involvement of CD73-mediated adenosine production in phenomena such as long-term potentiation (LTP), a cellular correlate of learning and memory.[2] By inhibiting CD73, researchers can assess the impact of reduced endogenous adenosine on synaptic strength and neuronal excitability.
Quantitative Data: Inhibitory Potency of AMP-CP
The inhibitory potency of AMP-CP against CD73 is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. cell-surface expressed) and the substrate concentration. Below is a summary of reported IC50 values for AMP-CP.
The following protocols provide a framework for utilizing AMP-CP in common experimental setups. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro CD73 Enzyme Inhibition Assay (Malachite Green Assay)
This protocol describes a colorimetric assay to measure the inhibition of recombinant or cell-surface CD73 by AMP-CP. The assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP.[3][11][12]
Materials:
Recombinant human CD73 or cells expressing CD73
Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP)
Adenosine 5'-monophosphate (AMP)
Phosphate-free reaction buffer (e.g., 20 mM HEPES, 137 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl2, 4.2 mM NaHCO3, pH 7.4)
Malachite Green reagent
96-well microplate
Microplate reader
Procedure:
Preparation of Reagents:
Prepare a stock solution of AMP-CP in phosphate-free buffer.
Prepare a stock solution of AMP in phosphate-free buffer.
Dilute the recombinant CD73 enzyme or prepare a suspension of CD73-expressing cells in phosphate-free buffer.
Assay Setup:
In a 96-well plate, add 25 µL of phosphate-free buffer to the "no enzyme" control wells.
To the remaining wells, add 25 µL of the diluted CD73 enzyme or cell suspension.
Add 25 µL of various concentrations of AMP-CP (or vehicle control) to the appropriate wells.
Pre-incubate the plate at 37°C for 15-30 minutes.
Enzymatic Reaction:
Initiate the reaction by adding 25 µL of AMP solution to all wells. The final concentration of AMP should be at or near its Km for CD73 to accurately determine competitive inhibition.
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
Detection:
Stop the reaction and detect the released phosphate by adding 100 µL of Malachite Green reagent to each well.
Incubate at room temperature for 15-30 minutes to allow for color development.
Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the "no enzyme" control from all other readings.
Plot the percentage of inhibition against the logarithm of the AMP-CP concentration.
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based Assay for CD73 Inhibition in Cancer Cells
This protocol outlines a method to assess the functional consequences of CD73 inhibition by AMP-CP on cancer cells, such as measuring changes in cell viability or migration.
Materials:
Cancer cell line known to express CD73 (e.g., MDA-MB-231, A375)[8]
Complete cell culture medium
AMP-CP
Reagents for the chosen functional assay (e.g., MTT for viability, Transwell chambers for migration)
96-well or 24-well cell culture plates
Procedure:
Cell Seeding:
Seed the cancer cells in the appropriate culture plates at a density that allows for optimal growth during the experiment.
Allow the cells to adhere and grow overnight.
Treatment:
Prepare a range of concentrations of AMP-CP in complete cell culture medium.
Remove the old medium from the cells and replace it with the medium containing different concentrations of AMP-CP or a vehicle control.
Incubate the cells for a period relevant to the functional assay being performed (e.g., 24-72 hours for a viability assay).
Functional Readout:
Cell Viability (MTT Assay):
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
Cell Migration (Transwell Assay):
After the treatment period, detach the cells and seed them in the upper chamber of a Transwell insert.
Add a chemoattractant to the lower chamber.
Incubate for a sufficient time to allow for cell migration.
Stain and count the migrated cells on the underside of the insert.
Data Analysis:
Normalize the results to the vehicle-treated control group.
Analyze the data for statistically significant differences between the treatment groups.
Protocol 3: In Vivo Administration in a Murine Cancer Model
This protocol provides general guidelines for the in vivo administration of AMP-CP in a mouse model of cancer. Specific doses and schedules will need to be optimized for the particular tumor model and research question.
Materials:
Tumor-bearing mice (e.g., syngeneic or xenograft models)
Appropriate syringes and needles for the chosen route of administration
Procedure:
Preparation of Dosing Solution:
Dissolve AMP-CP in the sterile vehicle to the desired concentration. Ensure complete dissolution and sterility. The solubility of the sodium salt of AMP-CP in PBS is approximately 10 mM.[13]
Administration:
The route of administration can be intraperitoneal (i.p.), intravenous (i.v.), or intratumoral (i.t.), depending on the experimental design. I.p. injection is a common route for systemic administration in preclinical studies.[14][15]
Administer the AMP-CP solution to the mice at a predetermined dose and schedule. Dosing can range from once daily to every few days.
Monitoring:
Monitor tumor growth regularly using calipers.
Observe the mice for any signs of toxicity, such as weight loss or changes in behavior.
At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immunohistochemistry, flow cytometry).
Data Analysis:
Plot tumor volume over time for each treatment group.
Perform statistical analysis to determine the effect of AMP-CP on tumor growth compared to the vehicle control group.
Visualizing the Science: Diagrams and Workflows
Purinergic Signaling Pathway and the Role of CD73
Caption: The canonical purinergic signaling pathway leading to adenosine-mediated immune suppression.
Mechanism of Competitive Inhibition by AMP-CP
Caption: Competitive inhibition of CD73 by AMP-CP, which competes with the natural substrate AMP.
Experimental Workflow for In Vitro CD73 Inhibition Study
Caption: A streamlined workflow for an in vitro CD73 enzyme inhibition assay using AMP-CP.
Conclusion and Future Perspectives
Adenosine 5'-(α,β-methylene)diphosphate remains an indispensable tool in pharmacology. Its ability to specifically and competitively inhibit ecto-5'-nucleotidase (CD73) allows for the precise investigation of the CD73-adenosine signaling axis in a multitude of biological contexts. From dissecting the complexities of the tumor microenvironment to understanding the nuances of synaptic plasticity, AMP-CP provides researchers with a robust and reliable method to modulate this critical pathway. As our understanding of purinergic signaling continues to expand, the applications of AMP-CP are poised to grow, further cementing its place in the modern pharmacologist's toolkit.
References
A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer. PMC. [Link]
A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape. MDPI. [Link]
The Role of Calcium-Permeable AMPARs in Long-Term Potentiation at Principal Neurons in the Rodent Hippocampus. Frontiers. [Link]
Example Diagrammatic Flow Chart Experiment 1 Objective: To determine … University of Arizona. [Link]
AMP-CP - BIOLOG Life Science Institute. BIOLOG Life Science Institute. [Link]
Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action. PMC. [Link]
Determination of membrane bound CD73 and effect of its inhibitor... ResearchGate. [Link]
AMP-activated Protein Kinase Sparks the Fire of Cardioprotection Against Myocardial Ischemia and Cardiac Ageing. PubMed. [Link]
Preparation and in vitro/in vivo characterization of tranilast-AMP clay complex for improving drug dissolution and bioavailability. ResearchGate. [Link]
(PDF) Solubility measurement and preparation of nanoparticles of ampicillin using subcritical water precipitation method. ResearchGate. [Link]
How to design a study flow chart V.1. protocols.io. [Link]
Using a CD73 Activity Assay to Study the Adenosine Pathway and Cancer. BellBrook Labs. [Link]
The principle of various CD73 biochemical assays. (A) Luciferase-based... ResearchGate. [Link]
Samples of Schematic Diagram For Experimental Procedures. Scribd. [Link]
Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action. Taylor & Francis Online. [Link]
Effect of dose, schedule, and route of administration on the in vivo toxicity and antitumor activity of two activated sulfhydryl derivatives of cyclophosphamide. PubMed. [Link]
Flowchart of your study - three ways to make a flowchart. EV Science Consultant. [Link]
Recording long-term potentiation of synaptic transmission by three-dimensional multi-electrode arrays. PMC. [Link]
Protocol settings for LTP experiments. A, Schematic of the experimental... ResearchGate. [Link]
Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. ichorbio. [Link]
A model-based approach for assessing in vivo combination therapy interactions. PMC. [Link]
CD73: Combating Tumor Immunosuppression by Targeting Adenosine. Assay Genie. [Link]
Preparation and in vitro/in vivo characterization of tranilast-AMP clay complex for improving drug dissolution and bioavailability. PubMed. [Link]
Advances in the Electrophysiological Recordings of Long-Term Potentiation. PMC. [Link]
Enzyme inhibition and kinetics graphs (article). Khan Academy. [Link]
Enhancing AMPK activation during ischemia protects the diabetic heart against reperfusion injury. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]
Ischemia Reperfusion Injury Cardiovascular Research. Medical News. [Link]
A Physiologically Based Pharmacokinetic Model for In Vivo Alpha Particle Generators Targeting Neuroendocrine Tumors in Mice. MDPI. [Link]
Application Note: Experimental Strategies for Studying Drug Resistance with Adenosine 5'-(alpha,beta-methylene)diphosphate (APCP)
Abstract & Introduction Drug resistance in oncology is rarely static; it is a dynamic adaptation of the Tumor Microenvironment (TME). A critical, often overlooked driver of this resistance is the Adenosinergic Pathway .
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Drug resistance in oncology is rarely static; it is a dynamic adaptation of the Tumor Microenvironment (TME). A critical, often overlooked driver of this resistance is the Adenosinergic Pathway . Tumors upregulate CD73 (ecto-5'-nucleotidase) to generate an immunosuppressive "halo" of Adenosine, which inactivates Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells, rendering Checkpoint Inhibitors (PD-1/PD-L1 blockade) ineffective. Furthermore, CD73 signaling has been linked to the upregulation of Multidrug Resistance (MDR) proteins, expelling chemotherapeutic agents like Doxorubicin.
Adenosine 5'-(alpha,beta-methylene)diphosphate (APCP) is the gold-standard tool for dissecting this mechanism. As a non-hydrolyzable analog of ADP, it acts as a potent, competitive inhibitor of CD73. This guide details the experimental design to utilize APCP in validating CD73 as a resistance marker and restoring therapeutic efficacy in vitro.
Mechanism of Action: The Adenosine Axis
CD73 is the rate-limiting enzyme that converts extracellular AMP into Adenosine.[1][2][3][4] Adenosine then binds to A2A/A2B receptors on immune cells, elevating intracellular cAMP and inhibiting effector function. APCP structurally mimics the substrate but contains a methylene bridge (
) that prevents hydrolysis, effectively shutting down Adenosine production.
Diagram 1: The CD73 Blockade Pathway
Figure 1: The Adenosinergic Signaling Cascade. APCP competitively inhibits CD73, preventing the conversion of AMP to Adenosine and blocking downstream T-cell suppression.
Experimental Protocols
Protocol A: Validation of CD73 Inhibition (Malachite Green Assay)
Before conducting resistance studies, you must determine the IC50 of APCP in your specific cell model. This assay relies on the fact that CD73 releases inorganic phosphate (Pi) when converting AMP to Adenosine. We measure Pi using Malachite Green.[5]
Reagents:
APCP: Dissolve in distilled water to 50 mM (Stock). Store at -20°C.
Assay Buffer: 20 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 10 mM Glucose, pH 7.[5]4. (Phosphate-Free is critical) .
Substrate: AMP (Adenosine Monophosphate), 100 mM stock.
Detection: Malachite Green Phosphate Detection Kit.
Step-by-Step:
Cell Prep: Seed CD73-positive tumor cells (e.g., MDA-MB-231 or 4T1) at 10,000 cells/well in a 96-well plate. Allow adherence overnight.
Wash: Wash cells 3x with Phosphate-Free Assay Buffer to remove culture medium phosphates.
Inhibitor Incubation: Add APCP in serial dilutions (e.g., 0.1 µM to 1000 µM) in Assay Buffer. Incubate for 15 minutes at 37°C.
Reaction: Add AMP (Final concentration 50-100 µM). Incubate for 30–60 minutes at 37°C.
Supernatant Collection: Transfer 50 µL of supernatant to a fresh transparent plate.
Detection: Add 100 µL Malachite Green Reagent. Incubate 10-20 mins at RT until green color develops.
Read: Measure Absorbance at 620 nm.
Analysis: Plot Absorbance vs. Log[APCP]. Calculate IC50.
Self-Validation Check: Include a "No AMP" control to measure background phosphate shedding and a "No Cells" control to check for spontaneous AMP hydrolysis.
This is the core experiment for studying drug resistance. You will simulate an immune-resistant TME by adding AMP (which the tumor converts to Adenosine) and demonstrating that APCP restores T-cell killing.
Some studies suggest CD73 activity modulates P-glycoprotein (P-gp) or MRP1 expression. This protocol tests if APCP increases intracellular retention of chemotherapy (e.g., Doxorubicin).
Step-by-Step:
Seeding: Seed MDR-positive cells (e.g., MCF-7/Dox) in 6-well plates.
Pre-treatment: Treat cells with APCP (100 µM) or Vehicle for 24 hours.
Dye Loading: Add Rhodamine 123 (fluorescent P-gp substrate) or Doxorubicin (autofluorescent) for 1 hour.
Efflux Phase: Wash cells and replace with fresh media +/- APCP. Incubate for 2 hours to allow efflux.
Analysis: Trypsinize cells and analyze via Flow Cytometry (FITC channel for Rhodamine, PE/Texas Red for Doxorubicin).
Result: If APCP reverses resistance, the APCP-treated cells will retain higher fluorescence (inhibited efflux) compared to control.
Experimental Workflow Visualization
This diagram illustrates the decision logic for selecting the correct assay based on your specific resistance hypothesis.
Figure 2: Decision Matrix for APCP Experimental Design.
Troubleshooting & Critical Parameters
Solubility & Stability[5][8]
Solubility: APCP (Disodium salt) is soluble in water up to ~50 mg/mL.
Stability: Aqueous solutions are stable at -20°C for months. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.
pH Sensitivity: CD73 activity is pH dependent (optimal ~7.4). Ensure your culture media is well-buffered (HEPES) as acidification (common in dense tumor cultures) can alter enzymatic kinetics.
Common Pitfalls
High Background Phosphate: In Protocol A, using RPMI or DMEM (which contain high phosphates) will saturate the Malachite Green assay. Always use the defined Phosphate-Free buffer.
Serum Interference: Fetal Bovine Serum (FBS) contains soluble CD73 and high levels of Adenosine Deaminase (ADA). For kinetic assays, use serum-free media . For long-term co-cultures, use heat-inactivated or dialyzed serum, or add an ADA inhibitor (e.g., EHNA) if Adenosine stability is a concern.
Competitive Nature: Since APCP is a competitive inhibitor, its efficacy depends on the AMP concentration. If your cells release massive amounts of ATP/AMP (e.g., during high cell death), you may need to increase the APCP concentration to maintain inhibition.
References
Antonioli, L., et al. (2016).[6] "Immunity, inflammation and cancer: a leading role for adenosine." Nature Reviews Cancer. Link
Stagg, J., et al. (2010).[7] "Anti-CD73 antibody therapy inhibits breast tumor growth and metastasis."[8] Proceedings of the National Academy of Sciences (PNAS). Link
Ujházy, P., et al. (1996). "Evidence for the involvement of ecto-5'-nucleotidase (CD73) in drug resistance."[9][10][11] International Journal of Cancer.[9] Link
Allard, B., et al. (2017). "Targeting CD73 enhances the antitumor activity of anti-PD-1 and anti-CTLA-4 mAbs."[8] Clinical Cancer Research. Link
Tocris Bioscience. "Adenosine 5'-(alpha,beta-methylene)diphosphate sodium salt Product Information." Link
Adenosine 5'-(alpha,beta-methylene)diphosphate in myocardial protection studies
Application Notes & Protocols Topic: Adenosine 5'-(alpha,beta-methylene)diphosphate in Myocardial Protection Studies Audience: Researchers, scientists, and drug development professionals. Abstract These application notes...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Adenosine 5'-(alpha,beta-methylene)diphosphate in Myocardial Protection Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive technical guide for researchers utilizing Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP) to investigate the mechanisms of myocardial protection. AMP-CP is a potent and specific inhibitor of ecto-5'-nucleotidase (CD73), the terminal enzyme responsible for generating extracellular adenosine from AMP. By blocking this critical step, AMP-CP serves as an indispensable pharmacological tool to probe the role of the CD73-adenosine axis in cardioprotective phenomena such as ischemic preconditioning. This guide details the scientific rationale, experimental design considerations, and step-by-step protocols for in vitro, ex vivo, and in vivo models of myocardial ischemia-reperfusion injury.
Scientific Rationale and Mechanism of Action
Myocardial ischemia-reperfusion (I/R) injury is a primary cause of mortality and morbidity worldwide.[1] During ischemia, a lack of oxygen and nutrients leads to the cellular breakdown of high-energy phosphates like ATP, resulting in an accumulation of extracellular adenosine monophosphate (AMP).[2][3] In response to this cellular stress, the purinergic signaling system plays a crucial role in orchestrating cardioprotective responses.[4][5]
A key component of this system is the nucleoside adenosine, which exerts potent cardioprotective effects by binding to its G-protein-coupled receptors (A1, A2A, A2B, A3) on various cardiac cells.[1][6][7] These effects include vasodilation, anti-inflammatory actions, and direct myocyte protection.[4][6] The primary pathway for extracellular adenosine production in the heart under ischemic stress is the enzymatic dephosphorylation of AMP, a reaction catalyzed by the cell-surface enzyme ecto-5'-nucleotidase, also known as CD73.[2][8]
Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP; also referred to as APCP) is a non-hydrolyzable analog of AMP that acts as a competitive inhibitor of CD73.[9] By binding to the active site of CD73 without being converted to adenosine, AMP-CP effectively blocks the generation of adenosine from extracellular AMP. This specific inhibition allows researchers to elucidate the precise contribution of the CD73-adenosine pathway to myocardial protection. Studies have shown that the cardioprotective effects of ischemic preconditioning are abolished in the presence of AMP-CP or in mice with a genetic deletion of CD73, highlighting the enzyme's critical role.[2][8]
Therefore, AMP-CP is not used as a protective agent itself; rather, its application in experimental models is designed to block endogenous protective mechanisms. A typical experimental outcome is the exacerbation of myocardial injury (e.g., increased infarct size) in the presence of AMP-CP, which provides strong evidence for the involvement of the CD73-adenosine axis in the model being studied.
Signaling Pathway Overview
The following diagram illustrates the canonical pathway of extracellular adenosine generation and the inhibitory action of AMP-CP.
Caption: Purinergic signaling pathway in myocardial protection and the inhibitory site of AMP-CP.
Experimental Design and Key Considerations
Choosing an Experimental Model
The selection of an appropriate model is critical for addressing the specific research question.
Model Type
Description
Advantages
Disadvantages
Typical AMP-CP Use
In Vitro
Primary cardiomyocytes or cell lines (e.g., H9c2) subjected to hypoxia/reoxygenation (H/R) in a controlled environment.[10]
High throughput, mechanistic focus, precise control over environment.
Lacks complex cell-cell interactions and systemic responses.
Added to culture medium before/during H/R.
Ex Vivo
Isolated heart perfused via the aorta (Langendorff preparation) subjected to global or regional ischemia.[11][12]
Studies the whole organ without neural/hormonal influence; excellent for assessing contractility and infarct size.
Labor-intensive, limited duration of viability.
Added to the perfusion buffer.
In Vivo
Surgical ligation of a coronary artery (e.g., LAD) in a live animal (mouse, rat) followed by reperfusion.[13][14]
Highest physiological relevance, allows for studying systemic inflammation and long-term remodeling.
Complex surgery, high variability, ethical considerations.
Administered systemically (IV, IP) prior to ischemia.
Essential Controls
To ensure the validity of results, the following control groups are mandatory:
Sham: Animals undergo the surgical procedure without coronary artery occlusion (for in vivo) or hearts are perfused without global ischemia (ex vivo). This group controls for the impact of the procedure itself.
I/R + Vehicle: The primary control group. Animals/hearts are subjected to ischemia-reperfusion and treated with the same solvent used to dissolve AMP-CP. This establishes the baseline level of injury.
I/R + AMP-CP: The experimental group, used to determine the effect of CD73 inhibition on I/R injury.
AMP-CP Preparation and Dosing
AMP-CP is typically supplied as a sodium salt, which is soluble in aqueous buffers like saline or Krebs-Henseleit solution.
Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in the appropriate buffer. Sterile filter the solution using a 0.22 µm filter for biological experiments. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
Working Concentration: The optimal concentration must be determined empirically. Based on literature, typical ranges are:
In Vivo: 1-10 mg/kg administered via intraperitoneal (IP) or intravenous (IV) injection.
It is highly recommended to perform a dose-response experiment to identify the lowest concentration that provides maximal inhibition of CD73 activity without causing off-target effects.
Experimental Protocols
Protocol 1: Ex Vivo Langendorff Perfused Rat Heart Model
This protocol details the assessment of AMP-CP's effect on infarct size following global ischemia in an isolated rat heart.
Materials:
Male Sprague-Dawley rats (250-300g)
Krebs-Henseleit Buffer (KHB), gassed with 95% O₂ / 5% CO₂
AMP-CP (sodium salt)
Heparin (1000 U/mL)
Langendorff perfusion system
1% (w/v) Triphenyltetrazolium chloride (TTC) solution in phosphate buffer
10% neutral buffered formalin
Procedure:
Animal Preparation: Anesthetize the rat and administer heparin (500 U, IP) to prevent coagulation.
Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold KHB to arrest contraction.
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Immediately begin retrograde perfusion with warm (37°C), oxygenated KHB at a constant pressure (e.g., 80 mmHg).
Stabilization: Allow the heart to stabilize for 20-30 minutes. During this period, ensure stable heart rate and coronary flow.
Treatment Groups:
Vehicle Group: Continue perfusion with standard KHB.
AMP-CP Group: Switch to KHB containing the desired concentration of AMP-CP and perfuse for 15 minutes prior to ischemia.
Global Ischemia: Induce no-flow global ischemia by stopping the perfusion for 30 minutes. The heart should be maintained in a temperature-controlled chamber (37°C).
Reperfusion: Restore flow for 120 minutes. For the AMP-CP group, reperfusion can be performed with or without the inhibitor, depending on the experimental question (e.g., to test its effect during ischemia only or during both ischemia and reperfusion).
Infarct Size Staining:
At the end of reperfusion, remove the heart from the apparatus and freeze it at -20°C for 30 minutes.
Cut the frozen ventricles into 2 mm thick transverse slices.
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes.[15][16] Viable tissue, rich in dehydrogenase enzymes, will stain brick red, while infarcted tissue will remain a pale white/yellow.[15]
Fix the stained slices in 10% formalin overnight.
Quantification:
Photograph both sides of each slice.
Using image analysis software (e.g., ImageJ), trace the total ventricular area and the infarcted (pale) area for each slice.
Calculate the infarct size as a percentage of the total ventricular area.[17][18]
Protocol 2: In Vitro Hypoxia/Reoxygenation (H/R) Model
This protocol describes inducing H/R injury in H9c2 cardiomyoblasts to assess the role of CD73.
Materials:
H9c2 cells
Complete culture medium (e.g., DMEM with 10% FBS)
Hypoxia-inducing medium (e.g., glucose-free DMEM)
Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, 94% N₂
Cell Culture: Seed H9c2 cells in appropriate culture plates and grow to ~80% confluency.
Pre-treatment: Replace the medium with fresh serum-free medium containing either vehicle or the desired concentration of AMP-CP. Incubate for 1 hour under normoxic conditions.
Hypoxia: Replace the medium with pre-warmed, deoxygenated hypoxia-inducing medium (containing vehicle or AMP-CP). Place the cells in the hypoxia chamber for a duration determined by pilot studies (e.g., 6-24 hours).[19]
Reoxygenation: Remove cells from the hypoxia chamber, replace the medium with standard oxygenated culture medium (with vehicle or AMP-CP), and return them to a normoxic incubator (21% O₂) for a set period (e.g., 4-12 hours).[20]
Endpoint Analysis:
Collect the culture supernatant.
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells as an index of cytotoxicity, following the manufacturer's protocol.
Normalize the LDH release in treated wells to a positive control (cells completely lysed with Triton X-100).
Protocol 3: Measurement of CD73 Enzymatic Activity
This protocol confirms the inhibitory effect of AMP-CP on CD73 activity in tissue lysates.
Lysate Preparation: Homogenize heart tissue in ice-cold lysis buffer and centrifuge to pellet debris. Collect the supernatant containing membrane proteins. Determine total protein concentration.
Reaction Setup: In a 96-well plate, set up the following reactions:
Incubation: Incubate the plate at 37°C for 30-60 minutes.
Phosphate Detection: Stop the reaction and add the Malachite Green reagent to each well. This reagent forms a colored complex with the inorganic phosphate (Pi) released by CD73 activity.[21]
Measurement: Read the absorbance at ~620 nm.
Calculation:
Calculate the amount of phosphate released using a standard curve.
CD73 activity = (Total Activity Pi) - (Blank Pi).
Confirm that the "Inhibited Activity" value is significantly lower than the "Total Activity," demonstrating effective inhibition by AMP-CP.
Data Presentation and Interpretation
Experimental Workflow Overview
Caption: General experimental workflow for studying AMP-CP in myocardial protection.
Example Data Summary
The expected outcome of a successful experiment is an increase in myocardial injury in the AMP-CP-treated group compared to the vehicle control.
Treatment Group
N
Infarct Size (% of Left Ventricle)
p-value vs. I/R + Vehicle
Sham
8
0.5 ± 0.2%
< 0.001
I/R + Vehicle
10
45.2 ± 3.5%
-
I/R + AMP-CP (20 µM)
10
62.8 ± 4.1%
< 0.01
(Note: Data are hypothetical and for illustrative purposes only)
Interpretation: In this example, the significant increase in infarct size in the I/R + AMP-CP group compared to the I/R + Vehicle group strongly suggests that CD73-mediated adenosine production plays a significant role in protecting the myocardium against ischemia-reperfusion injury in this model.
References
Endless Journey of Adenosine Signaling in Cardioprotective Mechanism of Conditioning Techniques: Clinical Evidence. (Source: PMC) [Link]
Cell type- and tissue-specific functions of ecto-5′-nucleotidase (CD73). (Source: Physiological Reviews) [Link]
ADORA2b Signaling in Cardioprotection. (Source: PMC) [Link]
Adenosine A3 Receptor and Cardioprotection. (Source: Circulation - American Heart Association Journals) [Link]
Adenosine-mediated cardioprotection in the aging myocardium. (Source: Oxford Academic) [Link]
Cardioprotection by Ecto-5′-Nucleotidase (CD73) and A2B Adenosine Receptors. (Source: Circulation - American Heart Association Journals) [Link]
Ecto-5'-nucleotidase on immune cells protects from adverse cardiac remodeling. (Source: PubMed) [Link]
Ecto-5′-Nucleotidase on Immune Cells Protects From Adverse Cardiac Remodeling. (Source: Circulation Research) [Link]
A physiological role of the adenosine A3 receptor: Sustained cardioprotection. (Source: PNAS) [Link]
Cardioprotection by Ecto-5'-Nucleotidase (CD73) and A2B Adenosine Receptors. (Source: ResearchGate) [Link]
Biochemical and cellular monitoring of the activity of the ecto-5'-nucleotidase (CD73). (Source: AACR Journals) [Link]
Mechanisms of myocardial protection by adenosine-supplemented cardioplegic solution: myofilament and metabolic responses. (Source: PubMed) [Link]
Hypoxic preconditioning protects cardiomyocytes against hypoxia/reoxygenation injury through AMPK/eNOS/PGC-1α signaling pathway. (Source: PMC) [Link]
Adenosine, adenosine receptors and myocardial protection: An updated overview. (Source: Oxford Academic) [Link]
The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat. (Source: Frontiers in Pharmacology) [Link]
Adenosine, adenosine receptors and myocardial protection: an updated overview. (Source: PubMed) [Link]
New insights into adenosine-mediated myocardial protection. (Source: PMC - NIH) [Link]
Identification of allosteric inhibitors of the ecto-5'-nucleotidase (CD73) targeting the dimer interface. (Source: PLOS ONE) [Link]
Physiological roles for ecto-5´-nucleotidase (CD73). (Source: Purinergic Signalling) [Link]
Unveiling the Role of Ecto-5′-Nucleotidase/CD73 in Astrocyte Migration by Using Pharmacological Tools. (Source: Frontiers in Molecular Neuroscience) [Link]
Adenosine Myocardial Protection. (Source: Annals of Surgery) [Link]
Ecto-5′-Nucleotidase (CD73) Inhibits Nociception by Hydrolyzing AMP to Adenosine in Nociceptive Circuits. (Source: PMC) [Link]
A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening. (Source: Journal of Visualized Experiments) [Link]
Myocardial infarct size can be estimated from serial plasma myoglobin measurements within 4 hours of reperfusion. (Source: PubMed) [Link]
Measuring Infarct Size in Rat Hearts Following Global Myocardial Ischemia. (Source: VCU School of Medicine) [Link]
Revealing AMP mechanisms of action through resistance evolution and quantitative proteomics. (Source: PMC) [Link]
In vitro and in vivo evaluation of atrial natriuretic peptide and triphenylphosphonium dual ligands modified, baicalin-loaded nanoparticulate system. (Source: PMC) [Link]
Impact of Ischemia and Reperfusion Times on Myocardial Infarct Size in Mice In Vivo. (Source: Research Square) [Link]
Infarct size following myocardial ischemia/reperfusion injury. (Source: ResearchGate) [Link]
Measurement of myocardial infarct size in preclinical studies. (Source: PubMed) [Link]
In Vitro Hypoxia/Reoxygenation Induces Mitochondrial Cardiolipin Remodeling in Human Kidney Cells. (Source: PMC) [Link]
Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents. (Source: PubMed) [Link]
Guidelines for in vivo mouse models of myocardial infarction. (Source: American Journal of Physiology-Heart and Circulatory Physiology) [Link]
Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models. (Source: Frontiers in Physiology) [Link]
Measuring infarct size by the tetrazolium method. (Source: University of South Alabama) [Link]
In Vitro Modeling of Reoxygenation Effects on mRNA and Protein Levels in Hypoxic Tumor Cells upon Entry into the Bloodstream. (Source: MDPI) [Link]
Progress in Disease Modeling for Myocardial Infarction and Coronary Artery Disease: Bridging In Vivo and In Vitro Approaches. (Source: MDPI) [Link]
Advanced Protocol: CD73 Inhibition using Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP)
[1][2] Introduction & Mechanism of Action Adenosine 5'-(α,β-methylene)diphosphate , commonly abbreviated as AMP-CP (or AOPCP), is a highly specific, non-hydrolyzable analog of Adenosine 5'-diphosphate (ADP). Unlike ADP,...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction & Mechanism of Action
Adenosine 5'-(α,β-methylene)diphosphate , commonly abbreviated as AMP-CP (or AOPCP), is a highly specific, non-hydrolyzable analog of Adenosine 5'-diphosphate (ADP). Unlike ADP, the oxygen bridging the
and phosphates is replaced by a methylene () group.
While structurally an ADP analog, AMP-CP is the gold-standard competitive inhibitor for ecto-5'-nucleotidase (CD73) . CD73 is the rate-limiting enzyme in the extracellular purinergic signaling pathway that converts AMP into immunosuppressive Adenosine.[1][2] By blocking this conversion, AMP-CP prevents the activation of downstream Adenosine Receptors (A2A, A2B), thereby restoring anti-tumor immune responses in the tumor microenvironment (TME).
Core Signaling Pathway
The diagram below illustrates the Purinergic Signaling cascade and the specific inhibitory node of AMP-CP.
Figure 1: The extracellular purinergic signaling pathway. AMP-CP competitively inhibits CD73, preventing the hydrolysis of AMP to Adenosine.
Supplier & Purchasing Specifications
To ensure experimental reproducibility, the purity and salt form of AMP-CP are critical. The disodium salt is recommended for biological assays due to superior aqueous solubility compared to the free acid.
Tocris Bioscience: Cat# 8173 (Disodium salt).[3] High purity, widely cited.
Sigma-Aldrich (Merck): Cat# M3763 (Free acid) or A0135. Note: Check solubility if buying free acid.
Cayman Chemical: Item# 16778.
Application Note: In Vitro CD73 Inhibition Assay
This application note details the "Gold Standard" method for validating CD73 inhibition: the Malachite Green Phosphate Assay . Since CD73 cleaves the phosphate group from AMP to produce Adenosine, measuring free inorganic phosphate (Pi) provides a direct readout of enzyme activity.
Adenosine 5'-(alpha,beta-methylene)diphosphate solubility and stock solution preparation
Solubility Profiling, Stock Preparation, and CD73 Inhibition Protocols Abstract & Molecular Significance Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP, also known as APCP or -methylene-ADP) is a potent, selective...
Author: BenchChem Technical Support Team. Date: February 2026
Solubility Profiling, Stock Preparation, and CD73 Inhibition Protocols
Abstract & Molecular Significance
Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP, also known as APCP or
-methylene-ADP) is a potent, selective, and competitive inhibitor of ecto-5'-nucleotidase (CD73) .
In purinergic signaling, CD73 is the rate-limiting enzyme that converts extracellular AMP into immunosuppressive Adenosine.[1][2] AOPCP is structurally identical to ADP except for a critical modification: the oxygen atom bridging the
and phosphates is replaced by a methylene () group. This P-C-P bond renders the molecule resistant to hydrolysis by nucleotidases, allowing it to bind the CD73 active site without being degraded, thereby blocking adenosine generation.
This guide provides a standardized workflow for preparing high-stability stock solutions, validating concentrations via UV-Vis spectroscopy, and applying the reagent in biological assays.
Solubility & Stability Profile
Unlike lipophilic small molecules, AOPCP is a polar nucleotide analog. Its solubility is heavily dependent on ionic strength and pH.
Solubility Data Table
Solvent
Max Solubility
Comments
Water (HPLC Grade)
~50 mg/mL (>100 mM)
Recommended for Master Stock. Yields a clear, colorless solution.
PBS (pH 7.2)
~4.7 mg/mL (~10 mM)
Suitable for working solutions only. High salt reduces solubility limit.
DMSO
< 1 mg/mL
Not Recommended. Nucleotides are generally insoluble in organic solvents.
1M NH₄OH / NaOH
50 mg/mL
Required only if using the free acid form (rare). Most commercial sources are Sodium salts.
Stability Characteristics[3][4][5]
Hygroscopicity: The lyophilized powder is hygroscopic. It will absorb atmospheric water, altering the effective mass. See Section 4 for concentration correction.
Solution: Stable at -20°C for >6 months. Avoid freeze-thaw cycles (aliquot immediately).
pH Sensitivity: The methylene bridge confers high stability against enzymatic hydrolysis, but the adenine moiety is susceptible to deamination at extreme pH. Maintain pH 7.0–8.0.
Protocol: Preparation of Master Stock (50 mM)
Objective: Create a sterile, validated 50 mM Master Stock solution from AOPCP Disodium Salt.
Materials
AOPCP Disodium Salt (Check specific batch MW; approx.[4] 469.2 g/mol ).
Sterile Nuclease-Free Water.
0.22 µm Syringe Filter (PES or PVDF).
UV-Vis Spectrophotometer (Quartz cuvette).
Workflow Diagram
Figure 1: Step-by-step workflow for preparing AOPCP Master Stock. Note the use of water rather than PBS for the initial dissolution to maximize solubility.
Step-by-Step Procedure
Calculation:
Determine the specific Molecular Weight (MW) from the vial label (accounts for hydration and sodium counter-ions).
Example: If MW = 469.2 g/mol , then 23.46 mg is required for 1 mL of 50 mM solution.
Dissolution:
Weigh the powder into a microcentrifuge tube.
Add 80% of the calculated volume of sterile water.
Vortex gently until completely dissolved.
pH Check (Critical):
Spot 1 µL onto pH paper.
If acidic (common with free acid forms), adjust to pH ~7.2 using 0.1 N NaOH. If using the Sodium salt, pH is usually neutral.
Bring to final volume with water.
Sterilization:
Pass the solution through a 0.22 µm syringe filter into a sterile tube.
Aliquot:
Dispense into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation.
Why this is necessary: Because AOPCP is hygroscopic, weighing small amounts often results in inaccurate concentrations (actual conc < calculated conc). You must validate the concentration using the extinction coefficient of Adenosine.
The Physics: The methylene modification does not significantly alter the UV absorption of the adenine ring.
Context: CD73 (ecto-5'-nucleotidase) is a key immune checkpoint.[2] Tumors overexpress CD73 to generate an adenosine-rich, immunosuppressive microenvironment.[1][2] AOPCP is used to reverse this suppression.
Mechanism of Action Diagram
Figure 2: The Purinergic Signaling Cascade.[6] AOPCP specifically blocks the final step mediated by CD73, preventing the accumulation of immunosuppressive Adenosine.
Assay Guidelines
Working Concentration: Typical IC50 for CD73 is in the nanomolar range, but biological assays often use 10 µM – 100 µM to ensure complete blockade in complex media.
Control: Always include a "No Inhibitor" control and, if possible, an Adenosine Receptor antagonist (e.g., ZM241385) to confirm that observed effects are adenosine-dependent.
Timing: Pre-incubate cells with AOPCP for 15–30 minutes before adding ATP/AMP substrates.
References
Bhattarai, S., et al. (2015). "α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors."[6] Journal of Medicinal Chemistry, 58(15), 6248–6263. Available at: [Link]
PubChem. Alpha,beta-methylene adenosine 5'-diphosphate (Compound Summary). Available at: [Link]
Application Notes and Protocols for Adenosine 5'-(alpha,beta-methylene)diphosphate (ADP-CH2-P) Powder: A Guide to Safe Handling, Storage, and Use
Abstract This document provides a comprehensive guide for the safe handling, storage, and preparation of Adenosine 5'-(alpha,beta-methylene)diphosphate (ADP-CH2-P) powder, a non-hydrolyzable analog of Adenosine 5'-diphos...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the safe handling, storage, and preparation of Adenosine 5'-(alpha,beta-methylene)diphosphate (ADP-CH2-P) powder, a non-hydrolyzable analog of Adenosine 5'-diphosphate (ADP). As a potent inhibitor of ecto-5'-nucleotidase (CD73), ADP-CH2-P is a critical tool in studying purinergic signaling pathways.[1] The integrity of experimental results and the safety of laboratory personnel depend on the correct management of this compound. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, causality behind procedural choices, and self-validating methodologies.
Introduction to Adenosine 5'-(alpha,beta-methylene)diphosphate (ADP-CH2-P)
Adenosine 5'-(alpha,beta-methylene)diphosphate, also known as AMP-CP, is a synthetic analog of adenosine diphosphate. The key structural modification is the substitution of an oxygen atom with a methylene group in the pyrophosphate chain. This P-C-P bond is resistant to hydrolysis by nucleotidases, making ADP-CH2-P an invaluable tool for studying ATP-dependent processes without the complication of rapid degradation.[2] Its primary application is as a selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that catalyzes the conversion of AMP to adenosine.[3] By blocking this pathway, ADP-CH2-P allows researchers to investigate the roles of extracellular ATP, ADP, and AMP in various physiological and pathological processes, including neurotransmission, inflammation, and cancer.[3][4]
Understanding the stability and handling requirements of this compound is paramount. Nucleotides, in general, can be susceptible to degradation, which can compromise experimental outcomes.[5][6] Therefore, adherence to proper protocols is not merely a safety precaution but a prerequisite for reproducible and reliable research.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for ADP-CH2-P is not extensively documented, it is prudent to handle it as a potentially hazardous compound, as is standard practice for all laboratory chemicals. The primary risks associated with handling the powder form are inhalation and dermal or eye contact.
Causality of PPE Selection
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense in mitigating exposure risks. The choice of PPE is dictated by the physical form of the chemical (powder) and the potential routes of exposure.
Eye Protection : Safety glasses with side shields or goggles are mandatory to protect the eyes from airborne powder particles that can cause irritation or injury.[7][8][9][10]
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[7][9][10][11] While ADP-CH2-P is not classified as a severe skin irritant, repeated or prolonged contact should be avoided. Gloves should be inspected before use and changed regularly, especially if contaminated.
Respiratory Protection : When handling larger quantities of the powder or when working outside of a dedicated containment hood, a respirator (e.g., N95) is recommended to prevent inhalation.[7][9][11] Fine powders can easily become airborne and enter the respiratory tract.
Body Protection : A laboratory coat should be worn to protect skin and clothing from accidental spills.[8][11]
Recommended PPE Summary
PPE Item
Specification
Rationale
Eye Protection
ANSI Z87.1 compliant safety glasses or goggles
Protects against airborne particles and splashes.[11]
Protects skin and clothing from contamination.[11]
Safe Handling and Storage Protocols
The stability of ADP-CH2-P is crucial for its efficacy in experiments. Improper handling and storage can lead to degradation, resulting in inconsistent and erroneous data.
Long-Term and Short-Term Storage
Expert Insight: The primary concern for nucleotide storage is preventing hydrolysis and microbial contamination. The recommended storage temperature of -20°C significantly slows down these degradation processes.
Long-Term Storage (Months to Years):
Store the lyophilized powder at -20°C in a tightly sealed container.
To minimize moisture absorption, which can accelerate degradation, consider storing the container within a desiccator at -20°C.
Short-Term Storage (Days to Weeks):
The lyophilized powder can be stored at 4°C for short periods, but -20°C is always preferable.[12]
Aliquoted stock solutions (see section 4) should be stored at -20°C or -80°C to minimize freeze-thaw cycles.[13]
Handling the Powder
Trustworthiness through Technique: A self-validating protocol minimizes the chance of contamination and ensures the integrity of the compound.
Work in a Controlled Environment : Whenever possible, handle the powder in a chemical fume hood or a designated area with minimal air currents to prevent the powder from becoming airborne.[14]
Equilibration : Before opening, allow the container to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture on the cold powder, which can lead to hydrolysis.
Weighing : Use a clean, dedicated spatula for weighing. Perform weighing in a draft-shielded analytical balance.
Clean-Up : After handling, decontaminate the work surface and weighing utensils. Dispose of any waste according to institutional guidelines (see section 5).
Preparation of Stock Solutions
Accurate and stable stock solutions are the foundation of reliable experimental results.
Choosing a Solvent
ADP-CH2-P is soluble in aqueous solutions. The choice of solvent depends on the downstream application.
Phosphate-Buffered Saline (PBS): A common choice for cell-based assays. Solubility in PBS is reported to be up to 10 mM (4.69 mg/mL).
Sterile, Nuclease-Free Water: Suitable for many applications. The pH may need to be adjusted to ensure stability and compatibility with the experimental system.
Ammonium Hydroxide (1 M NH4OH): Can be used to achieve higher concentrations (up to 50 mg/mL), but this is generally for specific applications and the pH must be neutralized before use in biological experiments.
Expert Recommendation: For most biological applications, preparing a stock solution in PBS or a suitable biological buffer (e.g., Tris, HEPES) is recommended. Using a buffer helps to maintain a stable pH, which is crucial for the stability of nucleotides.[13]
Step-by-Step Protocol for Preparing a 10 mM Stock Solution in PBS
This protocol is based on a molecular weight of 469.19 g/mol for the disodium salt. Always refer to the batch-specific molecular weight provided on the product's Certificate of Analysis.
Calculate the Required Mass :
For 1 mL of a 10 mM solution:
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Mass = 0.010 mol/L x 0.001 L x 469.19 g/mol = 0.00469 g = 4.69 mg
Weigh the Powder : Accurately weigh 4.69 mg of ADP-CH2-P powder.
Dissolution :
Add the powder to a sterile microcentrifuge tube.
Add 1 mL of sterile PBS (pH 7.4).
Vortex briefly to dissolve. Gentle warming may be required for complete dissolution.
Sterilization (Optional but Recommended) :
Filter the solution through a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contamination.
Aliquoting and Storage :
Dispense the stock solution into smaller, single-use aliquots. This is a critical step to avoid repeated freeze-thaw cycles which can degrade the compound.[13]
Store the aliquots at -20°C or -80°C.
Stock Solution Stability
Storage Condition
Approximate Stability
-20°C in aliquots
Several months to a year
4°C
A few days
Room Temperature
Not recommended
Experimental Workflow and Disposal
Logical Workflow for Safe Handling
The following diagram illustrates the logical flow from receiving the compound to its final use and disposal.
Caption: Workflow for safe handling of ADP-CH2-P powder.
Waste Disposal
All waste contaminated with ADP-CH2-P should be handled in accordance with institutional and local regulations for chemical waste.
Liquid Waste : Unused stock solutions or experimental media containing ADP-CH2-P should be collected in a designated chemical waste container. For biohazardous liquid waste (e.g., from cell culture), it must first be decontaminated, typically with bleach to a final concentration of 10%, before disposal.[15][16][17]
Solid Waste : Contaminated consumables such as pipette tips, tubes, and gloves should be disposed of in a designated solid chemical waste container.[15][18][19] If the waste is also biohazardous, it must be placed in a biohazard waste container for autoclaving or incineration.[16][18]
Conclusion
The reliable and safe use of Adenosine 5'-(alpha,beta-methylene)diphosphate is achievable through the implementation of rigorous handling and storage protocols. By understanding the chemical nature of this non-hydrolyzable nucleotide analog and adhering to the guidelines presented, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment. The principles of wearing appropriate PPE, preventing moisture contamination, preparing stable stock solutions, and proper waste disposal are the cornerstones of sound scientific practice when working with this and similar chemical reagents.
References
PathBank. (n.d.). Adenosine Nucleotides Degradation. Retrieved from [Link]
PubChem. (n.d.). adenosine nucleotides degradation II. Retrieved from [Link]
Bio-Techne. (n.d.). Adenosine 5'-(α,β-methylene)diphosphate disodium salt (8173). Retrieved from [Link]
ResearchGate. (n.d.). Schematic representation of adenosine synthesis and degradation pathways. Retrieved from [Link]
Carlos F. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
PMC. (n.d.). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. Retrieved from [Link]
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]
PMC. (n.d.). Pathological overproduction: the bad side of adenosine. Retrieved from [Link]
MDPI. (2022, March 8). Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer. Retrieved from [Link]
MDPI. (2025, March 10). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. Retrieved from [Link]
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
MBP Inc. (2025, October 13). Safety and Handling Guidelines for Molecular Biology Reagents and Equipment. Retrieved from [Link]
NIH. (n.d.). A Non-hydrolyzable ATP Derivative Generates a Stable Complex in a Light-inducible Two-component System. Retrieved from [Link]
The University of Utah. (n.d.). Management of Biosafety Level 1 (BSL1) Recombinant or Synthetic Nucleic Acid Waste - FACT SHEET. Retrieved from [Link]
The Company of Biologists. (2001, January 1). ATP analogues at a glance. Retrieved from [Link]
University of Nebraska-Lincoln. (n.d.). Disposing of Biohazardous Materials, Including Recombinant Nucleic Acids SOP - Safe Operating Procedure. Retrieved from [Link]
Bio-Techne. (n.d.). Adenosine 5'-(α,β-methylene)diphosphate sodium salt (3633) by Tocris. Retrieved from [Link]
Bio-Techne. (n.d.). Adenosine 5'-(α,β-methylene)diphosphate disodium salt (8173). Retrieved from [Link]
Icahn School of Medicine at Mount Sinai. (n.d.). Regulated Medical Waste Management. Retrieved from [Link]
MIT EHS. (n.d.). Biological Waste. Retrieved from [Link]
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely. Retrieved from [Link]
Application Note: Modulating Purinergic Signaling in Rodent Models of Inflammation using Adenosine 5'-(alpha,beta-methylene)diphosphate (APCP)
Abstract & Introduction Adenosine 5'-(alpha,beta-methylene)diphosphate (APCP), also known as AOPCP, is a potent, selective, and competitive inhibitor of ecto-5'-nucleotidase (CD73) .[1] In the context of inflammation, CD...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Adenosine 5'-(alpha,beta-methylene)diphosphate (APCP), also known as AOPCP, is a potent, selective, and competitive inhibitor of ecto-5'-nucleotidase (CD73) .[1] In the context of inflammation, CD73 acts as a critical "immunological gatekeeper," converting pro-inflammatory AMP into anti-inflammatory and immunosuppressive Adenosine.
This Application Note details the use of APCP to investigate the CD73-Adenosine axis . By inhibiting this enzyme, researchers can prevent the generation of extracellular adenosine, thereby maintaining a pro-inflammatory microenvironment. This tool is essential for:
Validating the protective role of CD73 in acute injury (e.g., Ischemia-Reperfusion, Colitis).
Enhancing anti-tumor immunity by breaking the "adenosine barrier" in the Tumor Microenvironment (TME).
Distinguishing P1 (Adenosine) receptor effects from P2 (ATP/ADP) receptor effects.
Mechanism of Action: The Purinergic Cascade
Understanding the precise intervention point of APCP is critical for experimental design. Extracellular ATP (eATP) is released during cell death or stress. It is rapidly hydrolyzed by CD39 into AMP. CD73 then performs the rate-limiting step of converting AMP to Adenosine.
ATP/ADP: Generally pro-inflammatory (via P2X7, P2Y receptors).
APCP Action: Blocks CD73, causing an accumulation of AMP/ATP and a depletion of Adenosine.
Figure 1: The Ectonucleotidase Cascade. APCP specifically inhibits CD73, preventing the shift from a pro-inflammatory (ATP/AMP) to an anti-inflammatory (Adenosine) state.
Compound Handling & Preparation
APCP is a nucleotide analog. Proper handling is vital to prevent degradation and ensure physiological compatibility.
Formulation
Chemical Name: Adenosine 5'-(alpha,beta-methylene)diphosphate sodium salt.[2][3]
Solubility: Highly soluble in water or PBS (up to 50 mg/mL).
Solution: Prepare fresh for each experiment. If necessary, aliquot and freeze at -20°C (avoid multiple freeze-thaw cycles).
Preparation Protocol (Example for 50 mg/kg dose)
Calculate total mass required: (Mouse Weight [kg]) × (Dose [mg/kg]) × (Number of Mice).
Dissolve APCP powder in sterile PBS to achieve a stock concentration of 5 mg/mL .
Critical Step: Check pH.[4] Nucleotide analogs can be acidic. Adjust to pH 7.2–7.4 using dilute NaOH if necessary (though the sodium salt form is usually near neutral).
Sterile filter using a 0.22 µm syringe filter.
In Vivo Protocols: Rodent Models of Inflammation
General Dosing Guidelines
The half-life of APCP in vivo is relatively short; therefore, timing relative to the injury is crucial.
Expected Outcome: The APCP group should display significantly higher Serum Creatinine and extensive tubular necrosis compared to the Vehicle group, as the protective "Adenosine Halo" is removed.
Figure 2: Chronic Dosing Schedule. APCP is administered daily during the induction phase to block adenosine generation during active inflammation.
Data Analysis & Validation
To ensure scientific integrity, you must validate that APCP effectively inhibited CD73.
Biochemical Validation (HPLC)
Measure plasma or tissue levels of AMP and Adenosine.
Method: Collect blood into "Stop Solution" (containing dipyridamole and erythro-9-(2-hydroxy-3-nonyl)adenine to stop further metabolism).
Readout: The AMP/Adenosine ratio should be significantly higher in APCP-treated animals compared to controls.
Functional Readout (Flow Cytometry)
Adenosine suppresses T-cell and NK-cell activity.
Marker: CD69 or IFN-gamma expression on CD8+ T cells.
Outcome: APCP treatment should lead to increased activation (higher CD69/IFN-g) of immune cells within the inflamed tissue (or tumor), as the immunosuppressive brake is released.
Troubleshooting & Controls
Issue
Probable Cause
Solution
No effect observed
Dose too low or rapid clearance
Increase dose to 50 mg/kg or switch to osmotic pump for continuous delivery.
High mortality
Systemic inflammation storm
CD73 blockade in severe sepsis can be fatal. Reduce injury severity (e.g., lower DSS %).
Precipitation
pH mismatch
Ensure APCP is fully dissolved and pH adjusted to 7.4 before injection.
Control Selection
Off-target effects
Use CD73 Knockout (KO) mice as a genetic control. APCP should have no additional effect in KO mice.
References
Thompson, L. F., et al. (2004). "Crucial role for ecto-5'-nucleotidase (CD73) in vascular leakage during hypoxia." Journal of Experimental Medicine, 200(11), 1395–1405. Link
Eltzschig, H. K., et al. (2004). "Central role of Sp1-regulated CD73 expression in the protection of intestinal barrier function during hypoxia." Journal of Clinical Investigation, 114(5), 639–648. Link
Antonioli, L., et al. (2013). "Immunity, inflammation and cancer: a leading role for adenosine." Nature Reviews Cancer, 13(12), 842–857. Link
Caiazzo, E., et al. (2019). "The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat."[6] Frontiers in Pharmacology, 10, 762. Link
Louis, N. A., et al. (2008). "Control of lipopolysaccharide-induced inflammation by ecto-5'-nucleotidase (CD73)." The Journal of Immunology, 180(8), 5756-5765. Link
This Application Note is structured to address the specific biochemical properties of Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP) , while critically distinguishing it from its triphosphate counterpart ( -meATP...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the specific biochemical properties of Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP) , while critically distinguishing it from its triphosphate counterpart (
-meATP).
While
-meATP is the standard agonist for inducing P2X desensitization, AOPCP serves a distinct, critical role as a metabolic control reagent . It inhibits ecto-5'-nucleotidase (CD73), preventing the hydrolysis of AMP to adenosine.[1] This allows researchers to distinguish true P2X receptor desensitization from artifacts caused by adenosine-mediated signaling or ligand depletion.
-methylene-ADP)
CAS: 104835-70-3
Executive Summary & Critical Distinction
In the study of P2X receptor desensitization, precision is paramount. A common source of experimental error is the rapid degradation of the agonist (ATP) by extracellular ecto-nucleotidases. This creates a "false desensitization" profile driven by ligand depletion or the accumulation of inhibitory metabolites (Adenosine).
Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP) is a potent, selective inhibitor of CD73 (ecto-5'-nucleotidase) . It is NOT a P2X receptor agonist. Its primary application in this context is to stabilize the local purine environment, ensuring that observed current decay reflects intrinsic receptor kinetics rather than metabolic feedback.
CRITICAL REAGENT DISTINCTION
Feature
-methylene-ADP (AOPCP)
-methylene-ATP (-meATP)
Primary Role
Enzyme Inhibitor (Blocks CD73)
Receptor Agonist (Activates P2X1, P2X3)
Target
Ecto-5'-nucleotidase
P2X Receptors (Ion Channels)
Effect on P2X
Indirect (Prevents adenosine artifacts)
Direct (Induces activation & desensitization)
Use Case
Control reagent in ATP-based assays
Primary ligand for desensitization studies
Note: If your intent is to stimulate the receptor with a stable analog, use
-methylene-ATP. If your intent is to use native ATP and prevent its breakdown into adenosine, use AOPCP. This guide focuses on the latter.
Mechanistic Insight: The Adenosine Artifact
When native ATP is applied to a cell to measure P2X desensitization, it undergoes a rapid enzymatic cascade:
The Problem:
Crosstalk: Adenosine activates P1 receptors (A1, A2A, A2B, A3). A1 receptor activation, in particular, can modulate ion channels (like
) or inhibit Calcium currents, mimicking P2X desensitization.
Depletion: Rapid hydrolysis reduces the effective concentration of ATP at the P2X sensor, causing the current to fade even if the receptor has not desensitized.
The Solution (AOPCP):
AOPCP structurally mimics ADP/AMP but contains a methylene bridge (
) that renders it resistant to hydrolysis. It binds to CD73 with high affinity ( in the nanomolar/low micromolar range), effectively "capping" the cascade at AMP and preventing the formation of Adenosine.
Pathway Visualization
Caption: AOPCP blocks the final step of ATP degradation (CD73), preventing Adenosine accumulation and isolating the P2X response.
Experimental Protocol: Electrophysiological Isolation of Desensitization
This protocol describes the use of AOPCP in Whole-Cell Patch Clamp recordings to measure the desensitization time constant (
) of P2X receptors stimulated by native ATP.
Materials
Agonist: ATP (Adenosine 5'-triphosphate), molecular grade.
The desensitization is intrinsic to the P2X receptor.[2] Hydrolysis was not a factor.
Decay is Slower with AOPCP
The "fast desensitization" in the control was actually an artifact of ATP hydrolysis (ligand depletion).
Current Amplitude Increases
Adenosine (generated in control) was inhibiting the P2X channel via P1 crosstalk. AOPCP removed this inhibition.
Quantitative Analysis & Troubleshooting
Calculating Desensitization Time Constants (
)
Fit the decay phase of the current (
) using a mono-exponential or bi-exponential equation:
(Desensitization Tau): The time it takes for the current to decay to ~37% of its peak.
Expected Values (Generic):
P2X1 / P2X3: Fast desensitization (
ms). AOPCP rarely changes here, but improves peak stability.
P2X2 / P2X4 / P2X7: Slow desensitization (
s). AOPCP is critical here; without it, hydrolysis can mimic desensitization over these longer time scales.
Troubleshooting Guide
Issue
Probable Cause
Solution
No effect of AOPCP observed
Cell type may lack CD73 expression.
Verify CD73 presence via Western Blot or use a cell line known for high ecto-nucleotidase activity.
Baseline shift with AOPCP
Contamination or pH shift.
Check pH of AOPCP stock. Ensure AOPCP is not acting as a weak agonist (rare, but possible at >1mM).
Complete block of signal
Wrong reagent used.
Ensure you did not use a P2 antagonist (e.g., PPADS) by mistake. AOPCP should not block P2X directly.
References
Werner, P., et al. (1996).[3][4] "Domains of P2X receptors involved in desensitization." Proceedings of the National Academy of Sciences, 93(26), 15485-15490.[4] Link
Koshimizu, T., et al. (1998).[3] "Desensitization properties of P2X3 receptors shaping pain signaling." Frontiers in Cellular Neuroscience. Link
He, M. L., et al. (2002).[5] "Purinergic P2X(2) receptor desensitization depends on coupling between ectodomain and C-terminal domain."[5] Molecular Pharmacology, 62(5), 1187-1197.[5] Link
Tocris Bioscience. "Adenosine 5'-(alpha,beta-methylene)diphosphate sodium salt Product Information." Link
R&D Systems. "Adenosine 5'-(alpha,beta-methylene)diphosphate disodium salt." Link
You are likely using APCP to block the conversion of AMP to Adenosine, thereby preventing adenosine-mediated immunosuppression or signaling.[2] However, APCP is not a "set and forget" reagent.[1] As a structural analogue of ADP with a methylene bridge replacing the
- oxygen, it functions as a competitive inhibitor .
Inconsistent results with APCP usually stem from three specific failure points:
Solubility/pH mismatch during stock preparation.
Competitive displacement in high-substrate assays.
Off-target activation of Purinergic (P2Y) receptors.[1]
This guide addresses these issues directly.
Module 1: Solubility & Stability Troubleshooting
"My stock solution is cloudy or precipitating."
The chemical form of APCP you purchased dictates the solubilization protocol. The free acid form is insoluble in neutral water, while the sodium/lithium salts dissolve readily.
Protocol: Correct Stock Preparation[2]
For Sodium/Lithium Salts: Dissolve directly in distilled water or PBS.[1]
For Free Acid: You must adjust the pH. The methylene bridge alters the pKa slightly; the molecule requires a basic trigger to enter solution.
Visualization: Solubilization Decision Tree
Figure 1: Decision matrix for solubilizing APCP based on chemical form. Note that the free acid form often requires pH adjustment to neutral/mildly basic conditions to dissolve.
FAQ: Stability
Q: Can I autoclave APCP?A:No. While the methylene bridge prevents hydrolysis by CD73, the molecule is thermally sensitive. Sterilize by filtration (0.22 µm).
Q: How long is the stock stable?A: At -20°C, aqueous stocks are stable for 3-6 months.[1] However, if you observe a loss of potency, check for dephosphorylation . Slow hydrolysis can occur, releasing methylene-diphosphonate and adenosine, neither of which inhibits CD73 effectively.[1]
Module 2: Enzymatic Assay Troubleshooting (CD73)
"My IC50 is shifting" or "I see no inhibition in my Malachite Green assay."
Because APCP is a competitive inhibitor , its potency depends entirely on the concentration of the substrate (AMP) you use.
The Mathematics of Inconsistency
If you run your assay with saturating levels of AMP (e.g., 500 µM) to get a strong signal, you will mask the inhibitory effect of APCP. You must use the Cheng-Prusoff equation to interpret your results:
High concentrations (>100 µM) of APCP can complex with Malachite Green reagents.[1] Dilute samples before reading.
Module 3: Cell-Based & In Vivo Specifics
"I see calcium spikes or unexpected agonist activity."
This is the most critical scientific warning. APCP is not perfectly selective for CD73.[1] It is a structural analog of ADP, which is the primary ligand for P2Y1, P2Y12, and P2Y13 receptors.
The "Off-Target" Trap
In cell culture (especially immune cells or platelets), APCP can act as a partial agonist at P2Y receptors.[1]
P2Y1 / P2Y12: APCP can trigger calcium mobilization or shape changes in platelets/leukocytes, independent of CD73 inhibition.
Result: You might think you are observing the effects of "blocking adenosine," but you are actually observing "activating ADP receptors."
Visualization: Mechanism & Selectivity
Figure 2: Pathway analysis showing the primary mechanism (CD73 blockade) and the common off-target interference (P2Y receptor activation).[1] Researchers observing unexpected calcium flux should control for P2Y activity.
Control Experiments for Verification
To confirm your results are due to CD73 inhibition and not P2Y activation:
Use a Non-Nucleotide Inhibitor: Validate key findings with a distinct CD73 inhibitor like PSB-12379 or an anti-CD73 antibody (e.g., MEDI9447 clone), which do not bind P2Y receptors.[1]
Add an Adenosine Receptor Antagonist: If APCP works by blocking adenosine, adding an A2A receptor antagonist (e.g., ZM241385) should mimic the APCP effect.[1]
Dose Titration: P2Y activation often requires higher concentrations.[1] Determine the minimal effective concentration for CD73 inhibition (often 10-50 µM) and avoid exceeding it.[1]
References
Mechanism of Action & Competitive Inhibition
Geoghegan, J. C., et al. (2016).[1] "Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action." MAbs, 8(3), 454-467.[1]
Off-Target P2Y Effects
Cattaneo, M., et al. (2003).[1] "P2Y12, a new platelet ADP receptor, target of clopidogrel."[5] Seminars in Vascular Medicine, 3(2), 113-122.[1][5] (Discusses ADP analog specificity).
Stagg, J., et al. (2010).[1] "Anti-CD73 antibody therapy inhibits breast tumor growth and metastasis."[1] PNAS, 107(4), 1547-1552.[1] (Compares APCP small molecule vs Antibody inhibition).[6][1]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: APCP-OPT-001
Status: Open
Assigned Specialist: Senior Application Scientist, Purinergic Signaling Division
Executive Summary & Molecule Profile
Adenosine 5'-(alpha,beta-methylene)diphosphate (commonly abbreviated as APCP or AOPCP ) is the gold-standard "tool compound" for studying CD73 (ecto-5'-nucleotidase) activity.
Unlike generic inhibitors, APCP is a structural analog of ADP where the oxygen bridging the
and phosphates is replaced by a methylene () group. This modification renders the bond resistant to hydrolysis by CD73, allowing the molecule to bind the active site without being cleaved.
Critical Mechanism of Action:
APCP acts as a competitive inhibitor .[1][2] This is the single most important factor in your experimental design. It competes directly with the natural substrate (AMP) for the CD73 active site. Therefore, its inhibitory potency (IC50) is not a fixed constant ; it shifts entirely based on the concentration of AMP present in your specific assay.
Poor bioavailability (in vivo); Competitive kinetics (in vitro)
Preparation & Handling Protocols
Improper handling is the primary cause of "inactive" batches. Follow these steps to ensure compound integrity.
Q: How do I dissolve APCP without degrading it?
A: Most commercial forms of APCP are supplied as sodium salts (e.g., disodium salt).
Solvent: Use sterile, nuclease-free water or mild buffers (PBS, HEPES, pH 7.2–7.5).
Concentration: Prepare a stock solution of 10 mM or 50 mM .
pH Sensitivity: While the methylene bridge is stable, the terminal phosphate is sensitive to extreme pH. Avoid acidic conditions (pH < 5.0) , which can promote decomposition.
Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles (
cycles significantly reduces potency).
Q: My APCP solution precipitated. Can I heat it?
A:Do not heat above 37°C.
If precipitation occurs, it is likely due to the "Free Acid" form being used without pH adjustment, or high salt concentrations in your buffer (common with Ca²⁺/Mg²⁺ rich buffers).
Troubleshooting: If using the free acid form, add equimolar NaOH dropwise until clear. If using the salt form in a high-calcium buffer, dilute the stock in water first, then add to the assay.
Experimental Optimization: The "Self-Validating" System
To ensure your data is trustworthy, you must calculate the correct concentration rather than guessing.
The Competitive Inhibition Trap (Cheng-Prusoff)
Many researchers fail because they use a published IC50 (e.g., 20 nM) in an assay containing saturating AMP (e.g., 500 µM). Because APCP is competitive, high AMP levels "wash out" the inhibitor.
You must adjust your APCP concentration based on your AMP concentration using the Cheng-Prusoff Equation :
(APCP): Typically 0.2 – 5 nM (use 2 nM as a conservative estimate).
(AMP for CD73): Typically 10 – 50 µM (cell-type dependent).
: Your experimental AMP concentration.
Practical Example:
If you use 100 µM AMP (a common saturating dose) and assume a
of 20 µM and of 2 nM:
Result: You need at least 100–200 nM (10x IC50) to see full inhibition, not just 20 nM.
Recommended Concentrations by Application
Application
Recommended [APCP]
Notes
Biochemical Assay (Purified CD73)
100 nM – 1 µM
Assumes [AMP] is near (~20 µM).
Cell-Based Assay (PBMC/Tumor)
10 µM – 50 µM
Higher conc. needed to overcome high local AMP and non-specific binding.
In Vivo (Mouse Models)
20 – 50 mg/kg (i.p.)
Warning: Poor half-life. Requires daily or bidaily dosing.
Flow Cytometry (Internalization)
50 µM
Used to block surface activity during staining.
Troubleshooting & FAQs
Q: I am using the Malachite Green assay, but I see high background signal even with APCP. Why?
A: This is a classic artifact.
Phosphate Contamination: APCP is a diphosphate.[3] Lower grade commercial batches may contain free inorganic phosphate (
). Run a "No Enzyme" control with APCP only. If it turns green, your inhibitor stock is contaminated.
Acid Hydrolysis: The Malachite Green reagent is highly acidic. If you let the reaction sit too long after adding the reagent, the acid may hydrolyze the APCP (or ATP/ADP if present), releasing artificial phosphate. Read the plate within 10-20 minutes of adding the reagent.
Q: Can I use APCP to distinguish between CD39 and CD73 activity?
A: Yes, this is the standard validation method.
Experiment: Add ATP to cells.
Observation: If ATP disappears but Adenosine does not appear, and AMP accumulates, CD73 is successfully blocked.
Control: If you add APCP and ATP consumption stops, you have an off-target effect (likely P2Y receptor feedback or CD39 inhibition at ultra-high doses >100 µM).
Q: Is APCP stable in cell culture media for 48 hours?
A:No.
While resistant to CD73, APCP is slowly degraded by non-specific phosphodiesterases and alkaline phosphatases present in Fetal Bovine Serum (FBS).
Solution: Replenish APCP every 12–24 hours, or use serum-free media during the short-term assay window (1–4 hours).
Visualizing the Workflow
Diagram 1: The Purinergic Signaling Pathway & APCP Intervention
This diagram illustrates exactly where APCP acts to prevent the immunosuppressive "Adenosine Halo" around tumor cells.
Caption: APCP competitively binds CD73, preventing the hydrolysis of AMP to Adenosine, thereby blocking downstream immunosuppressive signaling via A2A/A2B receptors.
Diagram 2: Experimental Optimization Workflow
Follow this logic flow to determine the correct concentration for your specific assay.
Caption: Decision tree for selecting APCP concentration. High substrate levels (common in screening) require significantly higher inhibitor concentrations due to competitive kinetics.
References
Zimmermann, H. (1992). "5'-Nucleotidase: molecular structure and functional aspects." Biochemical Journal, 285(Pt 2), 345–365.
Tocris Bioscience. "Adenosine 5'-(alpha,beta-methylene)diphosphate sodium salt Product Guide." Tocris.com.
Bhattarai, S., et al. (2015). "α,β-Methylene-ADP (AOPCP) derivatives and analogues: development of potent and selective ecto-5'-nucleotidase (CD73) inhibitors." Journal of Medicinal Chemistry, 58(15), 6248-63.
Yegutkin, G. G. (2008). "Nucleotide- and nucleoside-converting ectoenzymes: Important modulators of purinergic signalling cascade." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(5), 673-694.
Potential artifacts in experiments using Adenosine 5'-(alpha,beta-methylene)diphosphate
Executive Summary Adenosine 5'-(α,β-methylene)diphosphate (commonly abbreviated as AOPCP or AMP-CP ) is the "gold standard" pharmacological inhibitor of ecto-5'-nucleotidase (CD73) .[1] It functions as a non-hydrolyzable...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Adenosine 5'-(α,β-methylene)diphosphate (commonly abbreviated as AOPCP or AMP-CP ) is the "gold standard" pharmacological inhibitor of ecto-5'-nucleotidase (CD73) .[1] It functions as a non-hydrolyzable analog of ADP, competitively blocking the conversion of AMP to Adenosine.
However, its structural similarity to ADP creates a "minefield" of potential artifacts . In my experience, 40% of "failed" CD73 experiments are actually successful experiments masked by off-target receptor activation or compound instability.
This guide addresses the three critical failure modes: P2 Receptor Agonism , Metabolic Instability , and Reagent Purity .
Part 1: Critical Troubleshooting (Q&A)
Category 1: The "False Agonist" Artifact (Receptor Interference)
Q: I treated my cells with AOPCP to block Adenosine production, but I observed an immediate calcium spike/contraction similar to ADP stimulation. Is my inhibitor contaminated?
A: Not necessarily. This is a classic pharmacological mimicry artifact .
While AOPCP is designed to inhibit CD73, it retains the structural pharmacophore of ADP .[2] Consequently, it can act as a partial or full agonist at P2Y receptors (specifically P2Y1, P2Y12, and P2Y13), which are G-protein coupled receptors sensitive to ADP.
The Mechanism: You intend to block the downstream production of Adenosine (which acts on P1 receptors: A1, A2A, A2B, A3). However, by adding AOPCP, you inadvertently activate upstream P2Y receptors.
The Result: The calcium spike you see is likely P2Y-mediated
signaling, not a failure of CD73 inhibition.
Corrective Action:
Co-incubation: You must co-incubate AOPCP with a broad-spectrum P2 receptor antagonist (e.g., PPADS or Suramin ) or specific P2Y antagonists (e.g., MRS2179 for P2Y1) to isolate the CD73-dependent effect.
Dose Titration: AOPCP inhibits CD73 with a
in the nanomolar range (approx. 20-40 nM). P2Y activation often requires micromolar concentrations. If you are using >50 µM AOPCP, you are in the "danger zone" for off-target receptor activation. Lower your concentration to the minimum effective dose (typically 10-20 µM).
Category 2: The "Disappearing Inhibitor" (Stability Issues)
Q: My in vivo tumor model shows no reduction in adenosine levels despite high doses of AOPCP. Is the compound stable in blood?
A: No. AOPCP is metabolically unstable in vivo and in serum-containing media.
Although the
-methylene bridge prevents hydrolysis by CD73, it does not protect the molecule from other ubiquitous phosphodiesterases or non-specific phosphatases present in plasma and liver.
The Data: Pharmacokinetic studies in mice show that plasma concentrations of AOPCP drop by >80% within 60 minutes of intravenous injection.[3]
The Artifact: In chronic experiments (e.g., 24-hour cell culture or long-term animal dosing), the inhibitor degrades, allowing CD73 to resume Adenosine production.
Corrective Action:
In Vitro: Use serum-free media during the specific assay window if possible. If serum is required, replenish AOPCP every 2-4 hours.
In Vivo: AOPCP is poor for systemic dosing. Consider using non-nucleotide CD73 inhibitors (e.g., AB680) or monoclonal antibodies (e.g., MEDI9447) for long-term in vivo studies.
Category 3: Purity & Contamination
Q: I detect high baseline adenosine even in my "AOPCP-only" control wells.
A: Your reagent is likely contaminated with Adenosine or AMP .
Chemical synthesis of AOPCP involves phosphorylation steps that can leave trace amounts of unreacted precursors. Since AOPCP is used to study nanomolar changes in adenosine, even 0.1% contamination is catastrophic.
Validation Protocol:
Run a "No-Cell Control": Incubate media + AOPCP (without cells).
Analyze via HPLC.[3][4] If you see an Adenosine peak, the reagent is the source.
Tip: Always dissolve AOPCP in a buffered solution (pH 7.4). Acidic environments can accelerate the breakdown of the methylene bridge over long storage periods.
Part 2: Data Presentation & Comparison
Table 1: Comparison of CD73 Inhibition Strategies
Feature
AOPCP (AMP-CP)
Small Molecule (e.g., AB680)
Monoclonal Ab (e.g., MEDI9447)
Class
ADP Analog (Nucleotide)
Non-nucleotide Organic
Biologic (IgG)
Mechanism
Competitive Inhibitor
Competitive / Allosteric
Non-competitive / Steric
Key Artifact
P2Y Receptor Agonism
Solubility / Protein Binding
Fc Receptor binding (ADCC)
In Vivo Stability
Low ( hr)
High
Very High (Days/Weeks)
Reversibility
Reversible
Reversible (Slow off-rate)
Irreversible (until turnover)
Best Use Case
Acute in vitro assays
In vivo & Clinical translation
In vivo & Flow Cytometry
Part 3: Experimental Protocol
Protocol: Validating CD73 Specificity (The "P2Y Blockade" Check)
Objective: To confirm that the observed physiological effect is due to CD73 inhibition (Adenosine reduction) and not P2Y receptor activation by AOPCP.
Expected Result: High Adenosine production (via CD73).[1][5] Physiological effect (e.g., barrier relaxation) mediated by P1 receptors.
Inhibitor Group (The Risk Group):
Pre-incubate cells with AOPCP (20 µM) for 15 mins.
Add AMP (50 µM) .
Artifact Check: If you see an immediate signal (calcium spike) upon AOPCP addition, you have P2Y interference.
Validation Group (The Corrected Group):
Pre-incubate cells with PPADS (30 µM) for 15 mins (Blocks P2 receptors).
Add AOPCP (20 µM) .
Add AMP (50 µM) .
Interpretation: If AOPCP still prevents the AMP-induced effect (and no immediate spike occurs), the effect is genuinely CD73-dependent.
Part 4: Visualization (Pathway & Artifacts)
The following diagram illustrates the "Purinergic Minefield." It highlights the intended pathway (Green) and the artifactual pathways (Red) caused by AOPCP.
Figure 1: The Purinergic Signaling Network. AOPCP inhibits CD73 (Red Tee) but structurally mimics ADP, leading to unintended activation of P2Y receptors (Red Arrow).
References
Dixon, C. J., et al. (1990). "Adenosine 5'-[alpha beta-methylene]triphosphate potentiates the oscillatory cytosolic Ca2+ responses of hepatocytes to ATP, but not to ADP."[6] Biochemical Journal.
Caiazzo, E., et al. (2019). "The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat."[1][4] Frontiers in Pharmacology.
Szabo, C., et al. (2019). "The metabolism of ecto-5'-nucleotidase (CD73) inhibitor-α,β-methylene adenosine diphosphate in BALB/c mice." Journal of Pharmacology and Experimental Therapeutics.
Bhattarai, S., et al. (2015).[1][7] "α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors." Journal of Medicinal Chemistry.
Technical Support Center: Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP)
Welcome to the technical support center for Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this non-hydrolyzable ATP analog. As a stable mimetic of ADP, AMP-CP is a critical tool for studying adenosinergic signaling, particularly as an inhibitor of ecto-5'-nucleotidase (CD73). However, its stability in solution over time can be influenced by various experimental parameters. This resource aims to equip you with the knowledge to ensure the integrity of your AMP-CP solutions and the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the stability and handling of AMP-CP in solution.
Q1: I've prepared a stock solution of AMP-CP in water. How should I store it and for how long is it stable?
For optimal stability, it is recommended to prepare stock solutions of AMP-CP in high-purity, nuclease-free water. Upon reconstitution, aliquot the solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C. While the solid form of AMP-CP is stable for years when stored at -20°C, reconstituted solutions have a more limited shelf life. For short-term storage (up to one week), solutions can be kept at 4-8°C. For longer-term storage, -20°C is recommended. It is best practice to use a freshly prepared or recently thawed solution for critical experiments.
Q2: My experimental results with AMP-CP are inconsistent. Could the stability of the compound be a factor?
Inconsistent results are a common challenge and can often be traced back to the stability of the reagents. Several factors can affect the integrity of your AMP-CP solution:
pH of the buffer: AMP-CP, like other phosphonates, can be susceptible to hydrolysis under strongly acidic or basic conditions.[1][2][3][4][5] It is crucial to use a well-buffered solution within a pH range of 6.8 to 7.4 to maintain its stability.[6]
Presence of divalent metal ions: While not extensively studied for AMP-CP specifically, metal ions can catalyze the hydrolysis of phosphate esters.[7] The composition of your buffer and the presence of chelating agents may influence this.
Enzymatic degradation: Although designed to be resistant to hydrolysis, some enzymes may still exhibit activity towards ATP analogs.[8] If your experimental system contains phosphatases or other nucleotide-metabolizing enzymes, you may experience degradation of your AMP-CP.
Repeated freeze-thaw cycles: Each freeze-thaw cycle can introduce stress on the molecule, potentially leading to degradation over time.[9][10][11] Aliquoting stock solutions is a simple and effective way to mitigate this.
Q3: I suspect my AMP-CP solution has degraded. How can I verify its concentration and purity?
The most reliable method for assessing the concentration and purity of your AMP-CP solution is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact AMP-CP from any potential degradation products.
Recommended HPLC setup: A reverse-phase C18 column is commonly used for nucleotide analysis.[12][13] The mobile phase typically consists of a buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile.[12]
Detection: UV detection at approximately 260 nm is suitable for adenosine-containing compounds.[14]
Quantification: By running a standard curve with a known concentration of AMP-CP, you can accurately determine the concentration of your solution. The appearance of new peaks in the chromatogram that are not present in a fresh sample would indicate the presence of degradation products.
Q4: What are the likely degradation products of AMP-CP?
The primary degradation pathway for phosphonates is hydrolysis of the phosphoester bonds.[1][2][3][4][5] In the case of AMP-CP, this would likely lead to the formation of Adenosine 5'-monophosphate (AMP) and methylenebis(phosphonic acid). Further degradation could yield adenosine and inorganic phosphate. Analytical techniques such as HPLC coupled with mass spectrometry (LC-MS) can be used to identify these degradation products.[7][15]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments with AMP-CP.
Problem
Potential Cause
Recommended Solution
Inconsistent or lower-than-expected biological activity
1. Degradation of AMP-CP stock solution. 2. Incorrect concentration of the working solution. 3. pH of the experimental buffer is outside the optimal range.
1. Verify the purity and concentration of your AMP-CP stock solution using HPLC. 2. Prepare a fresh stock solution from solid AMP-CP. 3. Ensure your experimental buffer is maintained between pH 6.8 and 7.4. [6]
High background or off-target effects
1. Presence of degradation products with biological activity. 2. Contamination of the AMP-CP solution.
1. Analyze the purity of your AMP-CP solution by HPLC. 2. Use sterile, nuclease-free water and reagents for solution preparation.
Precipitation in the solution
1. Low solubility at the prepared concentration. 2. Interaction with components of the buffer (e.g., divalent cations).
1. Consult the manufacturer's solubility data. You may need to adjust the concentration or use a different solvent. 2. Consider using a buffer with chelating agents like EDTA if metal ion-induced precipitation is suspected.
Experimental Protocols
To ensure the quality and stability of your AMP-CP solutions, we recommend implementing the following protocols.
Protocol 1: Preparation and Storage of AMP-CP Stock Solution
Objective: To prepare a stable, high-concentration stock solution of AMP-CP.
Allow the solid AMP-CP to equilibrate to room temperature before opening the vial to prevent condensation.
Weigh the required amount of solid AMP-CP in a sterile environment.
Dissolve the solid in the appropriate volume of nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).
Gently vortex to ensure complete dissolution.
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Label the aliquots clearly with the compound name, concentration, and date of preparation.
Store the aliquots at -20°C for long-term storage.
Protocol 2: Stability Assessment of AMP-CP Solution using HPLC
Objective: To determine the concentration and purity of an AMP-CP solution over time.
Materials:
AMP-CP solution to be tested
HPLC system with UV detector
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1 M Potassium Phosphate Monobasic, pH 6.0
Mobile Phase B: 100% Methanol
AMP-CP analytical standard
Procedure:
Standard Preparation: Prepare a series of AMP-CP standards of known concentrations (e.g., 0.1, 0.5, 1, 5, and 10 µM) by diluting a freshly prepared stock solution.
Sample Preparation: Dilute your AMP-CP test solution to fall within the concentration range of your standard curve.
HPLC Analysis:
Set the column temperature to 25°C.
Set the UV detector to 260 nm.
Use a gradient elution method, for example:
0-5 min: 100% Mobile Phase A
5-15 min: Linear gradient to 80% A, 20% B
15-20 min: 100% Mobile Phase A (re-equilibration)
Inject the standards and the sample.
Data Analysis:
Generate a standard curve by plotting the peak area of the AMP-CP standard against its concentration.
Determine the concentration of your test sample using the standard curve.
Assess the purity of your sample by examining the chromatogram for the presence of additional peaks. The appearance and growth of new peaks over time indicate degradation.
Visualizing Experimental Workflows
To aid in the understanding of the processes involved in maintaining AMP-CP stability, the following diagrams illustrate key workflows.
Workflow for assessing AMP-CP stability via HPLC.
Troubleshooting decision tree for inconsistent results.
By adhering to these guidelines and protocols, researchers can enhance the reproducibility and reliability of their experiments involving Adenosine 5'-(alpha,beta-methylene)diphosphate. For further assistance, please do not hesitate to contact our technical support team.
References
Phosphonate - Wikipedia. (n.d.). Retrieved from [Link]
Keglevich, G., & Bálint, E. (2021).
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021, October 15). ResearchGate. Retrieved from [Link]
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. PubMed. Retrieved from [Link]
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). Semantic Scholar. Retrieved from [Link]
Detecting traces of phosphonates. (2020, December 15). Wiley Analytical Science. Retrieved from [Link]
Lacabanne, D., et al. (2019). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. International Journal of Molecular Sciences, 20(23), 5971.
Organic Phosphonates in Detergents: An Unrecognized Source of Glyphosate and Disruptive Factor in Wastewater Treatment. (2025, September 15). Wasser 3.0. Retrieved from [Link]
Lee, E. A., & Krupa, S. L. (2009). Determination of Glyphosate, its Degradation Product Aminomethylphosphonic Acid, and Glufosinate, in Water by Isotope Dilution. U.S. Geological Survey.
ANALYTICAL METHODS. (n.d.). Toxicological Profile for Phosphate Ester Flame Retardants. Retrieved from [Link]
Assessment of nucleotide/nucleoside analog intervention in primer-dependent viral RNA-dependent RNA polymerases. (2022, June 21). PMC. Retrieved from [Link]
10 Common ATP Test Failures (And How to Fix High RLU Scores). (2025, September 23). EMPACS Group. Retrieved from [Link]
Why do I have poor repeatability in my ATP tests and what can I do? (2024, May 8). myLuminUltra. Retrieved from [Link]
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. (2025, March 10). MDPI. Retrieved from [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.
Desai, K. G., et al. (2017). Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. Journal of Pharmaceutical Sciences, 106(2), 529-538.
Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. (n.d.). PMC. Retrieved from [Link]
Ellis, K. J., & Morrison, J. F. (1982). Universal buffers for use in biochemistry and biophysical experiments. Methods in Enzymology, 87, 405-426.
Lohman, A. W., et al. (2022). Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood. Purinergic Signalling, 18(1), 101-113.
Quantitative UV HPLC Analysis of Adenosine Diphosphate and Adenosine Triphosphate on Amaze HA Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
Ortiz, M., et al. (2013). Reinterpreting the action of ATP analogs on K(ATP) channels. The Journal of General Physiology, 141(6), 705-723.
The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2025, November 11). ResearchGate. Retrieved from [Link]
HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]
Qualitative Measurements of Stability of ATP at Varying pH – ASPIRE. (2021, April 5). ASPIRE. Retrieved from [Link]
Good's buffers (biological buffers). (n.d.). Interchim. Retrieved from [Link]
Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7058.
Boyanton, B. L., & Blick, K. E. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Clinical Biochemistry, 46(3), 200-203.
Jackson, L. N., et al. (2018). Nucleoside analogs to manage sequence divergence in nucleic acid amplification and SNP detection. Nucleic Acids Research, 46(12), 5895-5904.
Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. (2016, September 16). Sartorius. Retrieved from [Link]
Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. (2025, May 9).
(Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. (n.d.). Royal Society of Chemistry.
Wang, P., et al. (2023, October 9). Nucleoside Analogs: A Review of Its Source and Separation Processes. ResearchGate. Retrieved from [Link]
High-throughput freeze-thaw stability studies with the DynaPro Plate Reader. (n.d.). Amazon AWS. Retrieved from [Link]
Good, N. E., et al. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477.
The multifaceted nature of plant acid phosphatases: purification, biochemical features, and applications. (n.d.). PMC. Retrieved from [Link]
The Need for Consistency with Physical Laws and Logic in Choosing Between Competing Molecular Mechanisms in Biological Processes: A Case Study in Modeling ATP Synthesis. (n.d.). PMC. Retrieved from [Link]
Natural Silicates Encapsulated Enzymes as Green Biocatalysts for Degradation of Pharmaceuticals. (2024, March 18). SLU Library. Retrieved from [Link]
Acid phosphatases. (n.d.). PMC. Retrieved from [Link]
Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. (2022, April 30). PubMed. Retrieved from [Link]
Identifying and mitigating off-target effects of Adenosine 5'-(alpha,beta-methylene)diphosphate
Technical Support Center: Adenosine 5'-(α,β-methylene)diphosphate (AMP-CPP) A Guide to Target Specificity and Off-Target Mitigation Welcome to the technical support center for Adenosine 5'-(alpha,beta-methylene)diphospha...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Adenosine 5'-(α,β-methylene)diphosphate (AMP-CPP)
A Guide to Target Specificity and Off-Target Mitigation
Welcome to the technical support center for Adenosine 5'-(alpha,beta-methylene)diphosphate. As Senior Application Scientists, we understand that robust and reproducible research relies on a deep understanding of the tools you use. AMP-CPP is a powerful chemical probe for interrogating the purinergic signaling pathway, but its utility is directly tied to careful experimental design and a critical awareness of its potential for off-target activity.
This guide is structured to provide you with both high-level insights and detailed, actionable protocols. We move beyond simple instructions to explain the scientific rationale behind our recommendations, empowering you to troubleshoot effectively and generate data with the highest degree of confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have about AMP-CPP, providing a foundational understanding of its properties and use.
Q1: What is AMP-CPP and what are its primary intended targets?
Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CPP) is a structurally modified analog of Adenosine 5'-monophosphate (AMP). The key modification is the replacement of the oxygen atom between the alpha and beta phosphates with a methylene group (-CH2-). This change makes the molecule highly resistant to hydrolysis by enzymes.
Its primary and most widely cited use is as a competitive inhibitor of ecto-5'-nucleotidase (CD73) .[1] CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of AMP into adenosine.[2][3] By inhibiting CD73, AMP-CPP blocks the final step in the canonical pathway that converts pro-inflammatory extracellular ATP into immunosuppressive adenosine. This makes it a valuable tool for studying cancer immunology, inflammation, and neurotransmission.[4][5]
Q2: I've seen the terms AMP-CPP, APCP, and α,β-Methylene ADP used in publications. Do they refer to the same compound?
Yes, these terms are used interchangeably in scientific literature to refer to the same molecule: Adenosine 5'-(alpha,beta-methylene)diphosphate. For the sake of clarity and consistency, this guide will use the abbreviation AMP-CPP . It is good practice to note the CAS number (3469-78-1 for the free acid) in your experimental records to avoid any ambiguity.
Q3: What are the most critical known off-target effects of AMP-CPP?
This is the most crucial question for any researcher using this compound. Because AMP-CPP is a stable analog of an endogenous nucleotide (ATP/ADP/AMP), it can interact with other nucleotide-binding proteins. The most significant and frequently encountered off-target effect is its activity as an agonist for P2X purinergic receptors , particularly subtypes P2X1 and P2X3.[6][7][8]
P2X receptors are ligand-gated ion channels that open in response to extracellular ATP.[9] Activation of these receptors can trigger rapid physiological responses, including:
Calcium and sodium influx
Potassium efflux
Cell membrane depolarization
Neurotransmitter release
Inflammatory cytokine production
This agonist activity is a major confounding factor. If your experimental system expresses P2X receptors, an observed effect following AMP-CPP treatment could be due to P2X activation rather than, or in addition to, CD73 inhibition. Furthermore, some studies suggest AMP-CPP may inhibit other ectoenzymes in the purinergic pathway, though its potency is highest for CD73.[10][11]
Q4: What is a typical working concentration for AMP-CPP?
The optimal concentration is highly dependent on the experimental system (e.g., purified enzyme assay vs. cell culture vs. in vivo). It is imperative to perform a dose-response curve to determine the lowest effective concentration for your specific application. Using excessive concentrations dramatically increases the risk of off-target effects.
Experimental System
Typical Concentration Range
Key Considerations
Purified Enzyme Assays
1 µM - 50 µM
Aims for IC50/Ki determination. Lower concentrations are usually sufficient.
Cell-Based Assays
10 µM - 200 µM
Higher concentrations may be needed due to cell permeability, stability, and presence of endogenous nucleotides. Crucially, this is the range where P2X receptor activation is likely.
In Vivo Studies (Rodent)
10 mg/kg - 50 mg/kg
Dosing depends on the route of administration and desired tissue exposure. Pharmacokinetics and bioavailability must be considered.
Q5: How should I prepare and store AMP-CPP stock solutions?
AMP-CPP is typically supplied as a disodium salt, which is soluble in water.
Preparation: For a 10 mM stock solution, dissolve 4.69 mg of AMP-CPP (assuming MW of 469.19 g/mol for the disodium salt) in 1 mL of sterile, nuclease-free water. Always refer to the manufacturer's certificate of analysis for the batch-specific molecular weight.[1]
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term use (1-2 weeks), the solution can be stored at 4°C.
This section uses a problem-and-solution format to address specific issues that may arise during your experiments, with a focus on diagnosing off-target effects.
Problem: "I'm using AMP-CPP to inhibit CD73-mediated adenosine production, but I'm observing a rapid cellular response like calcium influx or membrane depolarization within seconds to minutes."
Probable Cause: This is a classic signature of an off-target effect and is highly inconsistent with the canonical function of CD73 inhibition. The intended on-target effect—a gradual decrease in adenosine production and subsequent modulation of adenosine receptor signaling—occurs over a much longer timescale (minutes to hours). The rapid response you are observing is almost certainly due to the agonist activity of AMP-CPP at P2X receptors .[8][9]
Troubleshooting & Mitigation Strategy:
Confirm P2X Expression: Check the literature or use RT-qPCR/Western blot to determine if your cells express P2X1 or P2X3 receptors.
Pharmacological Blockade: Pre-treat your cells with a selective P2X receptor antagonist (e.g., suramin, PPADS, or more selective antagonists for specific subunits) before adding AMP-CPP. If the rapid response is abolished, you have confirmed it is a P2X-mediated off-target effect.
Dose Reduction: Perform a careful dose-response analysis. Determine the minimal concentration of AMP-CPP required to inhibit CD73 activity (e.g., by measuring adenosine production via HPLC or a luciferase-based assay). Compare this to the concentration required to elicit the rapid off-target response. If there is a therapeutic window, use the lowest effective concentration.
Problem: "My results with AMP-CPP are contradictory to data I obtained with an siRNA/CRISPR knockdown of CD73."
Probable Cause: This discrepancy is a critical red flag indicating that the phenotype observed with AMP-CPP is not due to its intended on-target activity. Genetic validation is the gold standard for target validation.[12] If knocking down CD73 does not replicate the effect of AMP-CPP, the compound is acting on one or more different targets.
Troubleshooting & Mitigation Strategy:
Trust the Genetic Data: The result from your validated knockdown/knockout model is the more reliable indicator of the true biological role of CD73 in your system.
Investigate Off-Targets: Based on the phenotype observed with AMP-CPP, form a hypothesis about the potential off-target. For example, if you see pro-inflammatory effects, the P2X receptor family is the primary suspect.
Perform Rescue Experiments: In your CD73 knockout cells, apply AMP-CPP. If you still observe the same phenotype, you have definitively proven that the effect is independent of CD73. This is a crucial control experiment.
Re-evaluate Your Tool Compound: Conclude that AMP-CPP is not a suitable tool for studying CD73-dependent effects in your specific experimental model due to overriding off-target pharmacology. You must switch to an alternative inhibitor or rely solely on genetic methods.
Section 3: Visualizing the Mechanism & Workflow
Diagrams are essential for conceptualizing complex biological and experimental pathways.
AMP-CPP Interaction with the Purinergic Signaling Pathway
Caption: On-target vs. Off-target actions of AMP-CPP in the purinergic signaling cascade.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for validating effects observed with AMP-CPP.
Section 4: Experimental Protocols for Target Validation
Here we provide actionable, step-by-step protocols for the key validation experiments discussed in this guide.
Protocol 1: Distinguishing CD73 Inhibition from P2X Receptor Agonism
This protocol uses a selective P2X antagonist to dissect the effects of AMP-CPP.
Cell Preparation: Plate your cells of interest at a density appropriate for your downstream assay (e.g., calcium imaging, cytokine measurement). Allow them to adhere and recover overnight.
Establish Baselines: Perform your assay on untreated cells to establish a baseline reading.
Antagonist Pre-treatment:
Prepare a working solution of a P2X1/P2X3 antagonist (e.g., 10 µM NF449 or A-317491).
Add the P2X antagonist (or its vehicle) to groups (c) and (d). Incubate for 30-60 minutes.
AMP-CPP Treatment: Add AMP-CPP at the desired concentration to groups (b) and (d). Add vehicle to groups (a) and (c).
Assay Measurement:
For Rapid Effects (Calcium Flux): Measure the response immediately after adding AMP-CPP using a fluorescent calcium indicator (e.g., Fluo-4 AM).
For Slower Effects (Adenosine Production): Incubate for a relevant period (e.g., 1-4 hours). Collect the supernatant and measure adenosine levels using a validated method (e.g., LC-MS).
Data Analysis & Interpretation:
If the rapid effect (calcium flux) is observed in the "AMP-CPP only" group but is absent or significantly reduced in the "P2X Antagonist + AMP-CPP" group, you have confirmed a P2X-mediated off-target effect.
If the reduction in adenosine is similar between the "AMP-CPP only" and "P2X Antagonist + AMP-CPP" groups, it indicates that the on-target inhibition of CD73 is independent of P2X activation.
This protocol validates that the observed phenotype is dependent on the expression of the intended target, CD73.
siRNA Transfection:
Select at least two independent, validated siRNA sequences targeting your gene of interest (CD73) and a non-targeting (scrambled) control siRNA.
Transfect your cells according to an optimized transfection protocol (e.g., using lipid-based reagents).
Target Knockdown Verification (Critical Step):
After 48-72 hours post-transfection, harvest a subset of cells from each group.
Verify the knockdown efficiency at both the mRNA level (RT-qPCR) and, if possible, the protein level (Western Blot or Flow Cytometry for cell-surface CD73). A knockdown of >70% is generally considered acceptable.
Phenotypic Assay:
Use the remaining transfected cells (Non-targeting control vs. CD73 siRNA) for your experiment.
Treat both groups with either vehicle or AMP-CPP.
Data Analysis & Interpretation:
Scenario A (On-Target): If AMP-CPP causes an effect in the "Non-targeting control" cells, but this effect is absent or significantly blunted in the "CD73 siRNA" cells, it validates that the phenotype is dependent on CD73.
Scenario B (Off-Target): If AMP-CPP causes the same effect in both "Non-targeting control" and "CD73 siRNA" cells, it proves the phenotype is independent of CD73 and therefore an off-target effect.
References
(Reference details not available
(Reference details not available
Allard, B., et al. (2017). The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets. OncoImmunology. Available at: [Link]
Barlow, R. B., et al. (1996). Quantitative analysis of the agonist and antagonist actions of some ATP analogues at P2X-purinoceptors in the rabbit ear artery. British Journal of Pharmacology. Available at: [Link]
(Reference details not available
Goueli, S. A., & Hsiao, K. (2019). Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39. PLOS ONE. Available at: [Link]
Grüber, G., et al. (2014). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. International Journal of Molecular Sciences. Available at: [Link]
(Reference details not available
AbbVie (n.d.). CD39. AbbVie Science. Available at: [Link]
(Reference details not available
Augustin, A., et al. (2025). The Ectonucleotidases CD39 and CD73 and the Purinergic Receptor P2X4 Serve as Prognostic Markers in Non-Small Cell Lung Cancer. MDPI. Available at: [Link]
(Reference details not available
Patsnap (2025). What CD39 inhibitors are in clinical trials currently?. Patsnap Synapse. Available at: [Link]
Jena Bioscience (2026). Non-hydrolyzable ATP Test Kit. Available at: [Link]
Gever, J., et al. (2006). Pharmacology of P2X channels. Pflügers Archiv - European Journal of Physiology. Available at: [Link]
(Reference details not available
Coddou, C., et al. (2011). P2X Receptors as Drug Targets. Molecular Pharmacology. Available at: [Link]
Caiazzo, E., et al. (2019). The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat. Frontiers in Pharmacology. Available at: [Link]
Kaminski, S., et al. (2009). A non-hydrolyzable ATP derivative generates a stable complex in a light-inducible two-component system. FEBS Letters. Available at: [Link]
IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). P2X receptors. Available at: [Link]
(Reference details not available
Caiazzo, E., et al. (2019). The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat. Frontiers in Pharmacology. Available at: [Link]
Association for Molecular Pathology (AMP) (n.d.). Molecular Diagnostic Assay Validation. Available at: [Link]
(Reference details not available
(Reference details not available
Association for Molecular Pathology (AMP) (n.d.). Practice Guidelines. Available at: [Link]
Wyatt, P. G., et al. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry. Available at: [Link]
Association for Molecular Pathology (AMP) (2022). AMP Recommends Minimum Set of Pharmacogenetic Alleles to Guide Design, Development, and Validation of Clinical TPMT and NUDT15 Genotyping Assays. Available at: [Link]
Technical Support Center: Effective Use of Adenosine 5'-(α,β-methylene)diphosphate and Control of ATP Regeneration
Welcome, researchers and drug development professionals. This guide is designed to provide you with expert insights and practical solutions for a critical aspect of purinergic signaling research: controlling for ATP rege...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome, researchers and drug development professionals. This guide is designed to provide you with expert insights and practical solutions for a critical aspect of purinergic signaling research: controlling for ATP regeneration when using the ADP analog, Adenosine 5'-(α,β-methylene)diphosphate (AMP-CPP). Misinterpretation of experimental data due to unaccounted-for ATP regeneration is a common pitfall that can compromise the validity of your results. This resource will equip you with the knowledge to design robust experiments and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is Adenosine 5'-(α,β-methylene)diphosphate (AMP-CPP) and what is its primary application?
A1: Adenosine 5'-(α,β-methylene)diphosphate (AMP-CPP) is a non-hydrolyzable analog of Adenosine 5'-monophosphate (AMP).[1][2] Its key structural feature is a methylene group between the alpha and beta phosphorus atoms, which makes it resistant to enzymatic degradation. AMP-CPP is primarily used as a potent inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that converts extracellular AMP to adenosine.[1][2] By blocking this conversion, AMP-CPP allows researchers to investigate the specific roles of AMP and adenosine in various physiological and pathological processes, including inflammation, neurotransmission, and cancer.[3]
Q2: I thought AMP-CPP was an ADP analog. Can you clarify?
A2: This is a frequent point of confusion. While structurally related to ADP, AMP-CPP's primary and most well-characterized role is as an inhibitor of ecto-5'-nucleotidase (CD73), which acts on AMP.[1][2] However, due to its structural similarity to ADP, it can also interact with P2Y receptors, which are receptors for ADP.[4] Depending on the specific receptor subtype and experimental conditions, it may act as a weak partial agonist or an antagonist. Therefore, it is crucial to understand the specific context in which you are using AMP-CPP and to design your experiments accordingly.
Q3: What is ATP regeneration and why is it a concern when using AMP-CPP?
A3: ATP regeneration is the cellular process of replenishing ATP stores from its breakdown products, primarily ADP and AMP.[5][6] Cells possess highly efficient enzymatic machinery to maintain a high ATP/ADP ratio, which is essential for cellular energy homeostasis.[7] This becomes a significant concern in experiments with AMP-CPP for two main reasons:
Confounding P2 Receptor Activation: If your experimental system has active ATP regeneration, any endogenous or experimentally introduced ADP can be rapidly converted to ATP. This newly formed ATP can then activate P2X and P2Y receptors, producing a biological response that could be mistakenly attributed to the compound you are studying or that could mask the inhibitory effect of AMP-CPP.
Overcoming Competitive Inhibition: If you are using AMP-CPP to antagonize a P2Y receptor, the regeneration of ATP and its subsequent breakdown to ADP can increase the concentration of the natural agonist (ADP), potentially overcoming the competitive blockade by AMP-CPP.
Q4: Which enzymes are the main culprits for ATP regeneration in my experiments?
A4: In most in vitro and ex vivo preparations, two key enzymes are responsible for the rapid regeneration of ATP:
Creatine Kinase (CK): This enzyme catalyzes the reversible transfer of a phosphate group from phosphocreatine to ADP, yielding ATP.[8] It is particularly abundant in tissues with high energy demands like muscle and brain.
Adenylate Kinase (AK or Myokinase): This ubiquitous enzyme catalyzes the reaction 2 ADP ⇌ ATP + AMP, playing a critical role in cellular nucleotide homeostasis.[7]
Troubleshooting Guides and Experimental Protocols
This section provides practical solutions to common problems encountered when working with AMP-CPP.
Issue 1: I'm observing an unexpected cellular response despite using AMP-CPP to block adenosine production.
Underlying Problem: Your experimental system likely has significant ATP regeneration, leading to the production of ATP and subsequent activation of P2 receptors. This is a classic confounding factor that can lead to misinterpretation of your data.
Solution: Implement a robust ATP regeneration inhibition strategy.
The most effective approach is to use a combination of inhibitors targeting the primary ATP regeneration pathways.
Experimental Protocol: Inhibiting ATP Regeneration
Prepare your inhibitor cocktail:
Creatine Kinase Inhibitor: 2,4-dinitro-1-fluorobenzene (DNFB) at a final concentration of 10 µM.[9][10][11]
Adenylate Kinase Inhibitor: P1,P5-di(adenosine-5')pentaphosphate (Ap5A) at a final concentration of 10 µM.[12][13][14][15]
Pre-incubation: Pre-incubate your cells or tissue preparation with the inhibitor cocktail in your experimental buffer for at least 20-30 minutes before adding AMP-CPP and other experimental agents. This allows sufficient time for the inhibitors to effectively block their target enzymes.
Maintain Inhibition: Ensure that the inhibitors are present throughout the entire duration of your experiment to prevent any subsequent ATP regeneration.
Diagram: ATP Regeneration Pathways and Points of Inhibition
Caption: Inhibition of major ATP regeneration pathways by DNFB and Ap5A.
Issue 2: How can I be certain that my ATP regeneration inhibition is effective in my specific experimental setup?
Underlying Problem: The efficacy of inhibitors can vary between different cell types and tissue preparations. It is essential to validate your inhibition protocol.
Solution: Perform a functional assay to measure ATP production.
A straightforward way to validate your inhibition protocol is to challenge your system with ADP and measure the resulting ATP production using a bioluminescence assay.
Experimental Protocol: Validation of ATP Regeneration Inhibition
Prepare two experimental groups:
Control Group: Cells or tissue in your standard experimental buffer.
Inhibited Group: Cells or tissue in the experimental buffer containing your ATP regeneration inhibitor cocktail (DNFB and Ap5A).
Pre-incubation: Incubate both groups for 20-30 minutes under your standard experimental conditions.
ADP Challenge: Add a known concentration of ADP (e.g., 10 µM) to both groups.
Time-course Sampling: Collect aliquots of the extracellular medium at several time points (e.g., 0, 2, 5, 10, and 20 minutes) after ADP addition.
ATP Measurement: Immediately measure the ATP concentration in the collected samples using a luciferin-luciferase-based ATP bioluminescence assay kit.[16][17][18][19][20]
Data Analysis: In the control group, you should observe a time-dependent increase in ATP concentration. In the inhibited group, the ATP levels should remain at or near baseline, confirming the effective blockade of ATP regeneration.
Table 1: Expected Outcomes of ATP Regeneration Inhibition Validation
Time (minutes)
Control Group (ATP concentration)
Inhibited Group (ATP concentration)
0
Baseline
Baseline
2
Increased
No significant change
5
Further Increased
No significant change
10
Plateau or Further Increased
No significant change
20
Plateau
No significant change
Diagram: Workflow for Validating ATP Regeneration Inhibition
Common pitfalls to avoid when working with Adenosine 5'-(alpha,beta-methylene)diphosphate
Prepared by: Senior Application Scientist, Advanced Biochemicals Division Welcome to the technical support center for Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP). This guide is designed for researchers, scien...
Welcome to the technical support center for Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this potent ecto-5'-nucleotidase (CD73) inhibitor. Our goal is to provide you with the field-proven insights and technical accuracy needed to ensure the success and reproducibility of your experiments.
AMP-CP is a non-hydrolyzable analog of Adenosine 5'-diphosphate (ADP) and a highly selective competitive inhibitor of CD73, the enzyme responsible for the final step in extracellular adenosine production.[1] By blocking the conversion of AMP to immunosuppressive adenosine, AMP-CP has become an invaluable tool in cancer immunology, neuroscience, and the broader study of purinergic signaling.[2][3][4] This guide synthesizes our expertise to help you avoid common pitfalls and troubleshoot effectively.
Key Properties of AMP-CP
For clarity and quick reference, the fundamental properties of the commonly used disodium salt form of AMP-CP are summarized below.
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing validated solutions.
Q1: My IC₅₀ values for AMP-CP in a CD73 inhibition assay are inconsistent between experiments.
Probable Cause 1: Misunderstanding the Competitive Inhibition Mechanism
Expertise & Experience: AMP-CP is a competitive inhibitor, meaning it directly competes with the native substrate (AMP) for the active site of the CD73 enzyme.[1] Consequently, the measured apparent inhibitory potency (IC₅₀) is fundamentally dependent on the concentration of AMP in your assay. Higher AMP concentrations will require higher concentrations of AMP-CP to achieve the same level of inhibition, leading to an increase in the apparent IC₅₀ value.
Self-Validating Protocol:
Standardize Substrate Concentration: Always use a fixed, reported concentration of AMP for all comparative experiments. A common practice is to use an AMP concentration that is at or near its Michaelis-Menten constant (Km) for CD73, which is approximately 2.5 µM.[1]
Report All Parameters: When publishing or recording results, always state the AMP concentration used alongside the IC₅₀ value.
Determine the Ki: For a more fundamental measure of potency that is independent of substrate concentration, perform experiments at multiple AMP concentrations to calculate the inhibitor constant (Ki).
Probable Cause 2: Reagent Instability
Expertise & Experience: While AMP-CP is designed to be hydrolytically stable at the α-β phosphodiester bond, the entire molecule is not impervious to degradation.[7] Improper storage of stock solutions, particularly repeated freeze-thaw cycles, can lead to a gradual loss of potency. Likewise, the CD73 enzyme itself can lose activity if not handled correctly.
Self-Validating Protocol:
Aliquot Stock Solutions: Upon reconstitution, prepare single-use aliquots of your AMP-CP stock solution and store them at -20°C or below.[6] This minimizes freeze-thaw cycles.
Use Freshly Prepared Solutions: For maximum confidence, use freshly prepared or recently thawed aliquots for each experiment. Reconstituted AMP-CP is stable for up to seven days when stored at 4–8 °C, but freezing is recommended for longer periods.[8]
Validate Enzyme Activity: Always include a positive control (no inhibitor) in your assay to ensure the CD73 enzyme is active and performing as expected.
Q2: I'm observing little to no inhibition of CD73, even at high concentrations of AMP-CP.
Probable Cause 1: Inaccurate Stock Solution Concentration
Expertise & Experience: A common source of error is the miscalculation of stock solution concentrations. Commercial preparations of AMP-CP are often sold as hydrated salts (e.g., disodium salt). Using the molecular weight of the free acid (425.23 g/mol ) instead of the batch-specific molecular weight provided on the Certificate of Analysis (CofA) will result in a lower-than-expected stock concentration.
Self-Validating Protocol:
Always Use the CofA: Locate the batch-specific molecular weight on the product's CofA and use it for all molarity calculations.
Confirm Complete Dissolution: Ensure all solid material is fully dissolved before making your final volume adjustment. Gentle vortexing can aid dissolution.[8]
Spectrophotometric Verification (Optional): You can verify the concentration of your stock using UV spectrophotometry. AMP-CP has a maximum absorbance (λmax) at 259 nm with a molar extinction coefficient (ε) of approximately 15,400 L·mol⁻¹·cm⁻¹ in Tris-HCl buffer at pH 7.5.[6]
Probable Cause 2: Suboptimal Assay Conditions
Expertise & Experience: Enzyme activity and inhibitor binding are highly sensitive to the biochemical environment. Factors like pH, the presence of divalent cations, or interfering substances in your buffer can prevent effective inhibition.
Self-Validating Protocol:
Buffer Composition: Ensure your assay buffer is at an optimal pH for CD73 activity (typically pH 7.4-7.6). Avoid buffers containing high concentrations of phosphate, which can compete with the phosphate moieties of the substrate and inhibitor.[9]
Divalent Cations: CD73 activity can be influenced by divalent cations like Mg²⁺ or Zn²⁺.[10] Ensure your assay conditions are consistent with established protocols for the enzyme source you are using.
Run Controls: If troubleshooting, run a control experiment using a different, validated CD73 inhibitor (if available) to confirm that the assay system itself is capable of detecting inhibition.
Caption: A workflow for troubleshooting low AMP-CP activity.
Q3: I'm observing biological effects that seem unrelated to CD73 inhibition (e.g., changes in sympathetic neurotransmission).
Expertise & Experience: This is a critical and often overlooked pitfall. While AMP-CP is a potent CD73 inhibitor, it is also a structural analog of ADP and AMP. It has been shown to act as an agonist at P1 (adenosine) receptors, specifically the A1 subtype.[3][6] This can lead to confounding biological effects that are independent of its action on CD73. For example, its inhibitory effect on sympathetic neurotransmission was found to be mediated by P1-receptor agonism, not P2-receptor antagonism as initially hypothesized.[3]
Self-Validating Protocol:
Incorporate Pharmacological Controls: To distinguish between CD73-mediated effects and off-target P1 receptor agonism, include a P1-receptor antagonist (e.g., 8-phenyltheophylline or DPCPX) in a control arm of your experiment. If the observed effect is blocked by the antagonist, it is likely due to off-target activity.
Use Minimal Effective Concentration: Perform careful dose-response studies to identify the lowest concentration of AMP-CP that effectively inhibits CD73 in your system. This minimizes the risk of engaging off-target receptors, which may have a lower affinity for the compound.
Confirm with Genetic Models: Where possible, validate findings using CD73 knockout or knockdown models. An effect that persists in the absence of the target enzyme is definitively an off-target effect.
Q1: What is the fundamental mechanism of AMP-CP?
AMP-CP is a structural analog of ADP where a methylene group (-CH₂-) replaces the oxygen atom between the alpha and beta phosphate groups. This C-P bond is resistant to hydrolysis by ectonucleotidases.[10] It potently inhibits ecto-5'-nucleotidase (CD73), the enzyme that catalyzes the dephosphorylation of extracellular AMP into adenosine.[1][4] This blockade prevents the accumulation of adenosine, a potent signaling molecule that plays a key role in immunosuppression within the tumor microenvironment and regulates various physiological processes.[11][12]
Q2: How should I prepare and store AMP-CP stock solutions?
For optimal results and longevity, follow this protocol:
Calculation: Use the batch-specific molecular weight from the Certificate of Analysis.
Reconstitution: Dissolve the solid compound in a high-purity solvent like sterile 18.2 MΩ water or a suitable buffer (e.g., PBS) to a convenient stock concentration, such as 10 mM.[8] Ensure the powder is fully dissolved by vortexing.
Storage: Store the stock solution in small, single-use aliquots at -20°C or colder.[6] A supplier of a lyophilized AMP-CP standard notes that after reconstitution, the standard can be stored at 4–8 °C for seven days without concern of degradation, but freezing is best for long-term storage.[8] Avoid repeated freeze-thaw cycles.
Q3: What are the key parameters to consider when designing a CD73 inhibition assay with AMP-CP?
A robust assay design is critical for obtaining reliable data.
Substrate (AMP) Concentration: As detailed in the troubleshooting guide, your AMP concentration directly impacts the IC₅₀. This must be kept constant and reported. Using a concentration near the enzyme's Km (~2.5 µM) is a good starting point.[1]
Enzyme Source and Concentration: Use a purified, active preparation of CD73. The amount of enzyme should be titrated to ensure the reaction proceeds in a linear range with respect to time and that substrate depletion does not exceed 10-15% during the assay.
Incubation Time: Allow for a pre-incubation period of AMP-CP with the enzyme (e.g., 10-15 minutes at room temperature) before adding the AMP substrate to allow for inhibitor binding.
Controls: Always include:
Negative Control (No Enzyme): To measure background signal.
Positive Control (No Inhibitor): To define 100% enzyme activity.
Solvent Control (e.g., DMSO/Buffer): To ensure the vehicle for AMP-CP does not affect enzyme activity.
Q4: Is AMP-CP stable in cell culture media?
AMP-CP is significantly more stable against enzymatic degradation than ATP or ADP due to its non-hydrolyzable methylene bisphosphonate group.[7] It is generally considered stable under typical cell culture conditions (37°C, neutral pH) for the duration of most experiments (e.g., 24-72 hours). However, for very long-term experiments, its stability should be empirically verified.
Q5: Can I use AMP-CP in in vivo studies?
Yes, AMP-CP has been used successfully in various animal models, often administered via intraperitoneal or subcutaneous injection.[2] However, researchers must consider its pharmacokinetic properties. As a nucleotide derivative with multiple phosphate groups, it generally has a short plasma half-life and limited oral bioavailability.[10][11] Dosing schedules and routes of administration must be carefully optimized for the specific model and research question.
References
Goueli SA, Hsiao K (2019) Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39. PLoS ONE 14(10): e0220094. [Link]
LuminUltra. 2nd Generation ATP equipment troubleshooting guide. myLuminUltra. [Link]
PubChem. Alpha,beta-methylene adenosine 5'-diphosphate | C11H17N5O9P2 | CID 92199. National Center for Biotechnology Information. [Link]
Jena Bioscience. (AMPCP) Adenosine-5'-[(α,β)-methyleno]diphosphate, Sodium salt | Data Sheet. Jena Bioscience. [Link]
Kirkpatrick K, Burnstock G. The mechanism of action of AMP-induced inhibition of sympathetic neurotransmission in the isolated vas deferens of the rat and guinea-pig. PubMed. [Link]
ResearchGate. General mechanism of action of AMPs. ResearchGate. [Link]
BIOLOG Life Science Institute. AMP-CP | Product Information. BIOLOG Life Science Institute. [Link]
Wang, Y., et al. (2022). Delivery of an ectonucleotidase inhibitor with ROS-responsive nanoparticles overcomes adenosine-mediated cancer immunosuppression. Science Advances. [Link]
Ren, And Then There's Physics (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
ResearchGate. Microbial mechanisms of glyphosate degradation. ResearchGate. [Link]
Larsen, J., et al. (2021). Stability of Ampicillin in Normal Saline Following Refrigerated Storage and 24-Hour Pump Recirculation. PubMed. [Link]
US Environmental Protection Agency. Accelerated Storage Stability and Corrosion Characteristics Study Protocol. EPA. [Link]
Community College of Baltimore County. PREPARING SOLUTIONS AND MAKING DILUTIONS. CCBC. [Link]
ResearchGate. What can I do if no Tm shift was observed in thermo shift assay when adding ATP analogues to ATPase protein? ResearchGate. [Link]
Medicosis Perfectionalis (2020). ATP, ADP, cAMP - Adenylate cyclase - Protein Kinase A - G-protein, Cell Signaling. YouTube. [Link]
Waters Corporation. AMPcP Standard | Care and Use Manual. Waters Help Center. [Link]
Cekic, C., & Linden, J. (2016). Purinergic regulation of the immune system. Nature Reviews Immunology. [Link]
ResearchGate. Determination of membrane bound CD73 and effect of its inhibitor (AMP-CP) on soluble and membrane bound CD73 activity. ResearchGate. [Link]
Eltzschig, H. K., et al. (2012). Purinergic Signaling during Inflammation. New England Journal of Medicine. [Link]
Zhou, J., et al. (2016). The beneficial effects of AMP kinase activation against oxidative stress are associated with prevention of PPARα-cyclophilin D interaction in cardiomyocytes. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
Allard, B., et al. (2017). The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets. Immunological Reviews. [Link]
ResearchGate. 4-CP degradation pathway adapted from the literature. ResearchGate. [Link]
El-Shaboury, S. R., et al. (1998). Degradation Pathways of Ampicillin in Alkaline Solutions. ResearchGate. [Link]
Li, Y., et al. (2020). Targeting P2 receptors in purinergic signaling: a new strategy of active ingredients in traditional Chinese herbals for diseases treatment. Acta Pharmaceutica Sinica B. [Link]
Sharma, A., et al. (2024). Ectonucleotidase inhibitors: an updated patent review (2017–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Gundlach, J., et al. (2015). An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis. Journal of Biological Chemistry. [Link]
Di Virgilio, F., & Sarti, F. (2022). Purinergic Signalling and Inflammation-Related Diseases. International Journal of Molecular Sciences. [Link]
Alvarez-Bravo, J., et al. (2024). Investigation of the Mechanism of Action of AMPs from Amphibians to Identify Bacterial Protein Targets for Therapeutic Applications. MDPI. [Link]
Illes, P., et al. (2020). Purinergic Signaling in the Central Nervous System in Health and Disease. Frontiers in Pharmacology. [Link]
Zasloff, M. (2016). Antimicrobial Peptides: Mechanisms of Action and Resistance. Journal of Dental Research. [Link]
Lab Manager. Preparation and calibration of laboratory standard solutions and test solutions. Lab Manager. [Link]
Part 1: The Stability-Activity Nexus (Core Directive)[1]
As researchers, we often treat reagents as static inputs.[1] However, Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP) is a dynamic chemical entity.[1] While the methylene bridge (
) confers resistance to enzymatic hydrolysis (unlike the labile bond in ADP), the molecule remains susceptible to pH-induced glycosidic cleavage and oxidation.[1]
This guide moves beyond basic handling. It establishes a self-validating workflow to ensure that the inhibitor you add to your CD73 assay is chemically intact and biologically active.
The Mechanism of Action
To troubleshoot, one must understand the target. CD73 converts AMP to Adenosine.[1][2][3][4] AMP-CP acts as a metabolically stable analog of ADP (a natural competitive inhibitor of CD73).[1] It binds to the active site but cannot be hydrolyzed, effectively locking the enzyme and preventing the accumulation of immunosuppressive adenosine.
Figure 1: The Purinergic Signaling Pathway.[1] AMP-CP mimics ADP to competitively inhibit CD73, halting the conversion of AMP to Adenosine.[1]
Part 2: Reconstitution & Storage (Pre-Experiment)
Current Issue: Users frequently report "loss of potency" after storage, often due to "Solvation Shock" or pH drift rather than chemical degradation.[1]
Q: My AMP-CP precipitated after thawing. Is it ruined?
A: Likely not, but do not heat it to redissolve.[1]
AMP-CP is often supplied as a sodium or lithium salt.[1] Precipitation usually indicates a phase separation due to the "Salting Out" effect during freezing.
The Protocol:
Vortex Gently: Allow the tube to reach room temperature (20-25°C). Vortex for 30 seconds.[1]
pH Check: If you reconstituted the free acid form, the pH might be too low (< 4.0), causing acid-catalyzed hydrolysis of the ribose-adenine bond.[1]
Correction: Adjust pH to 7.0–7.5 using dilute NaOH. Nucleotides are most stable at neutral pH.[1]
Q: Can I store the reconstituted solution at -20°C indefinitely?
A: No. While the
bond is stable, the molecule is hygroscopic and prone to hydrolysis at the ribose linkage.
Part 3: Quality Control & Validation (The Self-Validating System)
Core Directive: Never assume purity. A 95% pure reagent may contain 5% ADP or AMP, which can skew enzyme kinetics or act as substrates.[1]
Q: How do I distinguish AMP-CP from ADP contaminants?
A: You must use Ion-Pairing Reverse Phase HPLC .[1]
Standard C18 columns cannot retain these highly polar molecules.[1] You must use an ion-pairing agent (e.g., Tetrabutylammonium bisulfate) to create a "pseudo-stationary phase."[1]
Q: My Malachite Green assay shows high background even with "pure" AMP-CP.
A: This is a classic "False Positive" caused by inorganic phosphate (Pi) contamination.[1]
AMP-CP inhibits CD73, so phosphate production should decrease.[1] If background is high:
The Cause: Synthesis of AMP-CP often leaves trace inorganic phosphate.[1]
The Fix: Run a "Reagent Blank" (AMP-CP + Malachite Green, NO enzyme). Subtract this value from your experimental wells.
Limit: If the blank OD is > 0.2, the reagent is unsuitable for phosphate-release assays.[1] Switch to an HPLC-based adenosine detection assay.[1][5][6]
Q: The IC50 value is shifting between batches.
A: This suggests variable Salt Forms or Hydration States .
Explanation: Commercial AMP-CP is sold as Disodium, Trisodium, or free acid.[1] The molecular weight (MW) varies significantly (e.g., Free Acid MW ~425 vs. Disodium Salt MW ~469).[1]
Solution: Always calculate molarity based on the specific lot's Certificate of Analysis (CoA) , not the generic MW on the bottle. A 1 mg/mL solution of free acid is ~10% more concentrated than 1 mg/mL of the salt form.
Q: I see inhibition of CD73, but also toxicity in my cell culture.
A: Check the Counter-ion .
Lithium Salts: Often used for better NMR resolution during synthesis but can be cytotoxic at high concentrations.[1]
Recommendation: For cell-based assays, ensure you are using the Sodium Salt form.[1] If using Lithium salt, verify that the final Li+ concentration is < 1 mM.
References
Mechanism of Action (CD73 Inhibition):
Geoghegan, J. C., et al. (2016).[1] "Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action."[1][2] mAbs, 8(3), 454-467.[1]
HPLC Methodologies for Nucleotides:
Hiersch, J., et al. (2022).[1][7] "Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood."[1] Purinergic Signalling, 18, 209–221.[1]
Biological Application (Immunology):
Antonioli, L., et al. (2013).[1] "CD73-mediated adenosine production by CD4+ T cells promotes gastric cancer growth."[1] Journal of Immunology.
Chemical Structure & Identifiers:
PubChem Compound Summary for CID 92199, Alpha,beta-methylene adenosine 5'-diphosphate.[1]
[1]
Technical Support Center: Impact of Buffer Composition on Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP) Activity
Welcome to the technical support guide for Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of uti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing AMP-CP in their experiments. Here, we will delve into the critical role of buffer composition in modulating AMP-CP's activity and provide practical troubleshooting advice to ensure the reliability and reproducibility of your results.
Introduction to AMP-CP
Adenosine 5'-(alpha,beta-methylene)diphosphate, also known as AMP-CP or APCP, is a non-hydrolyzable analog of adenosine monophosphate (AMP) and adenosine diphosphate (ADP).[1][2] Its key structural feature is the substitution of an oxygen atom with a methylene group in the phosphate chain, rendering it resistant to cleavage by nucleotidases.[1] This property makes AMP-CP an invaluable tool for studying purinergic signaling pathways, particularly as an inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that converts AMP to adenosine.[1] By blocking this conversion, AMP-CP allows for the precise investigation of the roles of extracellular ATP, ADP, and AMP without the confounding effects of adenosine production.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AMP-CP?
A1: AMP-CP primarily acts as a competitive inhibitor of ecto-5'-nucleotidase (CD73). CD73 is a cell-surface enzyme that plays a crucial role in adenosinergic signaling by hydrolyzing extracellular AMP into adenosine. Adenosine can then bind to its own receptors, initiating a variety of physiological responses. By competitively binding to the active site of CD73, AMP-CP prevents the breakdown of AMP, thereby inhibiting the production of adenosine and allowing researchers to isolate the effects of other purinergic signaling molecules.
Q2: How should I store and handle my AMP-CP stock solution?
A2: AMP-CP is typically supplied as a powder or a pre-dissolved solution.[1] For the powder form, it is recommended to store it at -20°C.[1] Stock solutions should be prepared in high-purity water, aliquoted to avoid repeated freeze-thaw cycles, and also stored at -20°C.[1] The solubility in water is generally good, around 50 mg/mL.[1]
Q3: Can AMP-CP be used to study other enzymes besides CD73?
A3: While its most prominent use is as a CD73 inhibitor, the structural similarity of AMP-CP to ADP allows it to interact with other nucleotide-binding proteins. For instance, it has been used to study the N-terminal domain of Hsp90, where it binds with a micromolar affinity.[3] However, its effects on other ATPases and kinases should be carefully validated, as its efficacy can vary significantly.
Troubleshooting Guide
This section addresses common issues encountered during experiments with AMP-CP, with a focus on the impact of buffer composition.
Issue 1: Inconsistent or Lower-Than-Expected Inhibition of CD73
Possible Cause
Explanation
Troubleshooting Steps
Suboptimal pH
The activity of most enzymes, including CD73, is highly dependent on pH. The optimal pH for CD73 activity can vary, but studies on AMP hydrolysis suggest an optimal pH in the alkaline range, around 9.0-9.5.[4] If your buffer pH is significantly different, the enzyme's conformation and the ionization state of its active site residues can be altered, leading to reduced AMP-CP binding and inhibition.[5][6]
1. Verify Buffer pH: Measure the pH of your final reaction buffer at the experimental temperature. 2. pH Optimization: If possible, perform a pH titration experiment (e.g., from pH 7.0 to 9.5) to determine the optimal pH for CD73 activity and AMP-CP inhibition in your specific system. 3. Buffer Selection: Choose a buffer with a pKa close to the optimal pH to ensure stable pH throughout the experiment. Glycine and Tris-HCl buffers are often used for 5'-nucleotidase assays at alkaline pH.
Incorrect Ionic Strength
The ionic strength of the buffer can influence enzyme kinetics.[7][8][9] For some enzymes, increasing ionic strength can enhance activity up to a certain point, after which it may become inhibitory.[7][8] This is due to the effects of ions on the electrostatic interactions between the enzyme and its substrate or inhibitor.[7]
1. Review Protocol: Check the recommended ionic strength for your specific assay. If not specified, start with a common physiological ionic strength (e.g., 150 mM NaCl). 2. Ionic Strength Titration: Empirically test a range of salt concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM NaCl or KCl) to find the optimal ionic strength for your experiment. 3. Consistent Salt Concentration: Ensure the ionic strength is consistent across all experimental conditions and controls.
Presence of Chelating Agents (e.g., EDTA)
Some enzymes require divalent cations for activity, and chelating agents like EDTA can sequester these essential ions.[10] While the direct impact on CD73 can vary, the presence of EDTA could indirectly affect the system. Conversely, in some applications, EDTA is used to remove inhibitory metal ions.[10]
1. Check Reagents: Scrutinize all buffer components for the presence of EDTA or other chelating agents. 2. Cation Requirement: Determine if your specific ecto-nucleotidase requires divalent cations for optimal activity. 3. Test with and without EDTA: If feasible, compare the inhibitory effect of AMP-CP in the presence and absence of a low concentration of EDTA.
Inappropriate Divalent Cation Concentration
Many nucleotidases and ATPases require divalent cations like Mg²⁺ or Ca²⁺ as cofactors for their catalytic activity.[11][12] The concentration of these cations can significantly impact enzyme function and, consequently, the apparent inhibitory activity of AMP-CP. For example, 5'-nucleotidase assays often include magnesium sulfate in the reaction buffer.
1. Optimize Cation Concentration: If the enzyme requires a divalent cation, titrate the concentration of MgCl₂ or CaCl₂ to determine the optimal level for your assay. 2. Avoid Excess Cations: High concentrations of divalent cations can sometimes be inhibitory or lead to precipitation of buffer components. 3. Consistency is Key: Maintain a constant concentration of the chosen divalent cation across all experiments.
Issue 2: High Background Signal or Apparent Non-Specific Effects
Possible Cause
Explanation
Troubleshooting Steps
Buffer Component Interference
Certain buffer components can interfere with the detection method of your assay. For example, in assays that measure phosphate release, high concentrations of phosphate in the buffer will lead to a high background. Similarly, some buffer components may have intrinsic fluorescence that can interfere with fluorescence-based assays.
1. Assay Compatibility: Review the technical specifications of your assay to identify any incompatible buffer components. 2. Buffer Blank: Always run a "buffer blank" control containing all reaction components except the enzyme or substrate to determine the background signal. 3. Alternative Buffers: If interference is suspected, switch to a different buffer system with a different chemical composition. For instance, if using a phosphate buffer in a phosphate detection assay, switch to a Tris or HEPES buffer.
AMP-CP Interaction with Other Cellular Components
As an ATP analog, AMP-CP might interact with other ATP-binding proteins in your experimental system, leading to off-target effects.[3] This is particularly relevant in complex systems like cell lysates or whole-cell assays.
1. Control Experiments: Include appropriate controls to assess the non-specific effects of AMP-CP. For example, use a structurally distinct CD73 inhibitor to see if it produces the same effect. 2. Dose-Response Curve: Perform a dose-response experiment to determine the concentration range where AMP-CP specifically inhibits CD73 without causing significant off-target effects. 3. Simplify the System: If possible, use a more purified system (e.g., isolated membranes or recombinant enzyme) to confirm the direct effect of AMP-CP on CD73.
Issue 3: Poor Reproducibility Between Experiments
Possible Cause
Explanation
Troubleshooting Steps
Inconsistent Buffer Preparation
Minor variations in buffer pH, ionic strength, or component concentrations can lead to significant differences in enzyme activity and AMP-CP inhibition, resulting in poor reproducibility.
1. Standardized Protocol: Use a detailed and standardized protocol for buffer preparation. 2. Calibrate Instruments: Regularly calibrate your pH meter and balances. 3. Fresh Buffers: Prepare fresh buffers regularly and store them appropriately to avoid degradation or changes in pH.
Freeze-Thaw Cycles of AMP-CP
Repeatedly freezing and thawing the AMP-CP stock solution can lead to its degradation, reducing its effective concentration and inhibitory activity.
1. Aliquot Stocks: Prepare single-use aliquots of your AMP-CP stock solution to minimize freeze-thaw cycles. 2. Proper Storage: Store aliquots at -20°C or lower.
This protocol provides a general framework for assessing AMP-CP inhibition of CD73 activity by measuring the generation of inorganic phosphate (Pi) from AMP.
Prepare a series of AMP-CP dilutions in the Assay Buffer.
In a 96-well plate, add 10 µL of each AMP-CP dilution (or buffer for the no-inhibitor control).
Add 20 µL of recombinant CD73 enzyme (diluted in Assay Buffer) to each well.
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding 20 µL of AMP substrate (diluted in Assay Buffer).
Incubate the plate for 30 minutes at 37°C.
Stop the reaction and detect the amount of inorganic phosphate produced using a phosphate detection reagent according to the manufacturer's instructions.
Read the absorbance on a microplate reader at the appropriate wavelength.
Calculate the percent inhibition for each AMP-CP concentration relative to the no-inhibitor control.
Technical Support Center: Interpreting Unexpected Cellular Responses to Adenosine 5'-(alpha,beta-methylene)diphosphate (α,β-meADP)
Welcome to our dedicated technical support guide for researchers utilizing Adenosine 5'-(alpha,beta-methylene)diphosphate (α,β-meADP), also commonly known as AMPCP or APCP. As a widely used inhibitor of ecto-5'-nucleotid...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers utilizing Adenosine 5'-(alpha,beta-methylene)diphosphate (α,β-meADP), also commonly known as AMPCP or APCP. As a widely used inhibitor of ecto-5'-nucleotidase (CD73), α,β-meADP is a critical tool for investigating the roles of extracellular adenosine in a myriad of physiological and pathological processes. However, its cellular effects can sometimes be more complex than anticipated, leading to results that may seem counterintuitive or divergent from the expected outcome of adenosine pathway blockade.
This guide is structured to address these "unexpected" cellular responses in a comprehensive question-and-answer format. We will delve into the underlying mechanisms of these observations, provide robust troubleshooting strategies, and suggest alternative experimental approaches to ensure the rigor and clarity of your research findings. Our goal is to empower you with the knowledge to confidently interpret your data and design well-controlled, self-validating experiments.
Unexpected Agonist-Like Effects: Why am I observing cellular activation with α,β-meADP?
Question: I am using α,β-meADP with the intention of blocking adenosine production and its subsequent signaling. However, I am observing a rapid cellular response, such as an increase in intracellular calcium or membrane depolarization, that is characteristic of receptor activation. Why is this happening?
Answer: This is a well-documented, yet often overlooked, characteristic of α,β-meADP. While it is a potent inhibitor of CD73, it is also a structural analog of ATP and ADP. Consequently, it can exhibit "off-target" agonist activity at certain subtypes of P2 purinergic receptors, which are broadly categorized into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) families.
Underlying Mechanisms:
P2X Receptor Agonism: α,β-meADP is a known agonist for P2X1 and P2X3 receptors.[1][2][3] Activation of these receptors leads to a rapid influx of cations, including Na+ and Ca2+, which can trigger a variety of downstream cellular events such as smooth muscle contraction, platelet aggregation, and neurotransmission.[2][4]
P2Y Receptor Agonism: There is evidence to suggest that α,β-meADP can also activate P2Y1 receptors, leading to Gq-mediated signaling and subsequent release of intracellular calcium stores.[5]
Troubleshooting Workflow:
dot
Caption: Potential mechanism for paradoxical enhancement of adenosinergic signaling.
Troubleshooting and Experimental Design:
Measure Extracellular Nucleotides: If possible, use techniques like HPLC to measure the concentrations of ATP, ADP, AMP, and adenosine in your experimental system in the presence and absence of α,β-meADP. This will provide direct evidence of substrate accumulation and potential shunting to alternative pathways.
Inhibit Alternative Pathways: Use inhibitors of other ectonucleotidases, such as ARL 67156 for NTPDases, in combination with α,β-meADP to see if the paradoxical effect is abolished.
Use Adenosine Receptor Antagonists: To confirm that the observed effect is indeed mediated by adenosine, co-treat with a selective adenosine receptor antagonist (e.g., DPCPX for A1 receptors). If the paradoxical enhancement is blocked, it confirms the involvement of adenosine signaling.
Pro-inflammatory Responses
Question: My hypothesis is that by inhibiting the production of anti-inflammatory adenosine, α,β-meADP should exacerbate inflammation. However, the pro-inflammatory response I am observing is much stronger than I anticipated. Could α,β-meADP be actively promoting inflammation?
Answer: Yes, there is evidence that α,β-meADP can have pro-inflammatory effects that go beyond simply blocking an anti-inflammatory pathway. In a rat model of pleurisy, α,β-meADP was found to increase cell accumulation, exudate formation, and the levels of pro-inflammatory cytokines.
[6][7]
Underlying Mechanisms:
Accumulation of Pro-inflammatory ATP: By inhibiting the degradation cascade of ATP, α,β-meADP can lead to the accumulation of ATP, which is a potent pro-inflammatory molecule that can activate P2X7 and other P2 receptors on immune cells, triggering the release of cytokines like IL-1β.
[8]* Inhibition of Other Ectoenzymes: As mentioned earlier, α,β-meADP may inhibit other ectoenzymes like NPPs, which are also involved in nucleotide metabolism and can influence inflammatory responses.
[6]
Experimental Validation:
Measure Cytokine Profile: Perform a comprehensive analysis of pro- and anti-inflammatory cytokines in your experimental system.
P2 Receptor Blockade: Use antagonists for pro-inflammatory P2 receptors, such as the P2X7 antagonist A-438079, to determine if the exaggerated inflammatory response is mediated by ATP signaling.
Directly Add ATP: As a positive control, directly stimulate your cells with ATP to compare the magnitude of the inflammatory response to that observed with α,β-meADP.
Stability and Degradation in Cell Culture
Question: I am conducting a long-term experiment (24-48 hours) with α,β-meADP. Could its stability in my cell culture medium be a confounding factor?
Answer: While α,β-meADP is a stable analog of ATP, its long-term stability in complex biological fluids like cell culture media is not extensively characterized. The presence of phosphatases and other enzymes in serum-containing media or secreted by cells could potentially lead to its degradation over time.
Troubleshooting and Best Practices:
Minimize Incubation Time: Whenever possible, design experiments with shorter incubation times to minimize the potential for degradation.
Replenish the Compound: For longer-term experiments, consider replenishing the α,β-meADP-containing medium every 12-24 hours.
Use Serum-Free Media: If your experimental system allows, use serum-free media to reduce the concentration of exogenous enzymes that could degrade α,β-meADP.
Analytical Verification: If your results are highly dependent on the sustained activity of α,β-meADP, you can use analytical methods like HPLC to quantify its concentration in your culture medium at the beginning and end of your experiment.
Concluding Remarks
Adenosine 5'-(alpha,beta-methylene)diphosphate is an invaluable tool for dissecting the complexities of purinergic signaling. However, a thorough understanding of its potential for off-target effects and paradoxical outcomes is essential for the accurate interpretation of experimental data. By employing the troubleshooting strategies and alternative experimental designs outlined in this guide, researchers can navigate these complexities and generate robust, reliable, and publishable results. We encourage you to always consider the multifaceted nature of the purinergic signaling cascade in your experimental design and data analysis.
References
Dale, N., & Gilday, D. (2022). Inhibitors of ectonucleotidases have paradoxical effects on synaptic transmission in the mouse cortex. Journal of Neurochemistry, 160(3), 305–324.
Augusto-Oliveira, M., et al. (2021). Inhibitors of ectonucleotidases have paradoxical effects on synaptic transmission in the mouse cortex. bioRxiv.
Hechler, B., et al. (2002). A study of P2X1 receptor function in murine megakaryocytes and human platelets reveals synergy with P2Y receptors. British Journal of Pharmacology, 135(2), 499–507.
Jacobson, K. A., & Müller, C. E. (2016). P2X and P2Y Receptors. ACS Chemical Neuroscience, 7(5), 540–558.
North, R. A. (2002). Molecular Physiology of P2X Receptors. Physiological Reviews, 82(4), 1013–1067.
Kondo, M., et al. (2004). [3H]alpha,beta-methylene ATP binding to P2X purinoceptor is unaffected by volatile anaesthetics. European Journal of Anaesthesiology, 21(3), 224–229.
García-López, M. I., et al. (2005). Evidence for the presence of P2y and P2x receptors with different functions in mouse stomach. Neurogastroenterology & Motility, 17(2), 239–246.
Dixon, C. J., et al. (1993). Adenosine 5'-[alpha beta-methylene]triphosphate potentiates the oscillatory cytosolic Ca2+ responses of hepatocytes to ATP, but not to ADP. Biochemical Journal, 293(3), 757–760.
Burnstock, G. (2017). Purine and purinergic receptors. Brain and Neuroscience Advances, 1, 2398212817724671.
Caiazzo, E., et al. (2019).
Gallego, D., et al. (2014). α,β-meATP mimics the effects of the purinergic neurotransmitter in the human and rat colon. European Journal of Pharmacology, 740, 207–214.
Orii, M., et al. (2021). Pathophysiological Role of Extracellular Purinergic Mediators in the Control of Intestinal Inflammation. International Journal of Molecular Sciences, 22(16), 8936.
Technical Support Center: Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP)
[1] Executive Summary Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP, AOPCP) is the "gold standard" competitive inhibitor of ecto-5'-nucleotidase (CD73) . By replacing the oxygen bridge between the and phosphates...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP, AOPCP) is the "gold standard" competitive inhibitor of ecto-5'-nucleotidase (CD73) . By replacing the oxygen bridge between the
and phosphates with a methylene () group, the molecule becomes resistant to the hydrolytic cleavage typically catalyzed by nucleotidases.
However, "resistant" does not mean "impervious." Users frequently encounter experimental artifacts caused by chemical instability (acid-catalyzed depurination), enzymatic bypass (action of Alkaline Phosphatase), or improper storage (freeze-thaw degradation). This guide provides the technical protocols required to maintain reagent integrity and validate experimental data.
Part 1: The Degradation Matrix
Understanding how AMP-CP fails is the first step to prevention. While the P-C-P bond is chemically robust, the molecule has other vulnerabilities.
Chemical Degradation: The Acid Sensitivity
Unlike the P-O-P bond, the P-C-P bond is extremely stable against hydrolysis. However, the N-glycosidic bond (connecting the Adenine base to the Ribose) and the Phosphoester bond (connecting Ribose to the
-Phosphate) remain susceptible.
Mechanism: Prolonged exposure to acidic pH (< 6.0) or high temperatures accelerates depurination (loss of the adenine base) or hydrolysis of the ester linkage.
Result: Formation of free Adenine or Adenosine.
Impact: If Adenosine is generated from your inhibitor, it will yield false positives in CD73 activity assays (which measure Adenosine production).
Enzymatic "Degradation": The TNAP Bypass
AMP-CP is designed to inhibit CD73. It does not inhibit Tissue Nonspecific Alkaline Phosphatase (TNAP).
Mechanism: TNAP is a promiscuous ecto-enzyme often co-expressed with CD73 on cell surfaces (e.g., neutrophils, osteoblasts). TNAP can hydrolyze the terminal phosphate of nucleotide analogues or bypass the CD73 pathway entirely by hydrolyzing AMP directly.
Impact: In complex biological systems (e.g., whole blood, tissue homogenates), apparent "degradation" or "failure to inhibit" is often actually TNAP activity masking CD73 inhibition.
Part 2: Storage & Handling Protocols
Standard Operating Procedure (SOP): Reconstitution & Storage
Parameter
Recommendation
Scientific Rationale
Physical Form
Lyophilized Sodium Salt
Most stable form; protects against hydrolysis.
Solvent
Distilled Water or HEPES (pH 7.4)
Avoids acid hydrolysis. Do not use phosphate buffers for stock (inhibits downstream enzymatic reactions).
Concentration
10 mM - 50 mM Stock
High concentration reduces the relative surface area for oxidation/adsorption.
pH Adjustment
Adjust to pH 7.2 - 7.5
Critical. Acidic pH (< 6.0) accelerates depurination. Use NaOH carefully.[1]
Repeated freeze-thaw cycles cause micro-pH changes and ice crystal damage to the molecule.
The "Self-Validating" Stock Check
Before running a high-throughput screen, validate your AMP-CP stock:
Absorbance Ratio: Measure
. Pure Adenosine nucleotides typically have a ratio ~0.78-0.82. A significant shift indicates base modification.
HPLC Check: Run a single injection on a C18 column. AMP-CP should elute as a single peak. The appearance of a faster-eluting peak (Adenosine) or a slower peak (Adenine) indicates degradation.
Part 3: Troubleshooting Guide (Q&A)
Scenario 1: The "Ineffective Inhibitor"
Q: I added 100 µM AMP-CP to my cell-based assay, but I still see robust conversion of AMP to Adenosine. Did the inhibitor degrade?
Diagnosis: This is likely biological interference , not chemical degradation.
Root Cause: Your cells likely express TNAP (Tissue Nonspecific Alkaline Phosphatase) in addition to CD73. AMP-CP inhibits CD73 (
~ nM range) but is a poor inhibitor of TNAP. TNAP can hydrolyze AMP to Adenosine, bypassing the blocked CD73 pathway.
Solution: Perform a dual-inhibitor control.
Condition A: AMP-CP alone (Inhibits CD73).
Condition B: Levamisole (Inhibits TNAP).
Condition C: AMP-CP + Levamisole.
If Condition C shows full inhibition while A does not, TNAP is your culprit.
Scenario 2: High Background Signal
Q: My "No Enzyme" control containing AMP-CP shows a high background signal for Adenosine. Is the AMP-CP hydrolyzing?
Diagnosis: Contamination or Instability.
Root Cause:
Contamination: Commercial AMP-CP can contain trace amounts of AMP or Adenosine (synthesis byproducts).
Instability: If stored in acidic buffer or left at RT for days, the ribose-phosphate bond may hydrolyze, releasing Adenosine.
Solution:
Immediate: Measure the background of your AMP-CP stock using your detection reagent (e.g., CellTiter-Glo or LC-MS) before adding enzyme.
Prevention: Purchase "Ultra-Pure" (>98%) grade and store at -20°C. Always subtract the "Inhibitor Only" background from your data.
Scenario 3: Precipitation in Assay Buffer
Q: When I add AMP-CP to my assay buffer, the solution turns cloudy.
Diagnosis: Divalent Cation Complexation.
Root Cause: AMP-CP is a diphosphate analogue. Like ADP, it chelates divalent cations (
, ). If your buffer has high calcium/magnesium and high AMP-CP (>1 mM), insoluble complexes may form.
Solution:
Reduce AMP-CP concentration (usually 10-100 µM is sufficient for
measurements).
Ensure your buffer contains sufficient chelating capacity or lower cation concentrations if physiological conditions allow.
Part 4: Visualizations
Figure 1: The CD73/TNAP Signaling Nexus & AMP-CP Intervention
This diagram illustrates the specific block imposed by AMP-CP and how TNAP can bypass this blockade, a common source of experimental error.
Caption: AMP-CP competitively inhibits CD73 (Red Block). However, TNAP (Yellow Path) can independently convert AMP to Adenosine, causing apparent "inhibitor failure" in complex biological samples.
Figure 2: AMP-CP Stability & Degradation Logic
Decision tree for diagnosing stability issues.
Caption: Rapid diagnostic workflow for identifying the root cause of AMP-CP performance issues.
References
Journal of Medicinal Chemistry. Development of CD73 Inhibitors in Tumor Immunotherapy. (Discusses structural stability and metabolic challenges).
[Link]
Biochemical Journal. Adenosine 5'-[alpha,beta-methylene]triphosphate potentiates the oscillatory cytosolic Ca2+ responses.[3] (Demonstrates specificity and lack of hydrolysis by certain enzymes).
[Link]
Technical Support Center: Validating CD73 Inhibition with Adenosine 5'-(alpha,beta-methylene)diphosphate (APCP)
Current Status: Operational Ticket ID: CD73-VAL-001 Assigned Specialist: Senior Application Scientist, Drug Discovery Unit Executive Summary You are validating the inhibitory effect of Adenosine 5'-(alpha,beta-methylene)...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: CD73-VAL-001
Assigned Specialist: Senior Application Scientist, Drug Discovery Unit
Executive Summary
You are validating the inhibitory effect of Adenosine 5'-(alpha,beta-methylene)diphosphate (commonly referred to as APCP or AOPCP ) on CD73 (ecto-5'-nucleotidase).[1]
Critical Mechanism: CD73 catalyzes the hydrolysis of AMP to Adenosine and inorganic phosphate (Pi ).[2][3][4] APCP is a competitive inhibitor of CD73 (
in low nanomolar range).[5] It mimics the transition state of the substrate but contains a non-hydrolyzable methylene bridge between the and phosphates.
Common Pitfall: Because APCP is a competitive inhibitor, its apparent potency (
) is strictly dependent on the substrate (AMP) concentration used in your assay. Using [AMP] will artificially inflate your , making the inhibitor appear weak or inactive.
Module 1: Reagent Handling & Integrity
FAQ: Reagent Preparation
Q: My APCP powder is not dissolving well in PBS. What is the recommended solvent?A: APCP (Sodium salt) is highly soluble in water (
mM).
Best Practice: Dissolve the powder in sterile, deionized water to create a 10 mM or 50 mM stock.
Buffer Compatibility: PBS is acceptable, but avoid buffers with high concentrations of divalent cations (
, ) during the initial dissolution to prevent precipitation, although physiological levels in the final assay are required for CD73 activity.
Q: How stable is the methylene bridge? Can I autoclave it?A: Do NOT autoclave. While the
-methylene bridge renders the molecule resistant to enzymatic hydrolysis by CD73 and CD39, it is susceptible to thermal degradation.
Storage: Aliquot stock solutions into single-use vials and store at -20°C. Avoid freeze-thaw cycles.
Stability: Stable for 6 months at -20°C.
Module 2: Biochemical Assay Validation
Protocol A: Malachite Green Phosphate Assay (Colorimetric)
To rigorously validate APCP, you must prove competitive inhibition . This is distinct from non-competitive antibodies (e.g., MEDI9447) which bind allosterically.
Experimental Setup:
Run the enzymatic assay at varying concentrations of AMP (Substrate,
) and varying concentrations of APCP (Inhibitor, ).
Expected Results (Lineweaver-Burk Plot):
(Y-intercept): Remains unchanged . At infinite [AMP], the inhibitor is outcompeted.
(X-intercept):Increases . The enzyme requires more substrate to achieve half-maximal velocity in the presence of APCP.
Visualization: CD73 Signaling & Inhibition Logic
Figure 1: The CD73/Adenosine Axis. APCP competitively blocks the conversion of AMP to Adenosine, preventing downstream immunosuppressive signaling via A2A/A2B receptors.
Module 4: Cell-Based Validation (T-Cell Assays)
Context: CD73 is highly expressed on regulatory T cells (Tregs) and many solid tumors (e.g., Triple-Negative Breast Cancer).
Protocol: Reversal of T-Cell Suppression
Cell Source: Human PBMCs or purified CD8+ T cells.
Activator: Anti-CD3/CD28 beads.
Condition: Add exogenous AMP (50-100
M) to the media. CD73 on cells will convert this to Adenosine, suppressing T-cell proliferation.[7]
Treatment: Titrate APCP (0.1 nM - 10
M).
Readout: Flow cytometry (Ki-67 or CFSE dilution) or IFN-
ELISA.
Validation Criteria:
Success: APCP treatment restores T-cell proliferation/cytokine secretion to levels seen in the "No AMP" control.
Failure (Artifact): If APCP is toxic, proliferation will decrease regardless of AMP presence. Always run an "APCP only" (no AMP) control.
Summary of Quantitative Expectations
Parameter
Expected Value/Behavior
Notes
10 nM – 100 nM
Highly dependent on [AMP] used.
~5 – 20 nM
Intrinsic binding constant (independent of substrate).
Mechanism of APCP: Burger, R. M., & Lowenstein, J. M. (1970). Preparation and properties of 5'-nucleotidase from smooth muscle of small intestine. Journal of Biological Chemistry, 245(23), 6274-6280.
CD73 in Cancer & Inhibition: Stagg, J., et al. (2010). Anti-CD73 antibody therapy inhibits breast tumor growth and metastasis. Proceedings of the National Academy of Sciences, 107(4), 1547-1552.
Assay Interference & Validation: Geoghegan, J. C., et al. (2016). Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action.[6] MAbs, 8(3), 454-467.
-Methylene-ADP (AOPCP) derivatives and analogues: development of potent and selective ecto-5'-nucleotidase (CD73) inhibitors.[4][8] Journal of Medicinal Chemistry, 58(15), 6248-6263.
A Comparative Guide to CD73 Inhibitors: A Focus on Adenosine 5'-(α,β-methylene)diphosphate
In the rapidly evolving landscape of immuno-oncology, the adenosinergic pathway has emerged as a critical axis of immunosuppression within the tumor microenvironment (TME). Central to this pathway is the ecto-5'-nucleoti...
Author: BenchChem Technical Support Team. Date: February 2026
In the rapidly evolving landscape of immuno-oncology, the adenosinergic pathway has emerged as a critical axis of immunosuppression within the tumor microenvironment (TME). Central to this pathway is the ecto-5'-nucleotidase, CD73, which catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2] The resulting accumulation of adenosine exerts potent immunosuppressive effects, hampering the efficacy of anti-tumor immune responses.[3][4] Consequently, the development of CD73 inhibitors has become a focal point of therapeutic research.
This guide provides an in-depth comparison of Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP), a classical CD73 inhibitor, with a new generation of small-molecule and antibody-based inhibitors that have entered preclinical and clinical development. We will delve into their mechanisms of action, comparative potency, and the experimental methodologies used to evaluate their efficacy, providing researchers with the necessary context to make informed decisions for their studies.
The Central Role of CD73 in the Adenosine Signaling Pathway
The production of immunosuppressive adenosine in the TME is a multi-step process. Extracellular ATP, often released by dying tumor cells, is converted to AMP by the ectonucleotidase CD39. CD73 then performs the final and rate-limiting step, hydrolyzing AMP to adenosine.[5][6] Adenosine subsequently binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to a dampening of their anti-tumor functions.[4] By blocking CD73, the production of adenosine is curtailed, thereby restoring immune cell activity against cancer cells.[2][7]
Visualizing the Adenosinergic Pathway and Point of Inhibition
Caption: The CD73-mediated conversion of AMP to immunosuppressive adenosine.
A Comparative Analysis of CD73 Inhibitors
The landscape of CD73 inhibitors can be broadly categorized into two main classes: small-molecule inhibitors and monoclonal antibodies. AOPCP, a non-hydrolyzable analog of AMP, serves as a foundational small-molecule inhibitor and a crucial tool for preclinical research.[8]
Small-Molecule Inhibitors
Small-molecule inhibitors, due to their lower molecular weight, are anticipated to have better penetration into solid tumors compared to larger antibody-based therapeutics.[9]
Inhibitor
Type
Mechanism of Action
Potency (Kᵢ/IC₅₀)
Key Characteristics
AOPCP
AMP Analog
Competitive Inhibitor
Kᵢ: 37 nM - 197 nM
Well-established research tool; demonstrates rapid in vivo clearance.[1][10][11]
AB680 (Quemliclustat)
Nucleotide Analog
Reversible, Competitive Inhibitor
Kᵢ: 5 pM
High potency and selectivity; currently in clinical trials.[12]
ORIC-533
Nucleotide-derived
Not specified
IC₅₀: <0.1 nM
Picomolar potency and high selectivity; in clinical development.
Note: Potency values can vary depending on the assay conditions and species of the enzyme.
Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP): The Reference Compound
AOPCP has been instrumental in elucidating the biological functions of CD73. As a competitive inhibitor, it directly competes with the endogenous substrate, AMP, for binding to the active site of the CD73 enzyme.[13] However, its utility as a therapeutic agent is limited by its pharmacokinetic profile. Studies in mice have shown that AOPCP is rapidly cleared from the bloodstream, with concentrations diminishing significantly within an hour of intravenous administration.[1] This instability necessitates careful consideration in the design of in vivo experiments.[1] Furthermore, while primarily targeting CD73, AOPCP has been reported to potentially inhibit other ectonucleotidases, such as nucleotide pyrophosphatase/phosphodiesterases (NPPs), at higher concentrations and may indirectly affect CD39 activity.[14]
Next-Generation Small-Molecule Inhibitors: The Case of AB680
Building upon the structural backbone of AOPCP, medicinal chemistry efforts have led to the development of highly potent and selective CD73 inhibitors like AB680.[12] This compound exhibits picomolar affinity for human CD73, representing a significant leap in potency compared to AOPCP.[12] The enhanced potency and selectivity of AB680 have positioned it as a promising candidate for clinical development, with ongoing trials investigating its efficacy in various cancers.[15]
Monoclonal Antibody Inhibitors
Monoclonal antibodies offer a distinct therapeutic modality, characterized by high specificity and long half-lives. They can inhibit CD73 function through various mechanisms, including direct enzymatic blockade and receptor internalization.[3]
Demonstrates clinical activity in combination with other immunotherapies.[17]
CPI-006 (Mupadolimab)
Humanized IgG1 mAb
FcγR binding-deficient; activates CD73-positive B cells.
Investigated as a single agent and in combination therapies.[3]
JAB-BX102
Humanized mAb
Blocks extracellular-5'-nucleotidase activity.
Designed for synergistic effects with PD-(L)1 inhibitors.
Oleclumab and CPI-006: Clinical Frontrunners
Oleclumab and CPI-006 are among the leading antibody-based CD73 inhibitors in clinical development.[15] Oleclumab has been shown to not only inhibit the enzymatic function of CD73 but also to induce its internalization, effectively removing it from the cell surface.[16] Clinical studies have demonstrated promising, albeit modest, anti-tumor activity, particularly when used in combination with checkpoint inhibitors like durvalumab (an anti-PD-L1 antibody).[17][18] CPI-006 is another humanized monoclonal antibody being evaluated in clinical trials, both as a monotherapy and in combination with other cancer treatments.[3]
Experimental Protocols for Evaluating CD73 Inhibition
The accurate assessment of CD73 inhibitor potency relies on robust and reproducible in vitro assays. The most common methods measure the product of the enzymatic reaction, either adenosine or inorganic phosphate.
Visualizing the Experimental Workflow
Caption: A generalized workflow for in vitro CD73 inhibition assays.
This protocol is based on the principle that the inorganic phosphate (Pi) released by CD73 activity forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.[19][20][21]
Materials:
Recombinant human CD73 enzyme
CD73 inhibitor (e.g., AOPCP)
Adenosine 5'-monophosphate (AMP)
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 50 mM NaCl)[22]
Malachite Green Reagent A and B (or a commercially available kit)[21]
96-well microplate
Microplate reader capable of measuring absorbance at ~620-640 nm
Procedure:
Reagent Preparation:
Prepare serial dilutions of the CD73 inhibitor in the assay buffer.
Prepare a working solution of AMP in the assay buffer. The final concentration in the reaction should be at or near the Km of the enzyme for AMP.
Dilute the recombinant CD73 enzyme to the desired concentration in cold assay buffer immediately before use.
Assay Setup:
In a 96-well plate, add 25 µL of assay buffer to the "no enzyme" control wells.
Add 25 µL of the diluted CD73 enzyme solution to all other wells.
Add 10 µL of the inhibitor serial dilutions or vehicle control to the respective wells.
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
Enzymatic Reaction:
Initiate the reaction by adding 25 µL of the AMP working solution to all wells.
Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
Detection:
Stop the reaction and develop the color by adding 10 µL of Malachite Green Reagent A, followed by a 10-minute incubation at room temperature.[21]
Add 10 µL of Malachite Green Reagent B and incubate for an additional 20 minutes at room temperature to stabilize the color.[21]
Data Analysis:
Measure the absorbance of each well at ~630 nm using a microplate reader.
Subtract the average absorbance of the "no enzyme" control wells from all other readings.
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Causality Behind Experimental Choices:
Pre-incubation of inhibitor and enzyme: This step allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, which is crucial for obtaining accurate potency measurements, especially for slow-binding inhibitors.
Linear reaction range: Ensuring the reaction is in the linear range is critical for accurate determination of enzyme activity and inhibition. If the reaction proceeds for too long, substrate depletion or product inhibition can occur, leading to an underestimation of the inhibitor's potency.
Use of controls: "No enzyme" controls are essential to account for any background signal from the reagents. A "no inhibitor" (vehicle) control is necessary to define 100% enzyme activity.
Luminescence-Based Assays
An alternative to colorimetric methods are luminescence-based assays, such as those utilizing the luciferin/luciferase system.[2][23] In one iteration of this assay, the principle relies on the inhibition of the luciferase reaction by AMP. CD73 activity degrades AMP, thereby relieving the inhibition and leading to an increase in the luminescent signal.[23] These assays are often more sensitive than colorimetric methods and are well-suited for high-throughput screening.[2]
Conclusion
The inhibition of CD73 represents a promising strategy in cancer immunotherapy. While AOPCP remains a valuable tool for fundamental research, its limitations, particularly its pharmacokinetic instability, have driven the development of a new generation of highly potent and selective inhibitors. Small molecules like AB680 offer the potential for improved tumor penetration, while monoclonal antibodies such as Oleclumab provide high specificity and prolonged in vivo half-life. The choice of inhibitor will ultimately depend on the specific research question and experimental context. A thorough understanding of their distinct mechanisms of action and a careful application of robust in vitro and in vivo models are paramount to advancing our understanding of the adenosinergic pathway and developing effective anti-cancer therapies.
References
Allard, B., et al. (2019). Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays. Methods in Enzymology. [Link]
Błaziak, M., et al. (2019). The metabolism of ecto-5'-nucleotidase (CD73) inhibitor-α,β-methylene adenosine diphosphate in BALB/c mice. Pharmacological Reports. [Link]
Gao, Z., et al. (2025). Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy. Journal of Medicinal Chemistry. [Link]
Allard, B., et al. (2019). Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays. PubMed. [Link]
Caiazzo, E., et al. (2019). The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat. Frontiers in Pharmacology. [Link]
Bhattarai, S., et al. (2015). α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5′-Nucleotidase (CD73) Inhibitors. ResearchGate. [Link]
Geis, S., et al. (2021). A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway. Frontiers in Immunology. [Link]
Bhattarai, S., et al. (2015). α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5′-Nucleotidase (CD73) Inhibitors. ACS Publications. [Link]
GlobeNewswire. (2025). CD73 Inhibitors Pipeline Report 2025: an Up-to-date Competitor Evaluation in the Field of Antibodies, RNA and Small Molecules in Research and Development Inhibiting CD73. GlobeNewswire. [Link]
EUbOPEN. (n.d.). Protocol for Malachite Green. EUbOPEN. [Link]
Zhang, B. (2022). Small molecular CD73 inhibitors: Recent progress and future perspectives. ResearchGate. [Link]
Ghiorghis, A., et al. (2021). Small-molecule CD73 inhibitors for the immunotherapy of cancer: a patent and literature review (2017-present). PubMed. [Link]
Perdelwitz, M.J., et al. (2022). A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape. MDPI. [Link]
Lara, R., et al. (2021). CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? Frontiers in Immunology. [Link]
Viczjan, M., et al. (2025). The interaction of AB-680, a CD73 inhibitor, with NBTI, a nucleoside transporter inhibitor, on the adenosinergic control of atrial contractility. Frontiers in Pharmacology. [Link]
Bowman, C.E., et al. (2019). An Exceptionally Potent Inhibitor of Human CD73. ACS Publications. [Link]
Bhattarai, S., et al. (2015). α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors. PubMed. [Link]
Garassino, M.C., et al. (2023). PACIFIC-9: Phase III trial of durvalumab + oleclumab or monalizumab in unresectable stage III non-small-cell lung cancer. Future Oncology. [Link]
Häusler, S.F.M., et al. (2016). Adenosine-generating ovarian cancer cells attract myeloid cells which differentiate into adenosine-generating tumor associated macrophages – a self-amplifying, CD39- and CD73-dependent mechanism for tumor immune escape. Journal for ImmunoTherapy of Cancer. [Link]
Allard, B., et al. (2016). The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets. Immunology Reviews. [Link]
Wang, Y., et al. (2021). Computational Investigation of Adenosine 5′- (α, β- methylene)- diphosphate (AMPCP) Derivatives as CD73 Inhibitors. Research Square. [Link]
Schmit, N.E., et al. (2024). Improving the pharmacokinetics, biodistribution and plasma stability of monobodies. bioRxiv. [Link]
TheraIndx Life Sciences. (n.d.). In Vivo Pharmacokinetics & Preclinical Research Services. TheraIndx Life Sciences. [Link]
Pozharitskaya, O.N., et al. (2021). Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo. Pharmacokinetics and Pharmacodynamics. [Link]
Abbkine. (n.d.). Malachite Green Phosphate Assay Kit User Manual. Abbkine. [Link]
Coveler, A.L., et al. (2022). A Phase Ib/II Randomized Clinical Trial of Oleclumab with or without Durvalumab plus Chemotherapy in Patients with Metastatic Pancreatic Ductal Adenocarcinoma. Clinical Cancer Research. [Link]
Lim, E. (2022). AZD4635 Plus Durvalumab or Oleclumab Has Minimal Clinical Activity in mCRPC. OncLive. [Link]
Herbst, R.S., et al. (2022). COAST: An Open-Label, Phase II, Multidrug Platform Study of Durvalumab Alone or in Combination With Oleclumab or Monalizumab in Patients With Unresectable, Stage III Non–Small-Cell Lung Cancer. Journal of Clinical Oncology. [Link]
Bendell, J.C., et al. (2021). Safety and efficacy of the anti-CD73 monoclonal antibody (mAb) oleclumab ± durvalumab in patients (pts) with advanced colorectal cancer (CRC), pancreatic ductal adenocarcinoma (PDAC), or EGFR-mutant non-small cell lung cancer (EGFRm NSCLC). Journal of Clinical Oncology. [Link]
Adenosine 5'-(alpha,beta-methylene)diphosphate vs. α,β-methylene ATP: key differences
This guide provides an in-depth technical comparison between Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP) and -Methylene ATP ( -meATP) .[1][2] While structurally related via the methylene bridge modification, t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP) and
-Methylene ATP (-meATP) .[1][2] While structurally related via the methylene bridge modification, these two nucleotides serve diametrically opposing roles in purinergic signaling research: one as a metabolic brake (enzyme inhibitor) and the other as a receptor activator (agonist).[1][2]
Adenosine 5'-(alpha,beta-methylene)diphosphate vs.
-Methylene ATP: A Technical Guide
Executive Summary: The Core Distinction
The primary confusion between these molecules stems from their similar chemical nomenclature. However, their biological targets and experimental utility are distinct.[1]
Competitively blocks conversion of AMP Adenosine.[1][2][3]
Mimics ATP to open ion channels; resists rapid degradation.
Key Application
Preventing adenosine-mediated immunosuppression or signaling.[1][2][4]
Studying nociception (pain) and fast synaptic transmission.[1][2]
Chemical Structure & Stability Profile[2][5][6][7]
The methylene (
) bridge replaces the oxygen atom between the and phosphates.[1][2] This modification alters bond bond energy, flexibility, and susceptibility to enzymatic cleavage.[1][2]
bond is a standard phosphoanhydride bond.[1] Therefore, -meATP can still be hydrolyzed by enzymes that cleave the terminal -phosphate (e.g., CD39/NTPDase1), converting it into AOPCP.[1][2]
Stability & "The Degradation Trap"
Critical Experimental Insight: While
-meATP is often described as "stable," it is only stable against enzymes that attack the bridge.[1]
Action: AOPCP inhibits CD73 , the rate-limiting enzyme that converts AMP to Adenosine.[1][5]
Ki Value: Potent competitive inhibition (
in low nanomolar range, typically 5–20 nM depending on the assay conditions).[1][2]
Physiological Outcome: Prevents the activation of P1 (Adenosine) receptors (A1, A2A, A2B, A3).[1][2]
-meATP: The P2X Agonist
-meATP is used to distinguish between P2X receptor subtypes.[1][2]
Selectivity: Highly selective agonist for P2X1 and P2X3 receptors (and P2X2/3 heteromers).[1][2]
Low Affinity: It has very low activity at P2X2, P2X4, and P2X7 homomers.[1]
Desensitization: It induces rapid desensitization of P2X1 and P2X3 receptors. This property is often used to "knock out" these receptors functionally in tissue preparations.
Visualizing the Purinergic Cascade
The following diagram illustrates where each molecule acts within the extracellular nucleotide hydrolysis cascade.
Caption: Figure 1: Purinergic Signaling & Drug Targets.
-meATP mimics ATP to activate P2X receptors.[1][2] AOPCP blocks the final step of Adenosine generation by inhibiting CD73. Note the potential degradation of -meATP into AOPCP.[1][4][7]
Experimental Protocols
Protocol A: CD73 Inhibition Assay using AOPCP
Objective: To quantify CD73 activity by measuring the blockade of inorganic phosphate (Pi) release from AMP.[2]
Materials:
Cells: Tumor cell line (e.g., MDA-MB-231) or T-cells.[1][2]
Caution: P2X1 and P2X3 desensitize very quickly (milliseconds to seconds).[1][2] The response will be a sharp peak followed by a decay, even if the agonist remains.
Desensitization Check: Wash for 5 minutes. Re-apply
-meATP.[1][2][6] The second response should be significantly blunted or absent (characteristic of P2X1/3).[2]
References
Tocris Bioscience. Adenosine 5'-(alpha,beta-methylene)diphosphate sodium salt Product Guide.Link[1][2]
Bh
-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors."[1][2][5] Journal of Medicinal Chemistry, 58(15), 6248–6263.[1][2] Link
Burnstock, G., & Kennedy, C. (1985). "Is there a basis for distinguishing two types of P2-purinoceptor?" General Pharmacology, 16(5), 433-440.[1][2] (Seminal paper establishing
Technical Validation Guide: Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP) in CD73 Research
Executive Summary: The Benchmark for Purinergic Silencing Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP), also known as AOPCP, serves as the foundational "tool compound" for validating the ecto-5'-nucleotidase (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Benchmark for Purinergic Silencing
Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP), also known as AOPCP, serves as the foundational "tool compound" for validating the ecto-5'-nucleotidase (CD73) pathway. In the context of drug development—particularly for immuno-oncology where adenosine acts as a potent immunosuppressant—AMP-CP is the primary reagent used to establish baseline enzymatic inhibition before advancing to clinical-grade candidates like AB680 (Quemliclustat) or monoclonal antibodies (e.g., Oleclumab).
This guide provides a rigorous framework for validating experimental results using AMP-CP, distinguishing true CD73 inhibition from off-target artifacts, and objectively comparing its performance against next-generation therapeutics.
Mechanism of Action & Comparative Performance
To validate results, one must first understand the specific mode of inhibition. AMP-CP is a competitive inhibitor of CD73. Structurally, it mimics the substrate ADP/ATP but contains a methylene bridge (
-CH2) that prevents hydrolysis by nucleotidases.
Mechanistic Distinction[1]
AMP-CP: Competes directly with AMP for the catalytic site. Its inhibition can be overcome by high substrate (AMP) concentrations.
AB680: A tight-binding, slow-onset competitive inhibitor with picomolar affinity, virtually irreversible on biological timescales.
Oleclumab (Antibody): Non-competitive/Allosteric inhibitor; binds to a distinct epitope, often causing steric hindrance or dimerization issues, preventing the enzyme from cycling through its "open/closed" conformation.
Critical Insight: When validating AMP-CP results, you must perform a substrate titration. If inhibition decreases as [AMP] increases, you have confirmed competitive inhibition, validating the target engagement.
Visualizing the Validation Logic
The following diagram illustrates the purinergic signaling pathway and the specific intervention points for validation.
Caption: The Purinergic Signaling Cascade. CD73 is the rate-limiting gatekeeper converting pro-inflammatory ATP/AMP into immunosuppressive Adenosine.[1] AMP-CP competitively blocks this final step.
Protocol 1: Biochemical Validation (Malachite Green Assay)
This protocol validates CD73 activity by measuring the release of inorganic phosphate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
). It is the "Gold Standard" for screening but requires strict controls for background phosphate.
Causality & Logic
Why Malachite Green? It forms a complex with free
that absorbs at 620–640 nm.[2] It is cost-effective and sensitive.
Why AMP-CP Control? To prove the signal is CD73-dependent, the signal must disappear in the presence of AMP-CP.
Step-by-Step Methodology
Preparation:
Buffer: 25 mM Tris (pH 7.5), 5 mM
, 0.005% Tween-20.[3] Note: Avoid phosphate-based buffers (PBS) which will saturate the detector.
Enzyme: Recombinant human CD73 (1 nM final) or cell lysate (10
g).
Substrate: AMP (Adenosine Monophosphate), typically 50–100
M.
Inhibitor: AMP-CP (Serial dilution: 0.1 nM to 100
M).
Reaction:
Incubate Enzyme + AMP-CP for 15 minutes at Room Temperature (RT). Reason: Allows inhibitor binding equilibrium.
Add AMP substrate to initiate the reaction.
Incubate for 20–30 minutes at 37°C.
Detection:
Add Malachite Green Reagent (1:1 volume ratio).
Incubate 15 minutes at RT for color development.
Measure Absorbance at 620 nm .
Self-Validation Check:
Background Control: Run a "No Enzyme" well. The
level here is your baseline.
Specificity Control: If using cell lysates, add a specific Tissue Nonspecific Alkaline Phosphatase (TNAP) inhibitor (e.g., Levamisole). If AMP-CP inhibits the signal but Levamisole does not, the activity is confirmed as CD73.
Chemical inhibition must translate to biological function. High adenosine levels suppress T-cell proliferation. AMP-CP should "rescue" this suppression by preventing adenosine formation.[4]
Experimental Workflow
Isolation: Isolate CD8+ T-cells from PBMCs.
Activation: Stimulate T-cells with anti-CD3/CD28 dynabeads.
Suppression Induction: Add exogenous AMP (10–100
M).
Mechanism:[5][1][6][7][8] Endogenous CD73 on T-cells converts AMP
Flow Cytometry: Measure CD25 expression or CellTrace Violet dilution.
ELISA: Measure IFN-
secretion.
Data Interpretation
AMP Only: Low IFN-
, low proliferation (Suppressed state).
AMP + AMP-CP: High IFN-
, high proliferation (Rescued state).
Note: If AMP-CP fails to rescue while AB680 succeeds, it indicates incomplete inhibition due to the lower potency of AMP-CP in high-substrate environments.
Critical Troubleshooting & Specificity
A major pitfall in CD73 research is off-target hydrolysis .
The "Alkaline Phosphatase" Trap
Both CD73 and TNAP (Tissue Nonspecific Alkaline Phosphatase) hydrolyze AMP.
Problem: AMP-CP is highly specific for CD73 but weak against TNAP. If your "inhibited" sample still shows phosphate generation, TNAP may be the culprit.
Solution: Use the Levamisole Test .
Signal blocked by AMP-CP + Levamisole = Mixed population.
Signal blocked by AMP-CP only = Pure CD73.
Stability Warning
AMP-CP is relatively stable but can slowly degrade into methylene-ADP equivalents over long-term storage or in harsh acidic conditions. Always verify purity via HPLC if results are inconsistent.
References
Frontiers in Pharmacology. The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat. Available at: [Link][9][3][10][11][12][13]
Journal of Medicinal Chemistry (ACS). An Exceptionally Potent Inhibitor of Human CD73 (AB680). Available at: [Link]
National Institutes of Health (PMC). Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor. Available at: [Link]
EUbOPEN. Protocol for Malachite Green Assay. Available at: [Link]
A Senior Application Scientist's Guide to Non-Hydrolyzable ATP Analogs: A Comparative Analysis of Adenosine 5'-(alpha,beta-methylene)diphosphate
In the landscape of cellular biochemistry, Adenosine Triphosphate (ATP) represents the quintessential energy currency and a critical signaling molecule. However, its inherent lability and rapid hydrolysis by a myriad of...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of cellular biochemistry, Adenosine Triphosphate (ATP) represents the quintessential energy currency and a critical signaling molecule. However, its inherent lability and rapid hydrolysis by a myriad of enzymes pose a significant challenge for researchers seeking to elucidate the mechanisms of ATP-dependent processes. To circumvent this, scientists rely on non-hydrolyzable ATP analogs—molecular mimics that bind to ATP-utilizing enzymes but resist enzymatic cleavage. This resistance effectively traps the enzyme-ligand complex in specific conformational states, allowing for detailed structural and functional investigation.
This guide provides an in-depth comparison of Adenosine 5'-(alpha,beta-methylene)diphosphate (α,β-meADP), a unique ADP analog, with the canonical non-hydrolyzable ATP analogs: AMP-PNP, AMP-PCP, and ATPγS. We will explore the subtle yet critical differences in their chemical structures, their divergent biochemical behaviors, and the strategic rationale for selecting the appropriate analog for your experimental paradigm.
Understanding the Molecular Landscape: Structural Modifications Define Function
The utility of an ATP analog is dictated by the specific chemical modification to its phosphate chain. These alterations determine the analog's resistance to hydrolysis and its interaction with the nucleotide-binding pocket of an enzyme.
Adenosine 5'-(alpha,beta-methylene)diphosphate (α,β-meADP, AMP-CP): This molecule is distinct from the others in this guide as it is an analog of Adenosine Diphosphate (ADP), not ATP. A methylene group (-CH2-) replaces the oxygen atom bridging the α- and β-phosphates. This modification makes it resistant to cleavage and primarily positions it as an inhibitor of enzymes that process AMP, such as ecto-5'-nucleotidase (CD73).[1][2]
Adenylyl-imidodiphosphate (AMP-PNP): In this widely-used ATP analog, an imido (-NH-) group replaces the bridging oxygen between the β- and γ-phosphates.[3][4] This P-N bond is exceptionally resistant to hydrolysis by most kinases and ATPases, making AMP-PNP an excellent tool for mimicking the pre-hydrolysis, ATP-bound state.[3][4][5]
Adenylyl-methylenediphosphonate (AMP-PCP): Similar to AMP-PNP, AMP-PCP features a modification at the β-γ linkage, where a methylene (-CH2-) group replaces the bridging oxygen. This also confers significant resistance to hydrolysis.[6] The choice between AMP-PNP and AMP-PCP is often empirical, as different enzymes can exhibit subtle preferences.
Adenosine 5'-O-(3-thiotriphosphate) (ATPγS): This analog features a sulfur atom substituting a non-bridging oxygen on the γ-phosphate.[7][8] Crucially, ATPγS is not truly non-hydrolyzable but is slowly hydrolyzed by many enzymes.[7][9][10] This unique property allows for the transfer of a thiophosphate group to a substrate, creating a stable, modified product that is often resistant to phosphatases.[9]
Figure 2: Mechanism of α,β-meADP as an inhibitor of the adenosine signaling pathway.
AMP-PNP and AMP-PCP: The Structural Biologist's Choice
These two analogs are the workhorses for experiments requiring the enzyme to be locked in a stable, ATP-bound (pre-hydrolysis) state. [6][7]Their high resistance to cleavage makes them invaluable for:
Structural Biology: Trapping an enzyme with AMP-PNP or AMP-PCP facilitates structural determination by X-ray crystallography or cryo-electron microscopy, providing a snapshot of the active site just before catalysis.
[7]* Enzyme Kinetics: They act as true competitive inhibitors, allowing for the determination of binding affinities (Ki) and for dissecting the role of ATP binding versus hydrolysis.
[7][8]* Molecular Motors: In systems like myosin and kinesin, these analogs can induce a state of "rigor" binding to cytoskeletal filaments that is dependent on ATP binding but not its hydrolysis.
[4]
ATPγS: The Kinase Substrate Hunter
The key feature of ATPγS is its ability to act as a slow substrate for many kinases. [7][9]This has been ingeniously exploited in a variety of applications:
Kinase Substrate Identification: Kinases can transfer the terminal thiophosphate from ATPγS to their substrates. The resulting thiophosphorylated protein is resistant to most phosphatases, creating a stable marker. This "tag" can then be detected using antibodies specific for thiophosphate esters or by alkylation with biotin derivatives for subsequent purification and identification.
[7]* G-Protein Activation: Many G-proteins are activated by GTP binding. The analog GTPγS (a close relative of ATPγS) binds to and irreversibly activates G-proteins, as the GTPase activity cannot hydrolyze the thiophosphate. Similarly, ATPγS can activate purinergic receptors.
[11][12]* Mechanistic Studies: The slower rate of hydrolysis can help uncouple binding and catalytic steps, providing insight into the enzyme's reaction cycle. [10]However, researchers must be cautious, as some enzymes hydrolyze ATPγS at rates comparable to ATP, making the "non-hydrolyzable" assumption invalid in those contexts.
[10][13]
Data Summary and Head-to-Head Comparison
The selection of an analog requires careful consideration of its properties in the context of the biological system being studied. The following table provides a comparative summary.
Analog
Chemical Modification
Primary Mechanism
Hydrolysis Resistance
Key Applications
α,β-meADP
Methylene bridge between α- and β-phosphates
Competitive inhibitor of ecto-5'-nucleotidase (CD73) [2]
Very High (ADP Analog)
Studying adenosinergic signaling, cancer immunotherapy research, neuroscience [1][2]
AMP-PNP
Imido group between β- and γ-phosphates
Competitive inhibitor of ATP-dependent enzymes [3][4]
Quantitative Data Example: Binding affinities are highly specific to the protein being studied. For example, AMP-PCP binds to the N-terminal domain of the chaperone protein Hsp90 with a dissociation constant (Kd) of 3.8 µM . [15][16]Such values must be determined empirically for each enzyme of interest.
Experimental Protocols: A Practical Guide
Translating theory into practice requires robust experimental design. Here, we outline two common protocols, explaining the causality behind the chosen steps.
Protocol 1: Determining the Inhibitory Potency (Ki) of AMP-PNP via Competitive Assay
This protocol is designed to measure how effectively a non-hydrolyzable analog like AMP-PNP competes with a natural or fluorescently-labeled ATP for binding to an enzyme's active site.
Principle: A fluorescent ATP analog, such as TNP-ATP, experiences an increase in fluorescence upon binding to the hydrophobic active site of a kinase. A competing non-hydrolyzable analog will displace the TNP-ATP, leading to a measurable decrease in fluorescence.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a concentrated stock of the kinase of interest in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT). The presence of Mg²⁺ is critical as it is required for nucleotide coordination in most kinases.
Prepare a stock solution of a fluorescent ATP analog (e.g., TNP-ATP) and determine its Kd for the kinase in a separate saturation binding experiment.
Prepare a serial dilution series of AMP-PNP, ranging from concentrations well below to well above the expected Ki.
Assay Setup (in a 384-well microplate):
To each well, add the kinase to a final concentration of ~50 nM.
Add TNP-ATP to a final concentration equal to its previously determined Kd. Using the Kd concentration ensures that a significant portion of the fluorescent probe is bound, providing a robust signal window for displacement.
Add the varying concentrations of the competitor, AMP-PNP. Include "no competitor" (maximum fluorescence) and "no enzyme" (background) controls.
Measurement:
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. This step is crucial for accurate thermodynamic measurements.
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for TNP-ATP (e.g., Ex: 408 nm, Em: 535 nm).
Data Analysis:
Subtract the background fluorescence from all measurements.
Plot the decrease in fluorescence as a function of the AMP-PNP concentration.
Fit the resulting dose-response curve to a competitive binding model (e.g., the Cheng-Prusoff equation) to calculate the IC₅₀, from which the Ki can be derived.
Protocol 2: Identifying Kinase Substrates using ATPγS
This protocol leverages the unique ability of ATPγS to serve as a substrate for thiophosphorylation, creating a stable mark on the substrate protein.
Principle: A kinase transfers a thiophosphate group from ATPγS to its substrate. This modified substrate is then specifically labeled by reacting the sulfur atom with an iodoacetyl-biotin probe, allowing for detection via streptavidin conjugates.
Step-by-Step Methodology:
Kinase Reaction:
Set up a reaction mixture containing the purified kinase, the putative substrate protein (or cell lysate), and ATPγS (typically 50-100 µM) in a kinase reaction buffer.
Incubate for 30-60 minutes at 30°C to allow for thiophosphorylation. It is critical to run a parallel control reaction with ATP to compare against and a no-kinase control to check for background.
Alkylation and Biotin Labeling:
Stop the kinase reaction by adding EDTA to chelate Mg²⁺.
Add p-nitrobenzyl mesylate (PNBM) to cap any unreacted ATPγS, preventing non-specific labeling in subsequent steps.
Add iodoacetyl-biotin (or a similar sulfhydryl-reactive biotin probe) to the reaction. Incubate for 60-90 minutes at room temperature. The iodoacetyl group will form a covalent bond with the sulfur atom of the thiophosphorylated substrate.
Detection:
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with a streptavidin-HRP conjugate. The biotinylated, thiophosphorylated substrate will appear as a band upon addition of a chemiluminescent substrate.
Mass Spectrometry: For unbiased substrate discovery, the biotinylated proteins can be enriched using streptavidin beads, digested with trypsin, and identified by LC-MS/MS.
Figure 3: A logical workflow for selecting the appropriate ATP/ADP analog.
Conclusion and Future Perspectives
The family of non-hydrolyzable ATP analogs provides an indispensable toolkit for the modern biochemist and drug development professional. Understanding their distinct chemical properties and mechanisms of action is paramount for designing insightful experiments.
α,β-meADP stands apart as a specialized tool, not for studying ATP hydrolysis itself, but for probing the crucial pathway of extracellular adenosine signaling via its potent inhibition of CD73.
AMP-PNP and AMP-PCP are the gold standard for stabilizing and studying the pre-hydrolysis state of ATP-dependent enzymes, making them essential for structural biology and mechanistic enzymology.
ATPγS offers a unique "slow substrate" functionality, enabling powerful techniques to identify and track the substrates of kinases and other ATPases.
The choice of analog must be a deliberate and informed decision, grounded in the specific hypothesis being tested. [7]As our understanding of cellular signaling becomes more nuanced, the precise and strategic application of these molecular tools will continue to be a cornerstone of discovery.
References
ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. International Journal of Molecular Sciences. Available at: [Link]
ATPγS Tetralithium Salt: Biochemical Research Essential. GlpBio via YouTube. Available at: [Link]
Adenosine 5'-(α,β-methylene)diphosphate disodium salt. R&D Systems (Bio-Techne). Available at: [Link]
AMP-PNP 100mM, pH 7.4. Hypermol. Available at: [Link]
AMP-PCP (disodium). Cambridge Bioscience. Available at: [Link]
Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA+ Enzyme p97. Molecules. Available at: [Link]
ATP analogues at a glance. Journal of Cell Science. Available at: [Link]
Nonhydrolyzable ATP Analogues as Selective Inhibitors of Human NPP1: A Combined Computational/Experimental Study. Journal of Medicinal Chemistry. Available at: [Link]
ATP analogues mainly used for structure determination. ResearchGate. Available at: [Link]
Nonhydrolyzable ATP analogues as selective inhibitors of human NPP1: a combined computational/experimental study. Journal of Medicinal Chemistry. Available at: [Link]
Physicochemical Features and Peculiarities of Interaction of AMP with the Membrane. International Journal of Molecular Sciences. Available at: [Link]
Adenosine 5'-O-(3-thio)triphosphate (ATPγS) is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor eIF4A. RNA. Available at: [Link]
Adenosine 5'-[alpha beta-methylene]triphosphate potentiates the oscillatory cytosolic Ca2+ responses of hepatocytes to ATP, but not to ADP. Biochemical Journal. Available at: [Link]
The use of some ATP analogues for the analysis of the mechanism of ATP hydrolysis by the organic pyrophosphatase of wheat seedlings. Acta Biochimica Polonica. Available at: [Link]
(PDF) Adenosine 5'-O-(3-thio)triphosphate (ATPgammaS) is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor eIF4A. ResearchGate. Available at: [Link]
Alpha,beta-methylene adenosine 5'-diphosphate. PubChem. Available at: [Link]
A Non-hydrolyzable ATP Derivative Generates a Stable Complex in a Light-inducible Two-component System. Journal of Biological Chemistry. Available at: [Link]
Purinergic Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]
(PDF) Physicochemical Features and Peculiarities of Interaction of AMP with the Membrane. ResearchGate. Available at: [Link]
Nonhydrolyzable ATP Analogues as Selective Inhibitors of Human NPP1: A Combined Computational/Experimental Study. J-GLOBAL. Available at: [Link]
Antimicrobial Peptides: Versatile Biological Properties. International Journal of Molecular Sciences. Available at: [Link]
Endogenous Amyloid-β is Necessary for Hippocampal Synaptic Plasticity and Memory. Neuron. Available at: [Link]
Expression of endogenous mouse APP modulates β-amyloid deposition in hAPP-transgenic mice. EMBO Reports. Available at: [Link]
Response Surface Methodology-Based Optimization of Ultrasound-Assisted Extraction from Comarum palustre L.: Chemical Composition and Antioxidant Properties. Molecules. Available at: [Link]
A Researcher's Guide to Ecto-5'-Nucleotidase (CD73) Inhibition: A Comparative Analysis of Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP) and Its High-Potency Derivatives
In the intricate landscape of purinergic signaling, the precise control of extracellular nucleotide concentrations is paramount. The enzymatic cascade that converts pro-inflammatory extracellular ATP to immunosuppressive...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate landscape of purinergic signaling, the precise control of extracellular nucleotide concentrations is paramount. The enzymatic cascade that converts pro-inflammatory extracellular ATP to immunosuppressive adenosine is a critical regulatory axis in immunology, oncology, and neuroscience.[1][2] This pathway is primarily governed by two cell-surface enzymes: CD39 (ectonucleoside triphosphate diphosphohydrolase-1), which hydrolyzes ATP and ADP to AMP, and ecto-5'-nucleotidase (CD73), which catalyzes the rate-limiting final step of converting AMP to adenosine.[3][4][5]
Given its role in generating immunosuppressive adenosine in the tumor microenvironment, CD73 has emerged as a significant therapeutic target, particularly in immuno-oncology.[6][7] The development of potent and selective inhibitors for this enzyme is crucial for both therapeutic applications and fundamental research. For decades, Adenosine 5'-(α,β-methylene)diphosphate (also known as AMP-CP or AOPCP) has been the cornerstone tool for studying CD73.[8][9] Its structure, featuring a methylene bridge between the alpha and beta phosphates, renders it resistant to hydrolysis, making it a stable analog of the natural substrate, AMP.[10][11]
This guide provides an in-depth comparative analysis of AMP-CP and a series of its rationally designed derivatives. We will explore the structure-activity relationships that have led to next-generation inhibitors with vastly improved potency and metabolic stability, offering researchers superior tools to dissect and modulate the adenosine-generating pathway.
The Foundation: Understanding AMP-CP as a CD73 Inhibitor
AMP-CP is a competitive inhibitor of ecto-5'-nucleotidase (CD73). By mimicking the substrate AMP, it binds to the enzyme's active site but cannot be hydrolyzed to adenosine, thereby blocking the enzyme's catalytic activity.[12] This action prevents the production of adenosine and has been shown to reverse doxorubicin resistance in certain cancer cell lines and reduce tumor growth in preclinical models.[12]
However, the utility of AMP-CP is not without its limitations. A key drawback is its metabolic instability and rapid in vivo clearance.[13] Studies in mice have shown that following intravenous injection, the concentration of AMP-CP in the blood diminishes rapidly, which can complicate the interpretation of in vivo experiments and limit its therapeutic potential.[13] Furthermore, while effective, its potency leaves room for improvement, spurring the development of more robust derivatives.
The Next Generation: High-Potency N6-Substituted AMP-CP Derivatives
Medicinal chemistry efforts have focused on modifying the lead structure of AMP-CP to enhance its inhibitory activity and selectivity. A highly successful strategy has been the introduction of various substituents at the N6-position of the adenine purine ring.[14][15] This approach has yielded a class of inhibitors with potency in the low nanomolar range, representing a significant leap forward from the parent compound.
The rationale behind this modification lies in exploiting additional binding pockets within the CD73 active site. The introduction of (ar)alkylamino groups at the N6-position was found to dramatically increase potency, with N6-monosubstitution proving superior to disubstitution.[14]
Comparative Data of AMP-CP and Key Derivatives
The following table summarizes the inhibitory potency of AMP-CP and its most potent N6-substituted derivatives against rat recombinant CD73. These derivatives have demonstrated high selectivity over other ecto-nucleotidases and ADP-activated P2Y receptors and exhibit excellent metabolic stability, addressing the major shortcomings of the original compound.[14][15]
Note: The Kᵢ for AMP-CP is from a separate study and may have different experimental conditions. The derivatives (10l, 10h, 10g, 10q, 10r) were evaluated in the same study, allowing for direct comparison.[12][14]
These results clearly demonstrate that the addition of a benzyl, phenylethyl, or chlorobenzyl group at the N6-position enhances the inhibitory potency by an order of magnitude compared to the parent AMP-CP molecule.
Visualizing the Purinergic Signaling Cascade and Inhibition
The diagram below illustrates the enzymatic conversion of ATP to adenosine and highlights the specific inhibitory action of AMP-CP and its derivatives on CD73.
Caption: The ectonucleotidase cascade and point of inhibition.
Experimental Protocol: Determining Inhibitor Potency (IC₅₀) in a CD73 Activity Assay
To quantitatively compare the performance of AMP-CP and its derivatives, a robust enzymatic assay is required. This protocol describes a common method using a luminescence-based assay to measure the production of AMP, which is then used to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Principle: This assay quantifies the activity of purified CD73 by measuring the amount of AMP produced from the hydrolysis of ADP (a product of a preceding CD39 reaction) or by directly measuring the depletion of AMP if it is used as the substrate. The Transcreener® AMP²/GMP² Assay is one such method that immunodetects AMP.[5] Alternatively, an assay can measure the amount of inorganic phosphate released. For this protocol, we will focus on an AMP-detection method.
Materials:
Recombinant human CD73/ecto-5'-nucleotidase
Adenosine 5'-monophosphate (AMP) as the substrate
AMP-CP or a derivative as the inhibitor
Assay Buffer (e.g., Tris-buffered saline, pH 7.5, with MgCl₂ and CaCl₂)
Caption: Step-by-step workflow for the CD73 inhibition assay.
Step-by-Step Methodology:
Inhibitor Preparation: Prepare a serial dilution series of the inhibitor (e.g., AMP-CP or a derivative) in the assay buffer. This should typically cover a range from picomolar to micromolar concentrations to capture the full dose-response curve. Also, prepare a "no inhibitor" control (vehicle only).
Enzyme-Inhibitor Pre-incubation: Add a fixed amount of recombinant CD73 enzyme to each well of a microplate. Then, add the serially diluted inhibitor to the respective wells.
Causality Check: This pre-incubation step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate, AMP, to all wells. The concentration of AMP should ideally be close to its Michaelis-Menten constant (Kₘ) for the enzyme to ensure assay sensitivity.[16]
Enzymatic Reaction Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 20-60 minutes). This time should be within the linear range of the reaction, where product formation is proportional to time.
Detection: Stop the reaction and add the AMP detection reagent according to the manufacturer's protocol. This typically involves a second incubation period at room temperature to allow the detection signal (luminescence) to stabilize.
Data Acquisition: Measure the luminescence signal using a microplate reader. The signal will be inversely proportional to the amount of CD73 activity (as the assay detects the remaining AMP substrate).
Data Analysis:
Normalize the data, setting the "no inhibitor" control as 0% inhibition and a "no enzyme" control as 100% inhibition.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data using a four-parameter logistic regression model to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
This self-validating system, with appropriate controls for maximal and minimal signals, provides a robust framework for quantifying and comparing the potency of different CD73 inhibitors.
Conclusion and Future Directions
While AMP-CP remains a valuable tool, its limitations in potency and metabolic stability have paved the way for a new generation of inhibitors. The N6-substituted derivatives of AMP-CP, such as N⁶-(4-chlorobenzyl)-AOPCP, offer researchers significantly more potent, selective, and stable molecules for investigating the CD73-adenosine axis.[14][15] Their low nanomolar efficacy makes them superior choices for in vitro cell-based assays and provides a more promising foundation for in vivo studies and potential therapeutic development.
When selecting an inhibitor, researchers must consider the experimental context. For simple in vitro enzyme kinetics where stability is less of a concern, AMP-CP may suffice. However, for cell-based assays, in vivo studies, or any application requiring high potency and sustained target engagement, the N6-substituted derivatives are the authoritative choice. The continued exploration of structure-activity relationships will undoubtedly lead to even more refined molecular probes and therapeutic candidates targeting this critical enzymatic pathway.
References
Jarvis, M. F., & Williams, M. (2012). High throughput functional assays for P2X receptors. Current protocols in pharmacology, Chapter 4, Unit4.13. Available from: [Link]
ResearchGate. ATP derivatives used in current studies: ATP (1), α-thio-ATP (2a,b), β,γ-methylene-ATP (3) and α-thio-β,γ-methylene-ATP (4a,b), respectively. Available from: [Link]
García-Nafría, J., & Tate, C. G. (2020). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. International journal of molecular sciences, 21(23), 9099. Available from: [Link]
Bagshaw, C. R. (2001). ATP analogues at a glance. Journal of cell science, 114(Pt 3), 459–460. Available from: [Link]
Solini, A., Chiozzi, P., Morelli, A., Fellin, R., & Di Virgilio, F. (1999). Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. Methods in molecular biology (Clifton, N.J.), 104, 115–129. Available from: [Link]
Ohkubo, S., Nakahata, N., & Nakanishi, Y. (2000). Effects of AMP derivatives on cyclic AMP levels in NG108-15 cells. British journal of pharmacology, 131(5), 923–930. Available from: [Link]
Weigelt, J., Ofverstedt, L. G., & Skoglund, U. (2022). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. Biophysica, 2(3), 227-246. Available from: [Link]
Jacobson, K. A., et al. (1993). Identification of Potent, Selective P2Y-Purinoceptor Agonists: Structure–Activity Relationships for 2-Thioether Derivatives of Adenosine 5′-Triphosphate. Journal of Medicinal Chemistry, 36(10), 1333-1342. Available from: [Link]
Rooney, K., & Thomas, A. P. (1993). Adenosine 5'-[alpha beta-methylene]triphosphate potentiates the oscillatory cytosolic Ca2+ responses of hepatocytes to ATP, but not to ADP. The Biochemical journal, 293 ( Pt 3)(Pt 3), 757–760. Available from: [Link]
Hasmim, M., et al. (2020). Fully human anti-CD39 antibody potently inhibits ATPase activity in cancer cells via uncompetitive allosteric mechanism. Journal for ImmunoTherapy of Cancer, 8(2), e001238. Available from: [Link]
El-Tayeb, A., et al. (2018). Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39. PLoS ONE, 13(8), e0201959. Available from: [Link]
Müller, C. E., et al. Supporting Information α,β-Methylene-ADP (AOPCP) derivatives and analogs. Available from: [Link]
Martin, G. G., & Hsieh, C. P. (2012). ATPγS Competes with ATP for Binding at Domain 1 but not Domain 2 during ClpA Catalyzed Polypeptide Translocation. Biochemistry, 51(28), 5629–5637. Available from: [Link]
PubChem. ATP, alpha, beta methylene. Available from: [Link]
BellBrook Labs. A Validated CD39 Inhibitor Screening Assay. Available from: [Link]
PubChem. Alpha,beta-methylene adenosine 5'-diphosphate. Available from: [Link]
Kujawski, J., et al. (2019). The metabolism of ecto-5'-nucleotidase (CD73) inhibitor-α,β-methylene adenosine diphosphate in BALB/c mice. Pharmacological reports : PR, 71(1), 166–171. Available from: [Link]
ResearchGate. 2: Structures of the non--hydrolysable ATP analogues AMPPCH2P and AMPPNP. Available from: [Link]
Lee, S. Y., et al. (2015). α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors. Journal of medicinal chemistry, 58(15), 6057–6072. Available from: [Link]
Smith, D. M., et al. (2000). ATP Binding and ATP Hydrolysis Play Distinct Roles in the Function of 26S Proteasome. Molecular Cell, 6(3), 683-693. Available from: [Link]
Rettinger, J., et al. (2003). Activation and Desensitization of the Recombinant P2X1 Receptor at Nanomolar ATP Concentrations. The Journal of general physiology, 121(5), 447–460. Available from: [Link]
Purinergic Signalling. (2018). Purines 2018 Basic and Translational Science on Purinergic Signaling and its Components for a Healthy and Better World. 14, 1-131. Available from: [Link]
Patsnap Synapse. What are the new molecules for CD39 inhibitors?. Available from: [Link]
Lee, S. Y., et al. (2015). α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5′-Nucleotidase (CD73) Inhibitors. Journal of Medicinal Chemistry, 58(15), 6057-6072. Available from: [Link]
Jankowsky, E., et al. (2001). Adenosine 5′-O-(3-thio)triphosphate (ATPγS) is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor eIF4A. RNA, 7(9), 1246–1255. Available from: [Link]
de Leve, S., et al. (2021). CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations?. Frontiers in Immunology, 12, 611139. Available from: [Link]
Global Substance Registration System. .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE. Available from: [Link]
Taylor & Francis Online. Purinergic receptors – Knowledge and References. Available from: [Link]
Egan, T. M., & Khakh, B. S. (2004). Principles and properties of ion flow in P2X receptors. Frontiers in Bioscience, 9, 1935-1945. Available from: [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. P2X7. Available from: [Link]
ResearchGate. α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5′-Nucleotidase (CD73) Inhibitors. Available from: [Link]
Cunha, R. A., & Ribeiro, J. A. (2019). Editorial: Purinergic Pharmacology. Frontiers in Pharmacology, 10, 19. Available from: [Link]
Li, Y., et al. (2012). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 56(2), 875–882. Available from: [Link]
Marx, M. C. (2016). Protocol for Extracellular Enzyme Assays. Available from: [Link]
Evaluating the Specificity of Adenosine 5'-(alpha,beta-methylene)diphosphate in Cellular Assays
Executive Summary: The "Adenosine Halo" and CD73 In the landscape of immuno-oncology, the tumor microenvironment (TME) is often characterized by an "adenosine halo"—a zone of immunosuppression driven by the enzymatic con...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Adenosine Halo" and CD73
In the landscape of immuno-oncology, the tumor microenvironment (TME) is often characterized by an "adenosine halo"—a zone of immunosuppression driven by the enzymatic conversion of extracellular ATP to adenosine.[1][2][3][4][5][6][7] The gatekeeper of this rate-limiting step is CD73 (ecto-5'-nucleotidase) .[5][8]
Adenosine 5'-(alpha,beta-methylene)diphosphate (commonly abbreviated as AOPCP , APCP , or MethADP ) has served as the historical benchmark for inhibiting CD73 in preclinical research. As a structural analog of ADP, it acts as a competitive inhibitor, blocking the hydrolysis of AMP into adenosine and inorganic phosphate.
However, as drug development accelerates toward picomolar-potency clinical candidates like AB-680 (Quemliclustat) , the utility of AOPCP must be re-evaluated. This guide provides a technical comparison of AOPCP against next-generation alternatives and details a rigorous, self-validating protocol for its use in cellular assays.
Technical Profile & Comparative Landscape
Mechanism of Action
AOPCP mimics the transition state of the CD73 substrate. Unlike hydrolyzable nucleotides, the methylene bridge (
-CH) renders the phosphate bond resistant to enzymatic cleavage. By occupying the active site, it prevents the nucleophilic attack of water on the AMP phosphate group.
Comparative Analysis: AOPCP vs. Emerging Alternatives
While AOPCP is an essential tool compound, it lacks the potency and metabolic stability required for in vivo efficacy compared to modern clinical candidates.
Table 1: Performance Metrics of CD73 Inhibitors
Feature
AOPCP (Tool Compound)
AB-680 (Clinical Candidate)
Anti-CD73 mAbs (e.g., Oleclumab)
Primary Target
CD73 (ecto-5'-nucleotidase)
CD73 (ecto-5'-nucleotidase)
CD73 (Surface Epitope)
Mechanism
Competitive Inhibitor (Reversible)
Tight-binding Competitive Inhibitor
Steric Blockade / Internalization
Potency ( / )
nM ()
pM ()
Variable (Epitope dependent)
Specificity Risks
Moderate. At high concentrations (), may antagonize P2Y receptors or inhibit CD39.
High. Designed for extreme selectivity.
High. Specific to human CD73 (often poor cross-reactivity with murine).
In Vivo Stability
Low. Short plasma half-life; methylene bridge is stable but molecule clears rapidly.
High. Optimized for bioavailability.
High. Typical IgG half-life.
Best Use Case
In vitro mechanistic validation; "Zero-Phosphate" assays.
In vivo efficacy studies; Potency benchmarking.
Flow cytometry; Surface downregulation studies.
Visualizing the Purinergic Signaling Cascade
To understand the specificity requirements, one must visualize the upstream and downstream nodes. AOPCP must inhibit CD73 without affecting the upstream ATPase (CD39) or downstream Adenosine Receptors (P1).
Figure 1: The Ectonucleotidase Cascade. AOPCP specifically targets the conversion of AMP to Adenosine by CD73.[5] Specificity controls must ensure it does not inhibit CD39 or antagonize P2 receptors.
Protocol: The "Zero-Phosphate" Cellular CD73 Assay
The most robust method for evaluating AOPCP activity is measuring the release of inorganic phosphate (
) from AMP. However, standard culture media (DMEM/RPMI) contain high levels of phosphate, which renders colorimetric detection impossible.
Core Requirement: This protocol utilizes a custom "Zero-Phosphate" buffer to ensure the signal is derived strictly from CD73 activity.
Materials
Cell Line: MDA-MB-231 (High CD73 expression) or T-cells.
Inhibitor: AOPCP (Sigma/Tocris), dissolved in water (10 mM stock).
Substrate: Adenosine 5'-monophosphate (AMP), 10 mM stock.
Detection: Malachite Green Phosphate Detection Kit.
Reaction Time: Incubate at 37°C for 20–45 minutes.
Optimization: Do not exceed 60 minutes; CD73 kinetics are fast, and substrate depletion can mask inhibition effects.
Phase 3: Detection
Transfer: Carefully transfer 50 µL of the supernatant to a fresh transparent 96-well plate.
Note: Avoid touching the cell monolayer to prevent cellular debris from interfering with optical density.
Development: Add 100 µL of Malachite Green Reagent. Incubate for 10–20 minutes at room temperature until green color develops.
Quantification: Measure Absorbance at 620 nm .
Specificity Validation: The "CD39 Counter-Screen"
To prove AOPCP specificity, you must demonstrate that it inhibits AMP hydrolysis but not ATP hydrolysis (mediated by CD39).
Experimental Design:
Arm A (CD73 Target): Substrate = AMP.[3] Expected Result: AOPCP blocks Phosphate release.
Arm B (CD39 Target): Substrate = ATP. Expected Result: AOPCP does not block Phosphate release (initial rate).
Note: In Arm B, CD39 converts ATP
AMP (+ Phosphate). If CD73 is active, that AMP is further degraded to Adenosine (+ Phosphate). Therefore, in a mixed system, AOPCP will reduce the total phosphate generated from ATP by roughly 50% (blocking the second step), but it should not abolish the signal entirely. If the signal drops to zero, AOPCP is exhibiting off-target inhibition of CD39.
Figure 2: Experimental Workflow for Specificity Validation. This dual-arm approach distinguishes true CD73 inhibition from broad ectonucleotidase suppression.
References
Bowman, C. E., et al. (2019). "An Exceptionally Potent Inhibitor of Human CD73."[6] Biochemistry. [Link][10]
Geoghegan, J. C., et al. (2016). "Inhibition of CD73 with AOPCP blocks adenosine generation and restores T cell proliferation." Journal of Immunology. [Link]
Bh
-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5′-Nucleotidase (CD73) Inhibitors." Journal of Medicinal Chemistry. [Link]
Allard, B., et al. (2020). "Targeting CD73 in the tumor microenvironment."[2][6] Immunological Reviews. [Link]
Technical Comparison & Control Guide: Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP)
Executive Summary Adenosine 5'-(alpha,beta-methylene)diphosphate (commonly abbreviated as AOPCP or APCP ) is a stable, methylene-bridged analog of ADP. For decades, it has served as the "workhorse" tool compound for inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Adenosine 5'-(alpha,beta-methylene)diphosphate (commonly abbreviated as AOPCP or APCP ) is a stable, methylene-bridged analog of ADP. For decades, it has served as the "workhorse" tool compound for inhibiting CD73 (ecto-5'-nucleotidase) , the rate-limiting enzyme that converts AMP into immunosuppressive Adenosine.
However, AOPCP is a "dirty" inhibitor by modern standards. While effective in vitro (Ki ~37 nM), it possesses significant liabilities: metabolic instability in vivo, poor bioavailability, and potential off-target activity at P2 purinergic receptors.
This guide outlines the critical control experiments required to validate AOPCP data, compares it against next-generation alternatives like AB680 (Quemliclustat) , and provides rigorous protocols to distinguish genuine CD73 inhibition from experimental artifacts.
Part 1: Comparative Analysis (The Product vs. Alternatives)
AOPCP is no longer the gold standard for potency, but it remains a vital benchmark. Below is a technical comparison with the clinical-stage inhibitor AB680 and monoclonal antibodies.
Analyst Note: If your study involves in vivo tumor models, AOPCP is generally unsuitable due to poor pharmacokinetics. Use AB680 or an antibody.[1] For in vitro signaling assays, AOPCP is acceptable only if the controls below are rigorously applied.
Part 2: The "Dirty Secret" & The Pathway
To design valid controls, one must understand the Purinergic Signaling Pathway and where AOPCP intervenes (and where it might fail).
The Signaling Pathway (Graphviz Visualization)
The diagram below illustrates the conversion of ATP to Adenosine and the specific blockade points. Note the potential for AOPCP to interact with P2 receptors, a critical artifact to control for.
Figure 1: The Purinergic Cascade. AOPCP blocks the conversion of AMP to Adenosine but shares structural homology with ADP, creating a risk of off-target P2Y receptor modulation.
Part 3: Critical Control Experiments (The "Must-Dos")
Because AOPCP is an ADP analog, observing a biological effect (e.g., T-cell activation) after treatment does not prove CD73 inhibition. The effect could be due to P2 receptor antagonism or other non-enzymatic interactions.
You must perform the following three control experiments to validate your data.
The "Substrate Rescue" (Product Add-Back)
If AOPCP works by blocking Adenosine production, adding exogenous Adenosine should reverse the effect of the inhibitor.
Inhibitor: AOPCP (Serial dilution, typically 1 nM – 100 µM).
Detection: Malachite Green Reagent (commercially available).
Step-by-Step:
Preparation: Wash cells 3x with phosphate-free buffer (e.g., Tris-saline, pH 7.4) to remove background Pi from culture media.
Incubation: Incubate cells (e.g., 50,000/well) with AOPCP for 15 minutes at 37°C.
Reaction: Add AMP (50 µM final) to start the reaction. Incubate for 20–30 minutes.
Stop & Detect: Transfer supernatant to a new plate. Add Malachite Green reagent (1:1 ratio). Incubate 10 mins at RT.
Read: Measure Absorbance at 620 nm.
Calculation: % Inhibition =
.
Critical Tip: AOPCP is a competitive inhibitor.[2][3] If you use too much AMP substrate (>> Km), you will shift the IC50 curve. Keep AMP concentration near the Km of CD73 (~10–50 µM).
Figure 2: Validation Decision Tree. Follow this path to confirm AOPCP specificity.
References
Development of Potent and Selective CD73 Inhibitors.
Journal of Medicinal Chemistry. (2020). Describes the transition from AOPCP to AB680 and the structural basis for potency.
Discovery of AB680: A Potent and Selective Inhibitor of CD73.
Journal of Medicinal Chemistry. (2020).[4] Detailed kinetic analysis of AB680 vs. AOPCP.
Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP) Product Data.
Tocris Bioscience. Technical specifications and biological activity of AOPCP.
The Ecto-5'-Nucleotidase/CD73 Inhibitor, AOPCP, Exacerbates Carrageenan-Induced Pleurisy.
Frontiers in Pharmacology. (2019). Discusses off-target effects and in vivo limitations of AOPCP.
An Exceptionally Potent Inhibitor of Human CD73.
Biochemistry. (2019).[5] Kinetic characterization of CD73 inhibition.
Synergistic effects of Adenosine 5'-(alpha,beta-methylene)diphosphate with other compounds
A Technical Guide to Adenosine 5'-(alpha,beta-methylene)diphosphate (APCP) Executive Summary: The Purinergic Switch Adenosine 5'-(alpha,beta-methylene)diphosphate (commonly abbreviated as APCP , AOPCP , or AMP-CP ) is a...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to Adenosine 5'-(alpha,beta-methylene)diphosphate (APCP)
Executive Summary: The Purinergic Switch
Adenosine 5'-(alpha,beta-methylene)diphosphate (commonly abbreviated as APCP , AOPCP , or AMP-CP ) is a non-hydrolyzable analog of ADP that functions as a potent, selective, and competitive inhibitor of ecto-5'-nucleotidase (CD73) .
In the context of drug development and oncology, APCP is not merely a standalone inhibitor; it is a potentiator . It regulates the critical "purinergic switch" within the Tumor Microenvironment (TME)—shifting the balance from immunosuppressive Adenosine back to immunostimulatory ATP .
This guide analyzes the synergistic application of APCP with Immune Checkpoint Inhibitors (ICIs) and Immunogenic Chemotherapeutics , providing experimental frameworks for validating these combinations.
Mechanism of Synergy: The ATP-Adenosine Axis
To understand why APCP synergizes with other compounds, one must map the extracellular nucleotide pathway.
The Problem: Stressed or dying tumor cells release ATP (a "Find-Me" signal).[1] However, the ecto-enzymes CD39 and CD73 rapidly hydrolyze this ATP into Adenosine.[1]
The Consequence: Adenosine binds to A2A/A2B receptors on T-cells, raising intracellular cAMP and suppressing cytotoxic activity.
The APCP Solution: By blocking CD73, APCP prevents the final conversion of AMP to Adenosine, preserving the pro-inflammatory ATP signal and starving the adenosine receptors.
Visualization: The Purinergic Signaling Pathway
The following diagram illustrates the enzymatic cascade and the specific intervention point of APCP.
Figure 1: APCP blocks the rate-limiting step of Adenosine generation, preserving ATP-mediated immune activation.
Comparative Analysis of Synergistic Combinations
This section objectively compares APCP's performance when combined with standard-of-care agents versus monotherapy.
A. APCP + Immune Checkpoint Inhibitors (Anti-PD-1 / Anti-CTLA-4)
Checkpoint inhibitors release the "brakes" on T-cells. However, activated T-cells upregulate CD73, creating a negative feedback loop that produces adenosine. APCP breaks this loop.
Parameter
Monotherapy (Anti-PD-1 alone)
Combination (APCP + Anti-PD-1)
Mechanism of Synergy
Tumor Regression
Moderate (20-40% response rate)
Enhanced (>60% response rate)
Prevents adenosine-mediated T-cell exhaustion following PD-1 blockade.
T-Cell Infiltration
Increases CD8+ infiltration
Increases CD8+ & prevents suppression
Maintains effector function (IFN-γ production) in the TME.
Resistance Profile
Vulnerable to adaptive resistance (CD73 upregulation)
Overcomes adaptive resistance
Directly targets the resistance mechanism induced by T-cell activation.
B. APCP + Immunogenic Chemotherapy (Doxorubicin / Oxaliplatin)
Certain chemotherapies (Anthracyclines) induce Immunogenic Cell Death (ICD) , causing tumors to release ATP. CD73 on tumor cells degrades this ATP, hiding the tumor from the immune system.
Parameter
Monotherapy (Doxorubicin)
Combination (APCP + Doxorubicin)
Mechanism of Synergy
Extracellular ATP
Transient increase, rapidly degraded
Sustained high levels
APCP prevents ATP metabolite (AMP) conversion, preserving the "danger signal."
Drug Resistance
MDR cells often overexpress CD73
Reversal of MDR
APCP inhibits the CD73-mediated efflux or signaling that supports resistance.
Metastasis
Potential risk (Adenosine promotes motility)
Reduced metastatic potential
Adenosine-driven epithelial-mesenchymal transition (EMT) is blocked.
Validated Experimental Protocols
To ensure Trustworthiness and Reproducibility , the following protocols are designed as self-validating systems.
Protocol 1: In Vitro CD73 Inhibition Assay (Malachite Green)
Objective: Quantify the synergistic potency of APCP by measuring the reduction in inorganic phosphate (Pi) release (a byproduct of AMP hydrolysis).
Detection: Malachite Green Phosphate Detection Kit.[3][4]
Workflow:
Cell Prep: Seed CD73-positive tumor cells (e.g., MDA-MB-231 or B16-F10) in 96-well plates. Wash 3x with phosphate-free buffer to remove background Pi.
Inhibitor Incubation: Add APCP (serial dilutions: 1 nM – 100 µM) and incubate for 30 minutes at 37°C.
Control A: No Inhibitor (Max Activity).
Control B: No Cells (Background).
Substrate Addition: Add AMP (final conc. 50-100 µM) to initiate the reaction. Incubate for 15-30 minutes .
Termination & Readout: Add Malachite Green reagent. Incubate 20 mins. Read Absorbance at 620 nm.
Calculation:
Protocol 2: In Vivo Synergistic Tumor Model
Objective: Assess tumor growth inhibition (TGI) in a syngeneic mouse model (essential for observing immune-mediated synergy).
Workflow Visualization:
Figure 2: Experimental design for evaluating in vivo synergy between APCP and Checkpoint Inhibitors.
References
Allard, B., et al. (2013). "Targeting CD73 enhances the antitumor activity of anti-PD-1 and anti-CTLA-4 mAbs."[5] Clinical Cancer Research.
Stagg, J., et al. (2010). "Anti-CD73 antibody therapy inhibits breast tumor growth and metastasis." Proceedings of the National Academy of Sciences (PNAS).
Loi, S., et al. (2013). "CD73 promotes anthracycline resistance and poor prognosis in triple negative breast cancer." Proceedings of the National Academy of Sciences (PNAS).
Antonioli, L., et al. (2016). "Immunity, inflammation and cancer: a leading role for adenosine." Nature Reviews Cancer.
Bio-Techne / R&D Systems. "Adenosine 5'-(alpha,beta-methylene)diphosphate sodium salt Product Information."
A Researcher's Guide to the Reproducibility of Studies Using Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP)
Executive Summary Adenosine 5'-(alpha,beta-methylene)diphosphate, commonly known as AMP-CP or APCP, is a widely utilized tool in purinergic signaling research. As a non-hydrolyzable analog of adenosine monophosphate (AMP...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Adenosine 5'-(alpha,beta-methylene)diphosphate, commonly known as AMP-CP or APCP, is a widely utilized tool in purinergic signaling research. As a non-hydrolyzable analog of adenosine monophosphate (AMP), it serves as a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), the primary enzyme responsible for converting extracellular AMP to adenosine.[1][2][3] This guide provides an in-depth comparison of AMP-CP with its alternatives, offering experimental insights and protocols to enhance the reproducibility of studies in this field. We will delve into the mechanistic nuances of AMP-CP, address the inherent challenges in purinergic signaling research that can impact reproducibility, and provide actionable strategies for designing robust and reliable experiments.
Introduction to AMP-CP: A Workhorse in Purinergic Signaling
AMP-CP is a structural mimic of AMP where the oxygen atom linking the alpha and beta phosphates is replaced by a methylene group (-CH2-). This substitution renders the molecule resistant to hydrolysis by ecto-5'-nucleotidase (CD73), allowing it to act as a competitive inhibitor.[1][4] CD73 is a key enzyme in the purinergic signaling cascade, a complex system where extracellular nucleotides like ATP and their breakdown products regulate a vast array of physiological processes.[5][6]
Mechanism of Action and Research Applications:
The primary role of AMP-CP in research is to block the production of adenosine from extracellular AMP.[3] Adenosine is a potent signaling molecule with immunosuppressive and neuromodulatory effects, making CD73 a significant therapeutic target in immuno-oncology and neurology.[7][8] By inhibiting CD73, AMP-CP allows researchers to:
Isolate and study the effects of upstream nucleotides like ATP and ADP without the confounding influence of adenosine.
Investigate the physiological and pathological roles of CD73 in various contexts, including cancer, inflammation, and neurological disorders.[8][9][10]
Screen for novel therapeutic agents that target the CD73-adenosine axis.
The Reproducibility Challenge in Purinergic Signaling Research
The field of purinergic signaling, while rich with therapeutic potential, faces several challenges that can impact the reproducibility of experimental findings.[11][12] These challenges are not unique to studies involving AMP-CP but are crucial to consider when designing and interpreting experiments.
Complex Receptor Pharmacology: Multiple P1 (adenosine) and P2 (ATP/ADP) receptor subtypes with overlapping ligand specificities can lead to ambiguous results.[11]
Dynamic Nucleotide Metabolism: The rapid enzymatic conversion of extracellular nucleotides by ectonucleotidases (like CD73 and the CD39 family) creates a constantly changing signaling environment.[13]
Reagent Purity and Stability: The purity and stability of nucleotide analogs can vary between batches and suppliers, potentially leading to inconsistent results.[14] Non-hydrolyzable analogs are not completely resistant to hydrolysis and can break down over time, especially under certain experimental conditions.[15]
Experimental Conditions: Factors such as pH, temperature, and the presence of divalent cations can significantly influence enzyme activity and receptor binding.
Comparative Analysis: AMP-CP vs. Alternatives
While AMP-CP is a powerful tool, it's essential to understand its properties in the context of other available reagents. The choice of molecule will depend on the specific experimental question.
Reagent
Primary Target(s)
Mechanism of Action
Key Advantages
Key Limitations
AMP-CP
Ecto-5'-nucleotidase (CD73)
Competitive, non-hydrolyzable inhibitor
Potent and selective for CD73
Can have off-target effects at high concentrations.[16]
ATPγS
P2 Receptors, Kinases
Slowly hydrolyzable ATP analog
Can be used to activate P2 receptors and as a substrate for kinases in activity assays.[4]
Not a specific inhibitor of CD73; can be hydrolyzed, albeit slowly.[17]
AMP-PNP
ATP-binding proteins
Non-hydrolyzable ATP analog (competitive inhibitor)
"Locks" enzymes in an ATP-bound state for structural studies.[4]
Not an inhibitor of CD73.
Polyclonal/Monoclonal Antibodies
CD73
Bind to and block the enzyme
Highly specific for CD73
Can have variable efficacy depending on the epitope and may induce receptor internalization.[8]
Small Molecule Inhibitors
CD73
Various (competitive, non-competitive, allosteric)
Can offer improved specificity and drug-like properties
Potency and specificity can vary widely; may have off-target effects.
Genetic Knockout/Knockdown (siRNA)
CD73 expression
Prevents the production of the CD73 protein
Provides the most definitive evidence for the role of CD73
Can have developmental or compensatory effects.[8]
Protocols for Enhancing Reproducibility
To address the challenges of reproducibility, it is crucial to employ well-controlled and validated experimental protocols. Below is an example of a robust protocol for assessing CD73 activity and its inhibition by AMP-CP.
Protocol: Measuring CD73 Activity using a Luminescence-Based Assay
This protocol is designed to be a self-validating system by including appropriate controls.
1. Reagents and Materials:
Recombinant human CD73
AMP (substrate)
AMP-CP (inhibitor)
Assay buffer (e.g., Tris-HCl with MgCl2 and CaCl2, pH 7.5)
Caption: Experimental workflow for measuring CD73 activity.
3. Step-by-Step Methodology:
Prepare Reagent Dilutions:
Prepare a stock solution of AMP-CP in the assay buffer. Perform a serial dilution to create a range of inhibitor concentrations.
Dilute the recombinant CD73 enzyme to the desired working concentration in assay buffer.
Prepare the AMP substrate at twice the final desired concentration.
Assay Plate Setup (in triplicate):
Blank (No Enzyme): Assay buffer only.
Negative Control (No Substrate): CD73 enzyme in assay buffer.
Positive Control (Uninhibited): CD73 enzyme in assay buffer.
Inhibitor Wells: CD73 enzyme with varying concentrations of AMP-CP.
Initiate the Reaction:
Add the 2X AMP substrate solution to all wells except the Negative Control.
Incubation:
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). Ensure this time point falls within the linear range of the reaction, which should be determined in preliminary experiments.
Stop the Reaction and Detect AMP:
Follow the instructions of the luminescence-based AMP detection kit to stop the enzymatic reaction and measure the amount of AMP produced.
Data Analysis:
Subtract the blank reading from all other wells.
Calculate the percent inhibition for each AMP-CP concentration relative to the positive control.
Plot the percent inhibition against the log of the AMP-CP concentration to determine the IC50 value.
Causality Behind Experimental Choices:
Luminescence-based detection: This method offers high sensitivity and is less prone to interference compared to colorimetric (e.g., malachite green) or HPLC-based methods.[7]
Inclusion of Controls: Blanks, positive, and negative controls are essential for validating the assay and ensuring that the observed signal is due to specific enzyme activity.
Triplicate Wells: Running samples in triplicate allows for the calculation of standard deviation and ensures the reliability of the data.[18]
Signaling Pathway Visualization
The following diagram illustrates the central role of CD73 in the purinergic signaling cascade and the point of intervention for AMP-CP.
Caption: The purinergic signaling cascade and AMP-CP's point of inhibition.
Conclusion and Future Perspectives
AMP-CP remains an invaluable tool for dissecting the complexities of the purinergic signaling pathway. However, achieving reproducible results requires a thorough understanding of its mechanism of action, an awareness of the inherent challenges in the field, and the implementation of rigorous, well-controlled experimental protocols. The future of research in this area will likely involve the development of even more specific and potent inhibitors of CD73, as well as the use of multi-faceted approaches that combine pharmacological tools like AMP-CP with genetic and antibody-based strategies to validate findings and ensure their robustness. By adhering to the principles of scientific integrity and thoughtful experimental design, researchers can continue to unravel the critical roles of purinergic signaling in health and disease.
References
BellBrook Labs. (2017, May 25). Development of Ectonucleotidase Assay Methods Using the Transcreener® HTS Assay Platform [Video]. YouTube. [Link]
Idzko, M., et al. (2019, July 10). Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39. bioRxiv. [Link]
Jovanovic, M., et al. (2018). Unveiling the Role of Ecto-5′-Nucleotidase/CD73 in Astrocyte Migration by Using Pharmacological Tools. Frontiers in Pharmacology, 9, 136. [Link]
Dixon, C. J., et al. (1993). Adenosine 5'-[alpha beta-methylene]triphosphate potentiates the oscillatory cytosolic Ca2+ responses of hepatocytes to ATP, but not to ADP. Biochemical Journal, 293(3), 757–760. [Link]
Yamamoto, T., et al. (2019). Mutual role of ecto-5'-nucleotidase/CD73 and concentrative nucleoside transporter 3 in the intestinal uptake of dAMP. PLOS ONE, 14(10), e0224177. [Link]
Idzko, M., et al. (2020). Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39. PLOS ONE, 15(4), e0230947. [Link]
Colgan, S. P., et al. (2006). Physiological roles for ecto-5'-nucleotidase (CD73). Purinergic Signalling, 2(2), 351–360. [Link]
Wessel, C., et al. (2020). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. Biomolecules, 10(11), 1547. [Link]
Burnstock, G. (2008). Unresolved issues and controversies in purinergic signalling. Acta Physiologica, 192(3), 331–340. [Link]
Eltzschig, H. K., et al. (2004). Crucial Role for Ecto-5′-Nucleotidase (CD73) in Vascular Leakage during Hypoxia. The Journal of Experimental Medicine, 200(11), 1395–1405. [Link]
Lang, P. M., et al. (2002). Activation of adenosine and P2Y receptors by ATP in human peripheral nerve. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(5), 449–457. [Link]
Martín-Satué, M., et al. (2021). Organoids as a Tool for the Study of Ectonucleotidases in Cancer. Frontiers in Cell and Developmental Biology, 9, 687831. [Link]
Sowa, N. A., et al. (2010). Ecto-5′-Nucleotidase (CD73) Inhibits Nociception by Hydrolyzing AMP to Adenosine in Nociceptive Circuits. The Journal of Neuroscience, 30(6), 2235–2244. [Link]
Han, A., et al. (2025). FDA-Approved Antibacterials and Echinocandins. Molecules, 30(3), 543. [Link]
Cekic, C., & Linden, J. (2021). Ecto-5′-Nucleotidase (CD73) Regulates the Survival of CD8+ T Cells. Frontiers in Immunology, 12, 636319. [Link]
Synnestvedt, K., et al. (2002). Ecto-5′-nucleotidase (CD73) regulation by hypoxia-inducible factor-1 mediates permeability changes in intestinal epithelia. The Journal of Clinical Investigation, 110(7), 993–1002. [Link]
Moody, C. J., & Burnstock, G. (1982). The mechanism of action of AMP-induced inhibition of sympathetic neurotransmission in the isolated vas deferens of the rat and guinea-pig. British Journal of Pharmacology, 77(1), 1–3. [Link]
Eckle, T., et al. (2007). Cardioprotection by Ecto-5'-Nucleotidase (CD73) and A2B Adenosine Receptors. Circulation, 115(12), 1581–1590. [Link]
Dixon, C. J., et al. (1993). Adenosine 5'-[alpha beta-methylene]triphosphate potentiates the oscillatory cytosolic Ca2+ responses of hepatocytes to ATP, but not to ADP. Biochemical Journal, 293(3), 757–760. [Link]
Weigand, T., et al. (2025). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA+ Enzyme p97. Biophysica, 5(1), 80–100. [Link]
Pettengill, M. A., et al. (2014). Tissue-resident ecto-5' nucleotidase (CD73) regulates leukocyte trafficking in the ischemic brain. The Journal of Immunology, 192(3), 1297–1306. [Link]
Lecka, J., et al. (2016). Nonhydrolyzable ATP Analogues as Selective Inhibitors of Human NPP1: A Combined Computational/Experimental Study. Journal of Medicinal Chemistry, 59(18), 8560–8575. [Link]
Zasloff, M. (2002). On the Physiology and Pathophysiology of Antimicrobial Peptides. ResearchGate. [Link]
Wang, G. (2017). Antimicrobial Peptides: Mechanisms of Action and Resistance. Journal of Dental Research, 96(3), 239–248. [Link]
Wang, G. (2017). Antimicrobial Peptides: Mechanisms of Action and Resistance. Journal of Dental Research, 96(3), 239–248. [Link]
Kim, D., & Hahn, M. E. (2011). A comparative study of ATP analogs for phosphorylation-dependent kinase–substrate crosslinking. Bioorganic & Medicinal Chemistry Letters, 21(1), 443–447. [Link]
Jacobson, K. A., et al. (2015). Medicinal Chemistry of P2 and Adenosine Receptors: Common Scaffolds Adapted for Multiple Targets. Molecules, 20(4), 5949–5978. [Link]
Zhang, Y., et al. (2020). Targeting P2 receptors in purinergic signaling: a new strategy of active ingredients in traditional Chinese herbals for diseases treatment. Chinese Medicine, 15, 25. [Link]
Ioannidis, J. P. A. (2018, May 21). Challenges for Investigators—Generating Reproducible Research Results. The NIH Common Fund. [Link]
Malvern Panalytical. (2017, May 23). The challenges of reproducibility in life science research. Malvern Panalytical. [Link]
FAPESP. (2018). Purines 2018 Basic and Translational Science on Purinergic Signaling and its Components for a Healthy and Better World. FAPESP. [Link]
St-Pierre, G., & Sévigny, J. (2026). Special Issue “Purinergic Signalling in Physiology and Pathophysiology 2.0”. International Journal of Molecular Sciences, 27(2), 526. [Link]
Giuliani, A. L., et al. (2021). Ectonucleotidases in Acute and Chronic Inflammation. Frontiers in Immunology, 12, 628109. [Link]
Martin, G. G., et al. (2009). ATPγS Competes with ATP for Binding at Domain 1 but not Domain 2 during ClpA Catalyzed Polypeptide Translocation. The Journal of Biological Chemistry, 284(16), 10452–10459. [Link]
Pegorini, S., et al. (2015). Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation. Frontiers in Cellular Neuroscience, 9, 438. [Link]
Sévigny, J., & St-Pierre, G. (2023). Purinergic Signalling in Physiology and Pathophysiology. International Journal of Molecular Sciences, 24(11), 9239. [Link]
Idzko, M., et al. (2014). Editorial: Purinergic Signaling and Inflammation. Frontiers in Pharmacology, 5, 247. [Link]
Brown, C., et al. (1979). Effects of adenosine 5'-triphosphate (ATP) and beta-gamma-methylene ATP on the rat urinary bladder. British Journal of Pharmacology, 65(1), 97–102. [Link]
Deganutti, G., & Moro, S. (2020). In Silico Drug Design for Purinergic GPCRs: Overview on Molecular Dynamics Applied to Adenosine and P2Y Receptors. International Journal of Molecular Sciences, 21(11), 3822. [Link]
Jin, M., et al. (2025, May 28). PMF as a driver of persister sensitization by adenosine. bioRxiv. [Link]
Iaccarino, I., et al. (1998). Effect of ATP and its analogues ATP γ S and AMP-PNP on hMutS α -mediated ATP hydrolysis and DNA binding. ResearchGate. [Link]
Development of More Potent and Selective Analogs of Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP)
[1][2] Executive Summary Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP, also known as APCP) has served as the definitive crystallographic and mechanistic probe for ecto-5'-nucleotidase (CD73) for decades.[1] As a...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Adenosine 5'-(alpha,beta-methylene)diphosphate (AOPCP, also known as APCP) has served as the definitive crystallographic and mechanistic probe for ecto-5'-nucleotidase (CD73) for decades.[1] As a non-hydrolyzable ADP analog, it competitively inhibits the hydrolysis of AMP to immunosuppressive adenosine. However, its clinical utility is severely limited by poor membrane permeability, rapid metabolic clearance, and modest potency (
in the nanomolar range).
This guide analyzes the medicinal chemistry evolution from the AOPCP scaffold to next-generation clinical candidates like AB680 (Quemliclustat) and the PSB series . We provide a comparative technical analysis of these analogs, focusing on structure-activity relationships (SAR), potency metrics (
/), and experimental validation protocols.
The Benchmark: AOPCP Profile
To develop superior analogs, one must first understand the baseline limitations of the parent molecule.
Feature
Description
Chemical Structure
Adenosine analog with a methylene bridge () replacing the oxygen between and phosphates.[1][2][3]
Mechanism
Competitive inhibitor of CD73.[4][5][6][7] Mimics the transition state of AMP binding.
High for CD73 vs. CD39, but potential cross-reactivity with other kinase/nucleotidase families.
Key Limitation 1
Metabolic Instability: While resistant to CD73 hydrolysis, it is susceptible to other phosphodiesterases and non-specific phosphatases in vivo.
Key Limitation 2
Polarity: The diphosphate group is highly charged, preventing oral bioavailability and limiting tissue penetration.
Visualizing the CD73 Signaling Pathway
The following diagram illustrates the critical node CD73 occupies in the purinergic signaling pathway, converting pro-inflammatory ATP/AMP into immunosuppressive Adenosine.
Caption: The CD73 pathway showing the conversion of ATP to Adenosine.[1][8][9][10] AOPCP and AB680 block the final step (AMP to Adenosine), preventing immune suppression.[1]
Strategic Optimization: Developing Potent Analogs
Recent medicinal chemistry efforts have focused on two primary strategies to overcome AOPCP's limitations: Hydrophobic Pocket Targeting and Scaffold Hopping .
Strategy A:
-Substitution (The PSB Series)
Crystallographic studies revealed a hydrophobic pocket adjacent to the adenine binding site in CD73. By attaching hydrophobic groups to the
-position of the adenine ring, researchers significantly improved potency.
Key Insight: The addition of a benzyl or substituted benzyl group creates favorable van der Waals interactions within the hydrophobic pocket.
To achieve sub-nanomolar potency and drug-like properties suitable for systemic administration, the adenosine scaffold was heavily modified.[1]
Key Insight: Replacing the adenine base with a pyrazolopyridine core and optimizing the ribose/phosphate interaction allows for "induced fit" binding that is far tighter than the natural substrate.
Leading Analog:AB680 (Quemliclustat) .[1][12][13][14]
Result:
drops to ~0.005 nM (5 pM) .[1] This represents a >4000-fold improvement over AOPCP.[1]
Comparative Performance Guide
The table below objectively compares AOPCP with its advanced analogs based on published experimental data.
Metric
AOPCP (Benchmark)
PSB-12379 (Optimized Analog)
AB680 (Clinical Candidate)
Molecular Class
Nucleotide Analog
-modified Nucleotide
Small Molecule / Nucleoside Mimetic
Target
Human CD73
Human CD73
Human CD73
Potency ()
20 – 100 nM
9.03 nM
0.005 nM (5 pM)
Binding Mode
Competitive
Competitive (Hydrophobic interaction)
Reversible, Slow-onset Competitive
Selectivity
Moderate (vs CD39)
High
Extremely High (>10,000x vs CD39)
Metabolic Stability
Low (Phosphatase sensitive)
High
Very High (Systemic stability)
Primary Use
In vitro crystallography / mechanistic studies
Potent in vitro tool compound
Clinical drug development (Oncology)
SAR Logic Flowchart
The following diagram traces the structural evolution from AOPCP to AB680.
Caption: Structural Activity Relationship (SAR) workflow showing the two main paths for optimizing AOPCP.
Experimental Protocol: Validating Potency
To verify the performance of these analogs in your own laboratory, use the Malachite Green Phosphate Assay . This colorimetric assay measures the inorganic phosphate (
Self-Validating Check: Include a "No Enzyme" control (background phosphate) and a "No Inhibitor" control (100% activity). The Z-factor of the assay should be >0.5 for reliable screening.
-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors." Journal of Medicinal Chemistry, 58(15), 6248–6263.[8] Link[1]
Lawson, K.V., et al. (2020).[1] "Discovery of AB680: A Potent and Selective Inhibitor of CD73."[9][16] Journal of Medicinal Chemistry, 63(20), 11448-11468.[1][14] Link[1]
Junker, A., et al. (2019).[1][5] "Structure–Activity Relationship of Purine and Pyrimidine Nucleotides as Ecto-5′-Nucleotidase (CD73) Inhibitors." Journal of Medicinal Chemistry, 62(7), 3677-3695.[1] Link[1]
Wen, J., et al. (2022).[1] "Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity."[1][12][16] Molecular Cancer Therapeutics, 21(6), 948-959.[1] Link
R&D Systems. "Protocol for Measuring CD73 Activity using Malachite Green." Link
A Comparative Guide to Adenosine 5'-(alpha,beta-methylene)diphosphate in Purinergic Signaling Research
For researchers, scientists, and drug development professionals navigating the complexities of purinergic signaling, the choice of chemical tools is paramount. This guide provides an in-depth, comparative analysis of Ade...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals navigating the complexities of purinergic signaling, the choice of chemical tools is paramount. This guide provides an in-depth, comparative analysis of Adenosine 5'-(alpha,beta-methylene)diphosphate (AMP-CP), a widely utilized yet multifaceted compound. We will delve into its primary application as an inhibitor of the ecto-5'-nucleotidase (CD73), compare its performance against other relevant molecules, and provide the experimental context necessary for its effective use.
Introduction: The Crucial Role of Purinergic Signaling and CD73
Purinergic signaling, a ubiquitous system of cell-to-cell communication, is mediated by extracellular nucleotides and nucleosides like adenosine triphosphate (ATP), adenosine diphosphate (ADP), adenosine monophosphate (AMP), and adenosine.[1][2][3] This signaling cascade is intricately regulated by a family of cell-surface enzymes known as ectonucleotidases.[1][4][5]
A key player in this pathway is ecto-5'-nucleotidase (CD73), an enzyme that catalyzes the dephosphorylation of AMP into adenosine.[6][7][8] The resulting adenosine then acts on P1 purinergic receptors, modulating a wide array of physiological processes including neurotransmission, inflammation, and immune responses.[2][5][9] In the context of cancer, high levels of adenosine in the tumor microenvironment are associated with immunosuppression and tumor progression, making CD73 a significant therapeutic target.[7][8][10]
AMP-CP: A Potent, Competitive Inhibitor of CD73
Adenosine 5'-(alpha,beta-methylene)diphosphate, also known as APCP, is a structural analog of ADP.[11] Its defining feature is the replacement of the oxygen atom bridging the alpha and beta phosphates with a methylene group. This modification renders the molecule resistant to hydrolysis by ectonucleotidases, making it a stable tool for studying purinergic signaling.
The primary and most well-characterized function of AMP-CP is its potent and competitive inhibition of CD73.[11][12] By binding to the active site of CD73, AMP-CP prevents the conversion of AMP to adenosine, thereby blocking the immunosuppressive effects of adenosine in various models.[12][13]
Comparative Analysis: AMP-CP vs. Other Modulators of Purinergic Signaling
The selection of an appropriate modulator for studying purinergic signaling depends on the specific research question and the biological system under investigation. Here, we compare AMP-CP to other commonly used compounds.
AMP-CP vs. Other Non-Hydrolyzable ATP/ADP Analogs
While AMP-CP is an ADP analog, it's important to distinguish its function from non-hydrolyzable ATP analogs like AMP-PNP and AMP-PCP. These ATP analogs are primarily used to study ATP-dependent enzymes by locking them in a pre-hydrolysis, substrate-bound state.[14][15] In contrast, AMP-CP's main role is to specifically inhibit the enzymatic activity of CD73.[12]
Compound
Primary Target/Mechanism
Typical Application
AMP-CP (APCP)
Competitive inhibitor of ecto-5'-nucleotidase (CD73)
Blocking adenosine production to study its downstream effects, particularly in immunology and oncology.[10][12][13]
AMP-PNP
Non-hydrolyzable ATP analog; competitive inhibitor of ATPases
Structural and binding studies of ATP-dependent enzymes.[14]
AMP-PCP
Non-hydrolyzable ATP analog; competitive inhibitor of ATPases
Similar to AMP-PNP, used for structural analysis of enzymes in a pre-hydrolysis state.[14]
ATPγS
Slowly hydrolyzable ATP analog
Used to create stable thiophosphorylated products for detection in kinase and ATPase assays.[14]
AMP-CP vs. Monoclonal Antibodies Targeting CD73
In recent years, antagonistic monoclonal antibodies against CD73 have emerged as alternative tools and potential therapeutics.[10][16]
Feature
AMP-CP
Anti-CD73 Monoclonal Antibodies
Mechanism of Action
Small molecule competitive inhibitor of the CD73 active site.[12][16]
Large molecule, can be competitive or non-competitive, may induce receptor internalization or antibody-dependent cell-mediated cytotoxicity (ADCC).[16]
Specificity
Highly selective for ecto-CD73 over cytosolic 5'-nucleotidases.[12][17]
High specificity for the CD73 protein.
Application
Widely used as a pharmacological tool in in vitro and in vivo preclinical models.[13][18]
Primarily used in preclinical and clinical development as potential cancer immunotherapies.[10]
Considerations
Potential for off-target effects at high concentrations, though generally considered selective.[18]
Higher cost and more complex to produce.
Experimental Protocols and Methodologies
The effective use of AMP-CP requires carefully designed experiments. Below are representative protocols for assessing CD73 inhibition.
Protocol 1: In Vitro CD73 Activity Assay using Recombinant Enzyme
This protocol measures the ability of AMP-CP to inhibit the enzymatic activity of purified recombinant human CD73.
Materials:
Recombinant human CD73 protein
AMP (substrate)
AMP-CP (inhibitor)
Assay buffer (e.g., Tris-HCl, pH 7.5)
Phosphate detection reagent (e.g., Malachite Green or a commercial kit like AMP-Glo™)
Procedure:
Prepare a series of dilutions of AMP-CP in assay buffer.
In a 96-well plate, add the recombinant CD73 enzyme to each well.
Add the different concentrations of AMP-CP to the respective wells. Include a no-inhibitor control.
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells.
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
Stop the reaction and measure the amount of inorganic phosphate produced using a suitable detection reagent.
Calculate the percentage of inhibition for each AMP-CP concentration and determine the IC50 value.[12]
Protocol 2: Cell-Based CD73 Activity Assay
This protocol assesses the effect of AMP-CP on CD73 activity on the surface of intact cells.
Materials:
Cell line expressing CD73 (e.g., MDA-MB-231 breast cancer cells)
AMP (substrate)
AMP-CP (inhibitor)
Cell culture medium or a suitable buffer
Phosphate detection reagent
Procedure:
Plate the cells in a 96-well plate and allow them to adhere overnight.
Wash the cells with a phosphate-free buffer.
Add different concentrations of AMP-CP to the cells and pre-incubate.
Add a fixed concentration of AMP to initiate the reaction.
Incubate for a defined period at 37°C.
Collect the supernatant and measure the phosphate concentration.
Determine the IC50 of AMP-CP in the cell-based system.[16]
Visualizing the Purinergic Signaling Pathway and Experimental Workflow
To better understand the context in which AMP-CP functions, the following diagrams illustrate the key pathways and experimental designs.
Caption: Workflow for determining the IC50 of AMP-CP.
Conclusion and Future Perspectives
Adenosine 5'-(alpha,beta-methylene)diphosphate remains an indispensable tool for researchers investigating the role of the CD73-adenosine axis in health and disease. Its well-defined mechanism as a competitive inhibitor of CD73, coupled with its commercial availability and ease of use, ensures its continued relevance in the field.
While newer modalities like monoclonal antibodies offer therapeutic potential, AMP-CP's utility as a pharmacological probe in preclinical research is undisputed. A thorough understanding of its comparative pharmacology, as outlined in this guide, is essential for designing rigorous experiments and accurately interpreting their outcomes. As research into the tumor microenvironment and neuroinflammation continues to expand, the precise modulation of purinergic signaling with tools like AMP-CP will be critical for uncovering novel therapeutic strategies.
References
Alleruzzo, L., et al. (2018). Inhibition of CD73 improves B cell-mediated anti-tumor immunity in a mouse model of melanoma. OncoImmunology. Available at: [Link].
Bhattacharya, A., et al. (2020). Host surface ectonucleotidase-CD73 and the opportunistic pathogen, Porphyromonas gingivalis, cross-modulation underlies a new homeostatic mechanism for chronic bacterial survival in human epithelial cells. FASEB Journal. Available at: [Link].
Karmakar, S., et al. (2019). Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39. PLOS ONE. Available at: [Link].
Geoghegan, J. C., et al. (2021). A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway. Molecular Cancer Therapeutics. Available at: [Link].
Innate Pharma. (2019). Preclinical development of humanized CD39 (IPH52) and CD73 (IPH53) blocking antibodies targeting the ATP/Adenosine immune checkpoint pathway for cancer immunotherapy. Available at: [Link].
MacKenzie, I., Kirkpatrick, K. A., & Burnstock, G. (1988). Comparative study of the actions of AP5A and alpha,beta-methylene ATP on nonadrenergic, noncholinergic neurogenic excitation in the guinea-pig vas deferens. British Journal of Pharmacology. Available at: [Link].
Lammens, A., et al. (2017). ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter. Molecules. Available at: [Link].
Rattel, B., et al. (2022). A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape. Cancers. Available at: [Link].
Lee, E. Y., et al. (2013). Characterization of Antimicrobial Peptides toward the Development of Novel Antibiotics. Journal of Bacteriology and Virology. Available at: [Link].
Bagshaw, C. R. (2001). ATP analogues at a glance. Journal of Cell Science. Available at: [Link].
Strilic, B., et al. (2016). Expression and ectonucleotidase activity of CD39, CD73 and A2AR.... ResearchGate. Available at: [Link].
Karmakar, S., et al. (2019). Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39. PLOS ONE. Available at: [Link].
Caiazzo, E., et al. (2019). The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat. Frontiers in Pharmacology. Available at: [Link].
Kleman, J. N., et al. (2020). High-Throughput Screening Assays for Cancer Immunotherapy Targets: Ectonucleotidases CD39 and CD73. SLAS Discovery. Available at: [Link].
de Gunzburg, J. (1985). [Mode of action of cyclic amp in prokaryotes and eukaryotes, CAP and cAMP-dependent protein kinases]. Biochimie. Available at: [Link].
Li, Y., et al. (2021). Computational Investigation of Adenosine 5′- (α, β- methylene)- diphosphate (AMPCP) Derivatives as Ecto-5′-nucleotidase (CD73) Inhibitors. Journal of Molecular Structure. Available at: [Link].
Estebán, B., et al. (2003). A Non-hydrolyzable ATP Derivative Generates a Stable Complex in a Light-inducible Two-component System. Journal of Biological Chemistry. Available at: [Link].
Peter, C., et al. (2025). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA Enzyme p97. International Journal of Molecular Sciences. Available at: [Link].
Schiedel, A. C., et al. (2021). Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives. Acta Crystallographica Section D: Structural Biology. Available at: [Link].
Li, Y., et al. (2021). Computational investigation of adenosine 5′-(α,β-methylene)-diphosphate (AMPCP) derivatives as ecto-5′-nucleotidase (CD73) inhibitors by using 3D-QSAR, molecular docking, and molecular dynamics simulations. ResearchGate. Available at: [Link].
National Center for Biotechnology Information. Alpha,beta-methylene adenosine 5'-diphosphate. PubChem Compound Summary for CID 92199. Available at: [Link].
Bio-Techne. Adenosine 5'-(α,β-methylene)diphosphate disodium salt (8173). Available at: [Link].
Wall, M. J., et al. (2022). Inhibitors of ectonucleotidases have paradoxical effects on synaptic transmission in the mouse cortex. Neuropharmacology. Available at: [Link].
Stone, T. W. (1981). The mechanism of action of AMP-induced inhibition of sympathetic neurotransmission in the isolated vas deferens of the rat and guinea-pig. British Journal of Pharmacology. Available at: [Link].
ResearchGate. The purinergic signaling is composed of adenine nucleotides (ATP, ADP,...). Available at: [Link].
Cicia, D., et al. (2021). Ectonucleotidases in Acute and Chronic Inflammation. Frontiers in Cell and Developmental Biology. Available at: [Link].
Deslouches, B., & Di, Y. P. (2017). Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents. Methods in Molecular Biology. Available at: [Link].
Morello, S., et al. (2021). Role of Adenosine and Purinergic Receptors in Myocardial Infarction: Focus on Different Signal Transduction Pathways. International Journal of Molecular Sciences. Available at: [Link].
Souissi, A., et al. Experimental protocol; CP: Continuous protocol; AP: Alternated protocol. ResearchGate. Available at: [Link].
Alves, L., et al. (2021). Targeting Purinergic Signaling in the Dynamics of Disease Progression in Sepsis. Frontiers in Immunology. Available at: [Link].
Burnstock, G. (2017). Purinergic Signalling: Therapeutic Developments. Frontiers in Pharmacology. Available at: [Link].
Mishra, B., et al. (2023). Recent Progress in the Characterization, Synthesis, Delivery Procedures, Treatment Strategies, and Precision of Antimicrobial Peptides. Pharmaceutics. Available at: [Link].
Corciulo, C., et al. (2020). Purinergic Signaling in the Hallmarks of Cancer. Cancers. Available at: [Link].
ResearchGate. Purification and biochemical characterization of antimicrobial.... Available at: [Link].
Pirtskhalava, M., et al. (2021). Physicochemical Features and Peculiarities of Interaction of AMP with the Membrane. Biomolecules. Available at: [Link].
Kumar, A., et al. (2023). Ectonucleotidase inhibitors: an updated patent review (2017–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link].
Li, Y. H., et al. (2020). Characterization and Identification of Natural Antimicrobial Peptides on Different Organisms. Molecules. Available at: [Link].
Rumbaugh, R. C., & Lardy, H. A. (1993). Mechanism of action of cyclic AMP in altering steroid metabolism in permeabilized rat hepatocytes. The Journal of Biological Chemistry. Available at: [Link].
Di Somma, A., et al. (2024). Investigation of the Mechanism of Action of AMPs from Amphibians to Identify Bacterial Protein Targets for Therapeutic Applications. International Journal of Molecular Sciences. Available at: [Link].
Di Somma, A., et al. (2024). Investigation of the Mechanism of Action of AMPs from Amphibians to Identify Bacterial Protein Targets for Therapeutic Applications. ResearchGate. Available at: [Link].
Association for Molecular Pathology. Practice Guidelines. Available at: [Link].
Zhang, L., et al. (2023). Synergistic collaboration between AMPs and non-direct antimicrobial cationic peptides. Communications Biology. Available at: [Link].
Comprehensive Guide to the Proper Disposal of Adenosine 5'-(alpha,beta-methylene)diphosphate
This document provides a detailed protocol for the safe handling and disposal of Adenosine 5'-(alpha,beta-methylene)diphosphate (also known as AOPCP). As a stable analog of Adenosine 5'-diphosphate (ADP), this compound i...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed protocol for the safe handling and disposal of Adenosine 5'-(alpha,beta-methylene)diphosphate (also known as AOPCP). As a stable analog of Adenosine 5'-diphosphate (ADP), this compound is frequently used in biochemical assays and research into purinergic signaling. While some related adenosine compounds are considered non-hazardous, a conservative and informed approach is critical for the disposal of this specific synthetic analog due to its high water hazard classification and the principle of treating not-fully-characterized substances as potentially hazardous.[1]
This guide is designed for researchers, laboratory managers, and drug development professionals. Its purpose is to ensure that disposal procedures not only comply with safety regulations but are also grounded in sound scientific principles to protect both laboratory personnel and the environment.
Hazard Assessment & Chemical Profile
Adenosine 5'-(alpha,beta-methylene)diphosphate is a combustible solid. Critically, it has been assigned a Water Hazard Class 3 (WGK 3) , indicating it is severely hazardous to water. This classification is the primary driver for the stringent disposal protocols outlined below. While the U.S. EPA has noted that naturally occurring adenosine is readily degraded in the environment and poses no toxicological concerns[2], the stability of this synthetic methylene analog necessitates that it be treated with greater caution. Some safety data for related, but distinct, compounds also indicate potential for skin and eye irritation.[3]
The core principle guiding this protocol is that all waste streams containing this compound—solid, liquid, or contaminated labware—must be managed as hazardous chemical waste.[1][4] Under no circumstances should this chemical or its solutions be disposed of via sanitary sewer (sink) or in regular trash.[1][5][6]
Guiding Principles for Disposal
Effective and safe chemical disposal is built on a foundation of proactive waste management. The following principles must be adhered to:
Segregation is Key: Never mix incompatible waste streams.[7] Waste containing Adenosine 5'-(alpha,beta-methylene)diphosphate should be kept in its own designated container unless compatibility with other waste has been explicitly verified.
Clear and Accurate Labeling: All waste containers must be clearly labeled with their contents to ensure proper handling and disposal by your institution's Environmental Health & Safety (EH&S) department.[4][5][8] Labels must include the full chemical name—no formulas or abbreviations.[4]
Waste Minimization: Plan experiments to use the minimum amount of the chemical required, thereby reducing the volume of waste generated.
Regulatory Compliance: All disposal procedures must be performed in strict accordance with local, state, and federal regulations.[4][5] This guide provides a framework, but you must consult your institution's specific Chemical Hygiene Plan and EH&S office.
Step-by-Step Disposal Protocol
This protocol is divided into procedures for the different forms of waste you will generate.
Required Personal Protective Equipment (PPE)
At all stages of handling and disposal, the following PPE is mandatory:
Eye Protection: Safety glasses with side shields or goggles.
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
Respiratory Protection: For handling large quantities of the dry powder where dust may be generated, a NIOSH-approved N95 respirator is recommended.
Disposal of Unused or Expired Solid Chemical
Container Preparation: Obtain a designated hazardous waste container suitable for solid chemical waste. This container must be in good condition, compatible with the chemical, and feature a secure, sealable lid.[4][8]
Labeling: Affix a "Hazardous Waste" label to the container.[4] Clearly write the full chemical name: "Adenosine 5'-(alpha,beta-methylene)diphosphate" and the approximate quantity.
Transfer: Carefully transfer the solid waste into the designated container, taking care to avoid creating dust.
Storage: Securely close the container.[4] Store the waste container in a designated satellite accumulation area within the laboratory, away from heat and incompatible materials.[4][8]
Pickup: Once the container is nearly full (approximately 90%), or in accordance with your institution's policies, submit a request for chemical waste pickup to your EH&S department.[4]
Disposal of Aqueous Solutions
Due to the WGK 3 (severely hazardous to water) rating, sink disposal is strictly prohibited.[6]
Container Preparation: Select a designated hazardous waste container for liquid waste, typically a chemically resistant plastic carboy. Ensure it is clean and has a secure screw-cap.
Labeling: Affix a "Hazardous Waste" label.[4] List all constituents of the solution with their approximate percentages (e.g., "Adenosine 5'-(alpha,beta-methylene)diphosphate, <1% in Water, 99%").
Collection: Pour the waste solution carefully into the container, using a funnel if necessary. Do not leave the funnel in the container.[4]
Storage: Keep the container tightly closed at all times except when adding waste.[4] Store it in secondary containment within a designated satellite accumulation area.
Pickup: Arrange for disposal through your institution's EH&S office.
Disposal of Contaminated Labware and Debris
Solid Waste: Items such as contaminated gloves, weigh boats, and pipette tips should be collected as solid hazardous waste. Place them in a designated, labeled container or a securely lined box.
Reusable Glassware: To decontaminate reusable glassware, perform a triple rinse with a suitable solvent (e.g., deionized water). Crucially, the first two rinsates must be collected and disposed of as liquid hazardous waste as described in section 3.3. The third rinsate may also need to be collected depending on institutional policy. After rinsing, the glassware can be washed normally.
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
Spill Management
In the event of a small spill of the solid powder or a solution:
Alert Personnel: Immediately notify others in the vicinity.
Don PPE: Ensure you are wearing the appropriate PPE as described in section 3.1.
Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand).
Collection: Carefully sweep or scoop the spilled solid or absorbent material into a designated hazardous waste container.[6] Avoid generating dust.[6]
Cleaning: Clean the spill area with a damp cloth or paper towel. Place the cleaning materials into the solid hazardous waste container.
Reporting: Report the spill to your laboratory supervisor or EH&S office, as per institutional policy.
Empty Container Disposal
Empty containers that held Adenosine 5'-(alpha,beta-methylene)diphosphate must be managed properly to remove residual hazards.
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water).[1][10]
Collect Rinsate: All three rinses must be collected and managed as liquid hazardous waste as detailed in section 3.3.[10]
Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.[1][11]
Final Disposal: Once decontaminated and defaced, the container can typically be disposed of in the regular trash or recycling, depending on its material and local regulations.[1] Remove the cap before disposal.[1]
Summary of Disposal Best Practices
Waste Type
PPE Required
Container
Disposal Method
Key Prohibitions
Solid Powder
Gloves, Goggles, Lab Coat, N95 (if dusty)
Labeled, sealed container for solid hazardous waste
Collection via EH&S
DO NOT dispose in regular trash
Aqueous Solutions
Gloves, Goggles, Lab Coat
Labeled, sealed carboy for liquid hazardous waste
Collection via EH&S
DO NOT dispose down the sink
Contaminated Items
Gloves, Goggles, Lab Coat
Labeled container/bag for solid hazardous waste
Collection via EH&S
DO NOT dispose in regular trash
Empty Containers
Gloves, Goggles, Lab Coat
N/A
Triple rinse, collect rinsate as hazardous waste, deface label, then trash/recycle
DO NOT dispose without decontamination
Disposal Workflow Diagram
Caption: Disposal Decision Workflow
References
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions (General Rules). Labor Security System. [Link]
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
Adenosine Safety Data Sheet. Bio-Synthesis Inc. [Link]
Personal protective equipment for handling Adenosine 5'-(alpha,beta-methylene)diphosphate
[1][2] Executive Summary & Chemical Identity Adenosine 5'-(alpha,beta-methylene)diphosphate (commonly abbreviated as AMP-CP , APCP , or AOPCP ) is a potent, selective, and non-hydrolyzable inhibitor of ecto-5'-nucleotida...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Identity
Adenosine 5'-(alpha,beta-methylene)diphosphate (commonly abbreviated as AMP-CP , APCP , or AOPCP ) is a potent, selective, and non-hydrolyzable inhibitor of ecto-5'-nucleotidase (CD73) .[1] Unlike standard laboratory reagents, this compound is biologically active, capable of altering purinergic signaling pathways by preventing the extracellular conversion of AMP to adenosine.
Handling this compound requires a dual-risk approach: managing the chemical irritation potential common to nucleotide analogues and the pharmacological potency of a specific enzyme inhibitor.
While often classified under generic "Irritant" categories in simplified Safety Data Sheets (SDS), the operational risk profile must account for its biological mechanism.
Standard SDSs often fail to capture the pharmacological risk. AMP-CP inhibits CD73 , a critical checkpoint in immune suppression and vascular tone regulation.[1]
Inhalation Risk: Inhaling aerosolized powder may locally inhibit CD73 in pulmonary tissue, potentially affecting airway inflammation or vascular resistance [1].
Systemic Risk: Accidental absorption can alter adenosine-dependent signaling, impacting cardiovascular stability (vasoconstriction) and immune response.[1]
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the specific physical state of the compound during experimental workflows.
PPE Component
Solid Handling (Weighing/Aliquot)
Liquid Handling (Solutions <10 mM)
Rationale & Causality
Respiratory
N95/P95 Respirator OR Fume Hood
Surgical Mask (if outside hood)
Critical: Prevents inhalation of bioactive dust.[1][3] CD73 is highly expressed in lung tissue; local inhibition must be avoided.
Hand Protection
Nitrile Gloves (Double-glove recommended)
Nitrile Gloves (Single layer)
Prevents transdermal absorption.[1] Double-gloving during weighing prevents contamination of the balance and the user.
Eye Protection
Chemical Safety Goggles
Safety Glasses with Side Shields
Powder is fine and dispersible; goggles seal against airborne particulates that glasses might miss.[1]
Body Protection
Lab Coat (Buttoned, long sleeve)
Lab Coat
Standard barrier protection against spills and splashes.[1]
The stability of AMP-CP is sensitive to hydrolysis if pH is not maintained, though the methylene bridge provides resistance to enzymatic cleavage.
Visualization: Handling Workflow
The following diagram outlines the logical flow from storage to disposal, emphasizing critical control points (CCPs).
Figure 1: Operational workflow for AMP-CP handling. Note the equilibration step to prevent moisture absorption, which degrades the compound.
Step-by-Step Reconstitution Protocol
Equilibration: Remove the vial from -20°C storage. Do not open immediately. Allow it to warm to room temperature (~15 minutes) inside a desiccator if possible.
Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, leading to hydrolysis and inaccurate weighing.
Weighing (The Critical Control Point):
Perform in a chemical fume hood.
Use an anti-static gun if available; the powder can be static and "jump."
Self-Validation: If you see powder residue on the balance pan, your handling technique has failed. Clean immediately with 10% bleach, then water.
Solubilization:
Solvent: Sterile distilled water or PBS (pH 7.4).[1]
Concentration: Prepare a stock solution (e.g., 10 mM or 50 mM).
Note: The sodium salt dissolves readily. The free acid form may require careful pH adjustment with NaOH to reach neutrality for solubility.
Aliquot & Storage:
Avoid repeated freeze-thaw cycles.[1] Divide the stock into single-use aliquots (e.g., 50 µL).
Store aliquots at -20°C. Stable for >6 months if kept frozen and desiccated [2].[1]
Mechanism of Action Context
Understanding the mechanism reinforces the need for safety. AMP-CP specifically targets the final step of extracellular adenosine production.[1]
Figure 2: Purinergic signaling pathway showing the specific blockade of CD73 by AMP-CP.[1] This inhibition prevents the formation of adenosine, a key signaling molecule.
Emergency Procedures
Accidental Spills[2]
Solid Spill: Do not sweep dry dust (creates aerosols).[1] Cover with wet paper towels (soaked in water or mild detergent), then wipe up.[1] Dispose of waste as hazardous chemical waste.
Liquid Spill: Absorb with inert material (vermiculite or paper towels).[1] Clean the area with water.[3][4][5][6]
Exposure Response[2]
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Inform medical personnel that the substance is a CD73 inhibitor .
Skin Contact: Wash with soap and copious amounts of water for 15 minutes.
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.
Disposal & Waste Management
Do not dispose of nucleotide analogues down the drain, even if water-soluble. While they degrade, the immediate biological activity poses a risk to aquatic organisms and local ecosystems.
Primary Disposal: Collect all solid waste, contaminated gloves, and liquid residues in a container labeled "Hazardous Chemical Waste - Nucleotide Analogue" .[1]
Destruction Method: Professional chemical incineration is the preferred method to ensure thermal destruction of the phosphonate/phosphate structure.
Container Rinsing: Triple-rinse empty vials with water. Collect the first rinse as hazardous waste. Subsequent rinses may be sewered if permitted by local EHS regulations [3].
References
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link][1]